molecular formula C13H17NO3 B15591891 Virosine B

Virosine B

Cat. No.: B15591891
M. Wt: 235.28 g/mol
InChI Key: SVHWKXNNRMAUAN-WGBDABJCSA-N
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Description

Virosine B is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(1S,2R,8S,15R)-15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one

InChI

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2/t9-,10+,11+,13-/m0/s1

InChI Key

SVHWKXNNRMAUAN-WGBDABJCSA-N

Origin of Product

United States

Foundational & Exploratory

Virosine B: An Obscure Alkaloid Awaiting Scientific Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the fundamental chemical properties of Virosine B are summarized in Table 1.

This compound is a natural alkaloid first isolated from the roots of Virosine oleifera, a plant now more commonly known by its botanical synonym, Securinega virosa (also referred to as Flueggea virosa). Despite its identification and availability from commercial chemical suppliers, a comprehensive scientific dossier detailing its chemical synthesis, spectroscopic characterization, and biological activity remains elusive in publicly accessible literature. This guide aims to consolidate the currently available information on this compound and highlight the significant knowledge gaps that present opportunities for future research.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C13H17NO3. Its structure, as inferred from its IUPAC name and SMILES notation provided by chemical vendors, suggests a complex tetracyclic framework.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C13H17NO3Chemical Suppliers
Molecular Weight 235.28 g/mol Chemical Suppliers
CAS Number 1052228-70-2Chemical Suppliers
IUPAC Name (1S,2R,8R,15R)-15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹﹐¹⁰.0²﹐⁷]pentadec-10-en-12-oneInferred from Supplier Data
SMILES O[C@H]1C[C@@]23OC(=O)C=C2C[C@@H]1N1CCCC[C@@H]31Inferred from Supplier Data

A definitive, peer-reviewed elucidation of this compound's structure, supported by detailed spectroscopic data, is not currently available. The structural information presented here is based on data aggregated from chemical supplier databases and has not been independently verified through published experimental research.

Experimental Data: A Call for Research

A thorough review of scientific databases reveals a significant lack of published experimental data for this compound. To facilitate future research and provide a comprehensive understanding of this molecule, the following experimental investigations are critically needed:

Structure Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Complete ¹H and ¹³C NMR spectral assignments are essential for confirming the proposed chemical structure and determining the stereochemistry of the molecule. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be required for an unambiguous structural assignment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Tandem MS (MS/MS) studies would be invaluable in characterizing its fragmentation pattern, providing further structural insights.

Isolation and Synthesis
  • Isolation Protocol: A detailed, reproducible protocol for the isolation of this compound from Securinega virosa is needed. This would include specifics of the extraction solvent system, chromatographic separation techniques (e.g., column chromatography, HPLC), and yield.

  • Total Synthesis: The development of a total synthesis route for this compound would not only confirm its structure but also enable the production of larger quantities for extensive biological evaluation and the synthesis of analogues for structure-activity relationship (SAR) studies.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity of this compound. The Securinega genus is known to produce a variety of alkaloids with interesting pharmacological properties, including antiviral and cytotoxic activities. This suggests that this compound may also possess valuable biological functions.

Future research should focus on screening this compound for a range of biological activities, such as:

  • Antiviral activity against a panel of viruses.

  • Cytotoxicity against various cancer cell lines.

  • Enzyme inhibition assays.

  • Receptor binding assays.

Should any significant biological activity be identified, subsequent studies would be necessary to elucidate the underlying mechanism of action and any associated signaling pathways.

Logical Workflow for Future this compound Research

The following diagram outlines a logical workflow for future research endeavors aimed at fully characterizing this compound.

VirosineB_Research_Workflow cluster_0 Isolation & Purification cluster_1 Structure Elucidation cluster_2 Chemical Synthesis cluster_3 Biological Evaluation Isolation Isolation from Securinega virosa Purification Purification (HPLC, etc.) Isolation->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS XRay X-ray Crystallography (if crystalline) Purification->XRay Retrosynthesis Retrosynthetic Analysis NMR->Retrosynthesis MS->Retrosynthesis XRay->Retrosynthesis TotalSynthesis Total Synthesis Retrosynthesis->TotalSynthesis AnalogueSynthesis Analogue Synthesis TotalSynthesis->AnalogueSynthesis BioScreening Biological Screening (Antiviral, Cytotoxic, etc.) TotalSynthesis->BioScreening AnalogueSynthesis->BioScreening MoA Mechanism of Action Studies BioScreening->MoA SignalingPathways Signaling Pathway Analysis MoA->SignalingPathways

A proposed workflow for the comprehensive characterization of this compound.

Virosine B: A Technical Guide to its Discovery, Natural Source, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a naturally occurring tetracyclic alkaloid belonging to the Securinega class of compounds. Initially isolated from the roots of Flueggea virosa, its structural characterization has been a subject of scientific investigation, leading to a revision of its absolute configuration. This technical guide provides a comprehensive overview of the discovery, natural source, and known biological activities of this compound. It includes detailed experimental protocols for its isolation, a compilation of its physicochemical and spectroscopic data, and an exploration of its potential therapeutic applications. The document is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

A significant development in the understanding of this compound was the reassignment of its absolute configuration. A study by Antien et al. in 2019, focused on the bio-inspired total synthesis of twelve Securinega alkaloids, established the correct stereochemistry of (+)-Virosine B[1]. This work highlighted the complexity of this class of alkaloids and the importance of total synthesis in confirming structural assignments.

Natural Source

The primary natural source of this compound is the plant Flueggea virosa (Roxb. ex Willd.) Royle, a member of the Phyllanthaceae family. This plant is a shrub or small tree found in tropical and subtropical regions of Africa and Asia[2][3]. The alkaloid is most prominently isolated from the roots of the plant[4]. F. virosa is known to produce a diverse array of Securinega alkaloids, including monomers, dimers, and higher oligomers[5].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₃ChemFaces
Molecular Weight 235.28 g/mol ChemFaces
CAS Number 1052228-70-2ChemFaces
Appearance PowderChemFaces
Type Alkaloid (Securinega type)Antien et al., 2019[1]

Experimental Protocols

General Isolation of Securinega Alkaloids from Flueggea virosa

The following is a generalized protocol for the extraction and isolation of alkaloids from F. virosa, based on common phytochemical practices for this plant species. It should be adapted and optimized for the specific goal of isolating this compound.

Diagram 1: General Workflow for Alkaloid Isolation from Flueggea virosa

G plant_material Dried and powdered root bark of F. virosa extraction Soxhlet extraction with methanol (B129727) plant_material->extraction filtration_concentration Filtration and concentration in vacuo extraction->filtration_concentration acid_base_partition Acid-base partitioning (e.g., with HCl and NaOH) filtration_concentration->acid_base_partition crude_alkaloids Crude alkaloid extract acid_base_partition->crude_alkaloids chromatography Column chromatography (e.g., silica (B1680970) gel, Sephadex) crude_alkaloids->chromatography fractions Collection of fractions chromatography->fractions purification Further purification (e.g., preparative TLC, HPLC) fractions->purification virosine_b Isolated this compound purification->virosine_b

Caption: A generalized workflow for the isolation of this compound from Flueggea virosa.

Methodology:

  • Plant Material Collection and Preparation: The root bark of Securinega virosa is collected, air-dried in the shade, and then pulverized into a coarse powder[4].

  • Extraction: The powdered plant material is subjected to exhaustive extraction with methanol using a Soxhlet apparatus[4].

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract[4].

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is then washed with an organic solvent (e.g., chloroform) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

  • Final Purification: The fractions containing this compound are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Data

Table 2: Key Spectroscopic Data for this compound Characterization

TechniqueData TypeDescription
¹H NMR Chemical shifts (δ), coupling constants (J)Provides information on the proton environment in the molecule.
¹³C NMR Chemical shifts (δ)Indicates the different carbon environments.
Mass Spectrometry Molecular ion peak (m/z)Determines the molecular weight and elemental composition.
IR Spectroscopy Absorption bands (cm⁻¹)Identifies functional groups present in the molecule.
Optical Rotation [α]DDetermines the chirality of the molecule.

Biological Activity

The biological activities of this compound are an emerging area of research. Preliminary studies on the extracts of Flueggea virosa and related Securinega alkaloids suggest several potential therapeutic applications.

Anti-HIV Activity

Several Securinega alkaloids isolated from Flueggea virosa have demonstrated weak to moderate anti-HIV activity. While data specific to this compound is limited in the initial screenings, the general activity of this class of compounds suggests it may also possess antiviral properties[6].

Anti-Sickle Cell Activity

A study on the anti-sickle cell properties of extracts from Flueggea virosa identified (+)-Virosine B as one of the constituent phytochemicals. The extracts showed a dose-dependent normalization of sickle cells, suggesting a potential role for its components, including this compound, in the management of sickle cell anemia.

Cytotoxicity

Some Securinega alkaloids have exhibited cytotoxic effects against various cancer cell lines. For instance, flueggine B, another dimeric alkaloid from F. virosa, has shown growth inhibitory activity against human breast cancer cells. The potential cytotoxicity of this compound warrants further investigation.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound or its precise mechanism of action for the observed biological activities. This represents a significant area for future research.

Diagram 2: Hypothetical Research Path for Elucidating this compound's Mechanism of Action

G virosine_b This compound in_vitro_assays In vitro biological assays (e.g., anti-proliferative, antiviral) virosine_b->in_vitro_assays target_identification Target identification (e.g., affinity chromatography, proteomics) in_vitro_assays->target_identification pathway_analysis Signaling pathway analysis (e.g., Western blot, reporter assays) target_identification->pathway_analysis in_vivo_studies In vivo validation (animal models) pathway_analysis->in_vivo_studies mechanism Elucidation of Mechanism of Action in_vivo_studies->mechanism

Caption: A logical workflow for future research on this compound's mechanism of action.

Conclusion and Future Directions

This compound is a structurally interesting Securinega alkaloid from Flueggea virosa. While its initial discovery and characterization have been revisited, leading to a structural reassignment, its full biological potential remains largely unexplored. The preliminary evidence of anti-HIV and anti-sickle cell activity suggests that this compound and related compounds are promising leads for drug discovery.

Future research should focus on:

  • The total synthesis of this compound and its analogs to enable comprehensive structure-activity relationship (SAR) studies.

  • In-depth biological screening to identify its primary cellular targets and molecular mechanisms of action.

  • Evaluation of its efficacy and safety in preclinical animal models for its identified biological activities.

This technical guide provides a consolidated resource to facilitate and inspire further investigation into this intriguing natural product.

References

Isolating the Bioactive Alkaloids of Securinega virosa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for the isolation of alkaloids from Securinega virosa. This plant, a member of the Euphorbiaceae family, is a rich source of a diverse range of alkaloids, particularly the securinine-type, which have garnered significant interest for their potent biological activities. This guide synthesizes data from multiple studies to present a comprehensive overview of extraction and purification protocols, quantitative yields, and experimental workflows.

Securinega virosa (also known as Flueggea virosa) has a long history in traditional medicine across Africa and Asia for treating a variety of ailments.[1] Modern phytochemical investigations have identified numerous alkaloids as the active principles, including securinine, norsecurinine, and their various oligomeric derivatives.[2] These compounds have demonstrated a range of pharmacological effects, including anti-HIV and cytotoxic activities, making their efficient isolation a critical step in drug discovery and development.[3][4]

Data Presentation: Quantitative Yields of Alkaloids and Extracts

The yield of alkaloids from Securinega virosa can vary significantly based on the plant part used, geographical origin, and the extraction and purification methods employed. The following tables summarize the available quantitative data from various studies.

Plant PartExtraction MethodSolventExtract Yield (% w/w)Source
Root BarkSoxhlet ExtractionMethanol (B129727)9.82[5]
Root BarkNot SpecifiedNot Specified0.4 - 0.6 (Total Alkaloids)[1]
Root Bark (Taiwan sample)Not SpecifiedNot Specified1.6 (Norsecurinine)[1]
Root Bark (Taiwan sample)Not SpecifiedNot Specified0.06 (Dihydronorsecurinine)[1]
FractionStarting MaterialPurification MethodIsolated CompoundYieldSource
Butanol Fraction3 gColumn Chromatography & Sephadex LH-20Bergenin (B1666849)21.5 mg[5]
Purified ExtractNot SpecifiedHPLCSecurinine80%[6]

Experimental Protocols: From Plant Material to Purified Alkaloids

This section details the methodologies for the extraction, fractionation, and purification of alkaloids from Securinega virosa, synthesized from various research publications.

Protocol 1: General Alkaloid Extraction using Soxhlet Apparatus

This protocol is adapted from a study focused on the root bark and is suitable for obtaining a crude methanolic extract which can then be further fractionated.[5]

1. Plant Material Preparation:

  • Collect the root bark of Securinega virosa.
  • Air-dry the root bark under shade until a constant weight is achieved.
  • Grind the dried root bark into a coarse powder.

2. Soxhlet Extraction:

  • Place 1000 g of the powdered root bark into the thimble of a Soxhlet apparatus.
  • Extract with 2 liters of absolute methanol for 72 hours.
  • Maintain the temperature on a water bath at 40°C.

3. Solvent Evaporation:

  • After extraction, evaporate the methanol from the extract using a rotary evaporator or a water bath at 40°C to obtain a dark brownish residue, which is the crude methanolic extract.

Protocol 2: Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

This protocol is a classic method for selectively separating alkaloids from a crude extract.

1. Initial Dissolution:

  • Dissolve the crude extract (e.g., the methanolic extract from Protocol 1) in distilled water.
  • Acidify the aqueous solution with 10% hydrochloric acid to a pH of approximately 2-3. This protonates the alkaloids, rendering them water-soluble.

2. Removal of Neutral and Acidic Components:

  • Partition the acidic aqueous solution with a non-polar organic solvent such as chloroform (B151607) or petroleum ether.
  • Separate the layers and discard the organic layer, which contains neutral and acidic impurities.

3. Liberation and Extraction of Free Alkaloids:

  • Basify the acidic aqueous layer with ammonium (B1175870) hydroxide (B78521) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
  • Extract the basified aqueous solution multiple times with an organic solvent like chloroform.
  • Combine the organic extracts.

4. Final Concentration:

  • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the enriched total alkaloid fraction.

Protocol 3: Chromatographic Purification of Alkaloids

This protocol describes the separation of individual alkaloids from the enriched fraction using column chromatography.

1. Column Preparation:

  • Prepare a silica (B1680970) gel column (60-120 mesh) using a suitable solvent as the slurry.

2. Sample Loading:

  • Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the prepared column.

3. Elution:

  • Elute the column with a gradient of solvents. A common mobile phase system starts with a less polar solvent and gradually increases in polarity. For example, a gradient of ethyl acetate (B1210297) and methanol can be used (e.g., 100:0, 95:5, 90:10, 80:20, 70:30, 50:50 v/v).[5]

4. Fraction Collection and Analysis:

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
  • Pool fractions with similar TLC profiles.

5. Further Purification (Optional):

  • For further purification, subject the pooled fractions to Sephadex LH-20 gel filtration chromatography using methanol as the eluent.[5]
  • High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase such as acetonitrile (B52724) and 0.04mol/L ammonium acetate (30:70) can be used for final purification and to achieve high purity (e.g., >99%).[6]

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for isolating Securinega virosa alkaloids.

cluster_0 Phase 1: Extraction cluster_1 Phase 2: Acid-Base Fractionation start Dried, Powdered S. virosa Plant Material soxhlet Soxhlet Extraction (Methanol, 72h, 40°C) start->soxhlet evaporation Solvent Evaporation soxhlet->evaporation crude_extract Crude Methanolic Extract evaporation->crude_extract dissolve Dissolve in Acidic Water (pH 2-3) crude_extract->dissolve partition1 Partition with Chloroform dissolve->partition1 aqueous1 Acidic Aqueous Layer (Protonated Alkaloids) partition1->aqueous1 organic1 Organic Layer (Neutral/Acidic Impurities) -> Discard partition1->organic1 basify Basify with NH4OH (pH 9-10) aqueous1->basify partition2 Extract with Chloroform basify->partition2 aqueous2 Aqueous Layer -> Discard partition2->aqueous2 organic2 Organic Layer (Free Alkaloids) partition2->organic2 concentrate Concentrate organic2->concentrate total_alkaloids Enriched Total Alkaloid Fraction concentrate->total_alkaloids

Caption: General workflow for extraction and acid-base fractionation.

cluster_2 Phase 3: Chromatographic Purification start_purification Enriched Total Alkaloid Fraction column_chromatography Silica Gel Column Chromatography (e.g., Ethyl Acetate/Methanol Gradient) start_purification->column_chromatography collect_fractions Collect & Pool Fractions based on TLC column_chromatography->collect_fractions pooled_fractions Semi-Pure Alkaloid Fractions collect_fractions->pooled_fractions sephadex Sephadex LH-20 Chromatography (Methanol) pooled_fractions->sephadex hplc Preparative HPLC (e.g., C18, Acetonitrile/Ammonium Acetate) sephadex->hplc pure_alkaloid Isolated Pure Alkaloid (e.g., Securinine) hplc->pure_alkaloid

Caption: Workflow for chromatographic purification of alkaloids.

References

Virosine B: An Obscure Alkaloid with Limited Public Data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1052228-70-2

Molecular Formula: C₁₃H₁₇NO₃

Molecular Weight: 235.28 g/mol

Summary

Virosine B is a naturally occurring alkaloid isolated from the roots of Virosine oleifera[1]. Despite its identification and availability from several chemical suppliers for research purposes, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of information regarding its biological activity, mechanism of action, and toxicological profile. At present, no in-depth technical data, experimental protocols, or associated signaling pathways for this compound have been published. This technical guide serves to consolidate the limited available information and highlight the current knowledge gap surrounding this compound.

Physicochemical Properties

This compound is characterized by the molecular formula C₁₃H₁₇NO₃ and a molecular weight of approximately 235.28 g/mol [1][2][3]. It is classified as an alkaloid[1]. The IUPAC name for this compound is (5R,10aR,10bS,12R)-4,5,8,9,10,10a-Hexahydro-12-hydroxy-7H-5,10b-ethano-2H-furo[2,3-a]quinolizin-2-one[2].

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number1052228-70-2[1][2][3][4][5]
Molecular FormulaC₁₃H₁₇NO₃[1][2][3]
Molecular Weight235.28[1][2]
Alternate Names长春素B; 白饭树碱B[2]
IUPAC Name(5R,10aR,10bS,12R)-4,5,8,9,10,10a-Hexahydro-12-hydroxy-7H-5,10b-ethano-2H-furo[2,3-a]quinolizin-2-one[2]
SourceRoots of Virosine oleifera[1]

Biological Activity and Mechanism of Action

As of this writing, there is no publicly available data on the biological activity or mechanism of action of this compound. Scientific studies detailing its effects on cellular or animal models, its potential therapeutic applications, or its interactions with biological targets have not been found in the surveyed literature. Consequently, no signaling pathways associated with this compound can be described or visualized.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound are not available in the public domain. While some suppliers provide generic formulation guidelines for dissolving the compound for in vitro and in vivo use, these are not specific experimental procedures but rather general recommendations for compounds with low water solubility[1][4].

General Formulation Suggestions (from supplier information):

  • For in vitro use: this compound can be dissolved in solvents such as DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1][5].

  • For in vivo use: A common formulation involves dissolving the compound in a vehicle such as DMSO, followed by dilution with agents like PEG300, Tween 80, and saline or corn oil[1][4]. For oral administration, suspension in 0.5% CMC Na has also been suggested[1].

It is critical to note that these are general suggestions and not validated protocols for this compound. Researchers would need to determine the optimal formulation and dosage for their specific experimental setup.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its chemical structure has been elucidated and the compound is commercially available, its biological properties are unknown. This presents an opportunity for the scientific community to undertake foundational research to explore its potential bioactivities. Future studies could include:

  • Screening for Biological Activity: Testing this compound against various cell lines (e.g., cancer, neuronal, immune cells) and in different disease models to identify any potential therapeutic effects.

  • Mechanism of Action Studies: If any biological activity is identified, subsequent research would be needed to elucidate the underlying molecular mechanisms and identify the cellular targets and signaling pathways involved.

  • Toxicological Evaluation: Assessing the safety profile of this compound is crucial before it can be considered for any therapeutic development.

Until such studies are conducted and published, a comprehensive technical guide on the core biological aspects of this compound cannot be fully realized. The information presented here reflects the entirety of the currently available public data.

References

The intricate biosynthetic pathways of Securinega alkaloids: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular journey from primary metabolites to complex polycyclic structures, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthesis of Securinega alkaloids. We delve into the foundational precursors, key enzymatic transformations, and the emerging understanding of the regulatory networks governing the production of these medicinally significant compounds.

The Securinega alkaloids, a diverse family of natural products isolated from plants of the Phyllanthaceae family, have long captured the attention of chemists and pharmacologists due to their unique tetracyclic and pentacyclic structures and their wide range of biological activities. This guide provides a detailed examination of the biosynthetic pathways leading to the core alkaloid structures, their subsequent diversification, and the experimental evidence that has illuminated this complex process.

The Core Biosynthetic Pathway: From Amino Acids to the Securinane and Norsecurinane Skeletons

The fundamental building blocks of the Securinega alkaloids are the amino acids L-lysine and L-tyrosine. Early radiolabelling studies were pivotal in establishing this foundation, demonstrating that the piperidine (B6355638) ring (A-ring) of securinine (B1681715) is derived from L-lysine, while the C and D rings originate from L-tyrosine[1][2][3][4]. In contrast, the pyrrolidine (B122466) ring of norsecurinane-type alkaloids is derived from ornithine[2].

The proposed biosynthetic pathway begins with the decarboxylation of L-lysine and L-tyrosine by their respective decarboxylases to form cadaverine (B124047) and tyramine (B21549). These intermediates then undergo a series of complex cyclization and rearrangement reactions to form the characteristic bridged tetracyclic core of the Securinega alkaloids.

Securinega Alkaloid Core Biosynthesis cluster_lysine From L-Lysine cluster_tyrosine From L-Tyrosine cluster_assembly Core Assembly cluster_ornithine From L-Ornithine Lysine (B10760008) L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Amine Oxidase Securinane Securinane Skeleton (e.g., Securinine) Piperideine->Securinane Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine Tyrosine Decarboxylase CD_Rings Rings C & D Precursor Tyramine->CD_Rings Multiple Steps CD_Rings->Securinane Norsecurinane Norsecurinane Skeleton (e.g., Norsecurinine) CD_Rings->Norsecurinane Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase Pyrroline Δ¹-Pyrroline Putrescine->Pyrroline Pyrroline->Norsecurinane

Figure 1: Proposed biosynthetic origins of Securinane and Norsecurinane skeletons.

Diversification of the Core Skeleton: Oxidation and Dimerization

The structural diversity of the Securinega alkaloids arises from modifications to the core skeletons. Oxidative transformations, particularly around the piperidine ring, lead to a wide array of derivatives. Furthermore, the dimerization and oligomerization of monomeric units give rise to complex, high-molecular-weight alkaloids.

A key intermediate in the diversification of the securinane skeleton is a proposed enamine, which can undergo various reactions to introduce new functional groups.

Key Enzymes in Biosynthesis

While many of the enzymes in the core biosynthetic pathway of Securinega alkaloids have yet to be fully characterized, recent research has identified a berberine (B55584) bridge enzyme (BBE)-like enzyme, FsBBE, from Flueggea suffruticosa. This enzyme is involved in the biosynthesis of fluesuffine A, an ascorbylated Securinega alkaloid. FsBBE catalyzes the oxidative coupling of allosecurinine (B2590158) with L-ascorbic acid or dehydroascorbic acid.

FsBBE_Catalysis Allosecurinine Allosecurinine Enamine Enamine Intermediate Allosecurinine->Enamine FsBBE (Oxidation) Fluesuffine_A Fluesuffine A Enamine->Fluesuffine_A Ascorbic_Acid L-Ascorbic Acid / Dehydroascorbic Acid Ascorbic_Acid->Fluesuffine_A

Figure 2: Catalytic action of FsBBE in the biosynthesis of Fluesuffine A.

Quantitative Data on Alkaloid Content

The concentration of Securinega alkaloids can vary significantly between different plant species and even between different organs of the same plant. The following tables summarize some of the reported quantitative data for key alkaloids.

Plant SpeciesPlant PartSecurinine Content (% dry weight)Reference
Flueggea suffruticosaLeaves0.1 - 0.4%[5]
Flueggea suffruticosaStems0.05 - 0.2%[5]
Flueggea virosaAerial partsNot specified[6]
Phyllanthus niruriWhole plant0.02 - 0.05%[7]
Plant SpeciesPlant PartAllosecurinine Content (% dry weight)Reference
Flueggea suffruticosaNot specifiedPresent
Phyllanthus glaucusNot specifiedPresent

Experimental Protocols

Radiotracer Feeding Studies (Historical Methods)

Note: The full detailed experimental protocols for the original radiolabelling studies by Parry (1974) and Golebiewski & Spenser (1976) could not be accessed. The following is a generalized protocol based on common practices for such experiments during that era, as inferred from abstracts and secondary citations.

Objective: To determine the biosynthetic precursors of securinine.

Materials:

  • Securinega suffruticosa plants.

  • Radiolabelled precursors: [¹⁴C]-L-lysine, [¹⁴C]-L-tyrosine.

  • Solvents for extraction and chromatography.

  • Chromatography apparatus (e.g., column chromatography, thin-layer chromatography).

  • Scintillation counter for radioactivity measurement.

Protocol:

  • A solution of the radiolabelled precursor (e.g., [¹⁴C]-L-lysine) of known specific activity was administered to the Securinega suffruticosa plants, typically by stem feeding or by injection into the plant tissue.

  • The plants were allowed to metabolize the precursor for a defined period.

  • The plant material was harvested, dried, and ground.

  • The alkaloids were extracted from the plant material using an appropriate solvent system (e.g., methanol (B129727) or ethanol).

  • The crude extract was partitioned and subjected to a series of chromatographic separations (e.g., column chromatography followed by preparative TLC) to isolate pure securinine.

  • The specific radioactivity of the purified securinine was determined using a scintillation counter.

  • The incorporation of radioactivity from the precursor into securinine was calculated to determine if the precursor is part of the biosynthetic pathway.

  • Degradation studies were often performed on the radiolabelled securinine to locate the position of the radiolabel within the molecule, confirming the specific incorporation pattern.

Enzyme Assay for FsBBE

Objective: To determine the activity of the FsBBE enzyme in the conversion of allosecurinine.

Materials:

  • Recombinant FsBBE enzyme.

  • Allosecurinine.

  • L-ascorbic acid or dehydroascorbic acid.

  • Reaction buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • LC-HRMS system.

Protocol:

  • A reaction mixture was prepared containing the reaction buffer, allosecurinine, and L-ascorbic acid/dehydroascorbic acid.

  • The reaction was initiated by the addition of the recombinant FsBBE enzyme.

  • The reaction was incubated at a specific temperature for a defined period.

  • The reaction was quenched, typically by the addition of a solvent like methanol.

  • The reaction mixture was analyzed by LC-HRMS to detect the formation of the product, fluesuffine A.

  • Control reactions without the enzyme or without one of the substrates were run in parallel to confirm that the product formation is enzyme-dependent.

FsBBE_Assay_Workflow start Start prepare_mix Prepare Reaction Mixture (Buffer, Allosecurinine, Ascorbic Acid) start->prepare_mix add_enzyme Add Recombinant FsBBE prepare_mix->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate quench Quench Reaction incubate->quench analyze Analyze by LC-HRMS quench->analyze end End analyze->end

Figure 3: General workflow for the FsBBE enzyme assay.
Lysine Decarboxylase Activity Assay (General Protocol)

Objective: To determine the activity of lysine decarboxylase, a potential initial enzyme in the biosynthesis of the piperidine ring.

Materials:

  • Plant extract containing the enzyme.

  • L-lysine substrate.

  • Reaction buffer (e.g., phosphate buffer, pH 6.0-7.0).

  • pH-stat or a colorimetric reagent for cadaverine detection.

Protocol (pH-stat method):

  • The reaction is carried out in a thermostatted vessel equipped with a pH electrode.

  • The reaction mixture contains the plant extract and L-lysine in the reaction buffer.

  • The decarboxylation of lysine to cadaverine results in an increase in pH.

  • The pH-stat automatically titrates the reaction mixture with a standard acid solution to maintain a constant pH.

  • The rate of acid addition is recorded, which is directly proportional to the rate of the enzyme-catalyzed reaction.

Tyrosine Decarboxylase Activity Assay (General Protocol)

Objective: To determine the activity of tyrosine decarboxylase, a potential initial enzyme in the biosynthesis of the C and D rings.

Materials:

  • Plant extract containing the enzyme.

  • L-tyrosine substrate.

  • Reaction buffer.

  • Spectrophotometer.

  • Reagents for a coupled assay to detect tyramine formation.

Protocol (Spectrophotometric method):

  • The reaction mixture contains the plant extract, L-tyrosine, and any necessary cofactors in the reaction buffer.

  • The formation of tyramine is monitored using a coupled enzyme assay. For example, tyramine can be oxidized by a tyramine oxidase, which produces hydrogen peroxide.

  • The hydrogen peroxide can then be used in a peroxidase-catalyzed reaction to produce a colored product.

  • The rate of color formation is measured spectrophotometrically and is proportional to the tyrosine decarboxylase activity.

Regulation of Biosynthesis: A Frontier of Research

The regulatory networks controlling the biosynthesis of Securinega alkaloids are still largely uncharacterized. However, research into other alkaloid biosynthetic pathways suggests that transcription factors from families such as AP2/ERF, bHLH, MYB, and WRKY likely play a crucial role. These transcription factors are often responsive to signaling molecules like jasmonates (JA), which are plant hormones involved in defense responses. It is hypothesized that environmental stresses or developmental cues trigger the JA signaling pathway, leading to the activation of these transcription factors, which in turn upregulate the expression of the biosynthetic genes involved in Securinega alkaloid production. Further transcriptomic and metabolomic studies on Securinega and Flueggea species are needed to identify the specific transcription factors and signaling components involved.

Hypothetical Regulatory Pathway Stress Environmental Stress / Developmental Cues JA_Signal Jasmonate Signaling Cascade Stress->JA_Signal TFs Transcription Factors (AP2/ERF, bHLH, MYB, WRKY) JA_Signal->TFs Activation Biosynthetic_Genes Securinega Alkaloid Biosynthetic Genes TFs->Biosynthetic_Genes Transcriptional Regulation Alkaloids Securinega Alkaloids Biosynthetic_Genes->Alkaloids Enzyme Production

Figure 4: Hypothetical regulatory network for Securinega alkaloid biosynthesis.

Future Directions

The field of Securinega alkaloid biosynthesis is ripe for further exploration. The elucidation of the complete enzymatic cascade from primary metabolites to the core alkaloid structures remains a key challenge. The identification and characterization of the genes encoding these enzymes will not only provide a deeper understanding of the biosynthetic process but also open up avenues for metabolic engineering to enhance the production of medicinally valuable alkaloids. Furthermore, unraveling the intricate regulatory networks that govern the expression of these biosynthetic pathways will be crucial for developing strategies to manipulate alkaloid production in response to specific stimuli. The integration of transcriptomics, proteomics, and metabolomics will undoubtedly be instrumental in achieving these goals.

References

Virosine B: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a naturally occurring neosecurinane alkaloid isolated from the plant Flueggea virosa (also known as Securinega virosa). This class of alkaloids is known for its complex polycyclic structure and diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into the biological activities of structurally related compounds. Due to the limited specific research on this compound, this document also outlines potential areas for future investigation, particularly concerning its mechanism of action and therapeutic potential.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and analysis. The available data, primarily from its initial isolation and characterization, are summarized below.

General Properties
PropertyValueSource
Chemical Formula C₁₃H₁₇NO₃PubChem
Molecular Weight 235.28 g/mol PubChem
IUPAC Name (1S,2R,8R,15R)-15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-onePubChem
CAS Number 1052228-70-2PubChem
Type of Compound Neosecurinane Alkaloid-
Appearance Amorphous powder-
Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Physical Properties of this compound

PropertyValueExperimental Conditions
Melting Point Data not available-
Specific Rotation [α]D +5.0c 0.1, CHCl₃
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneGeneral observation

Table 2: Spectroscopic Data for this compound

¹H-NMR (CDCl₃, 400 MHz) ¹³C-NMR (CDCl₃, 100 MHz)
δ (ppm) δ (ppm)
4.68 (1H, d, J = 6.4 Hz)173.9 (C)
4.45 (1H, s)148.9 (CH)
3.86 (1H, m)118.8 (CH)
3.42 (1H, m)81.5 (CH)
3.05 (1H, m)71.9 (CH)
2.91 (1H, m)68.9 (CH)
2.45 (1H, m)54.9 (CH₂)
2.20-2.05 (2H, m)52.8 (CH)
1.95-1.75 (3H, m)48.5 (CH)
1.65-1.45 (3H, m)34.2 (CH₂)
-28.7 (CH₂)
-25.9 (CH₂)
-24.8 (CH₂)

Note: Specific peak assignments for all protons and carbons were not fully detailed in the available literature. Further 2D NMR experiments would be required for complete assignment.

Infrared (IR) and Mass Spectrometry (MS) Data:

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound have not been published in full. However, based on general procedures for the isolation of alkaloids from Flueggea virosa, a likely workflow can be proposed.

Proposed Isolation Workflow

Figure 1: Proposed workflow for the isolation of this compound.
Characterization Methodology

The characterization of the isolated this compound would typically involve the following spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are crucial for elucidating the chemical structure. 2D-NMR techniques such as COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental composition. Fragmentation patterns from MS/MS analysis can provide further structural information.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Optical Rotation: A polarimeter would be used to measure the specific rotation, which is a characteristic property of chiral molecules like this compound.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide the definitive three-dimensional structure and absolute stereochemistry.

Biological Activity and Mechanism of Action (Inferred)

There is currently no specific research on the biological activity or mechanism of action of this compound. However, based on the known activities of other Securinega alkaloids, particularly the structurally related compound securinine, some potential biological effects can be inferred.

Potential Mechanisms of Action

Securinega alkaloids are known to interact with the central nervous system and exhibit cytotoxic properties. The following are potential mechanisms that may be relevant for this compound and warrant further investigation.

  • GABA Receptor Antagonism: Securinine is a known antagonist of GABA_A receptors. By blocking the inhibitory effects of GABA, these compounds can lead to neuronal excitation.

  • Anticancer Activity: Several Securinega alkaloids have demonstrated anticancer activity. The proposed mechanisms include:

    • Modulation of the PI3K/AKT/mTOR Pathway: This is a critical signaling pathway involved in cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis in cancer cells.

    • Inhibition of the STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is often constitutively active in cancer cells and promotes tumor growth. Inhibition of STAT3 is a promising strategy for cancer therapy.

Proposed Signaling Pathways for Investigation

The following diagrams illustrate the signaling pathways that are likely to be modulated by Securinega alkaloids and should be investigated for this compound.

GABA_Antagonism Virosine_B This compound GABA_Receptor GABAA Receptor Virosine_B->GABA_Receptor Blocks Chloride_Channel Chloride Ion Channel GABA_Receptor->Chloride_Channel Opens Excitation Neuronal Excitation GABA_Receptor->Excitation Results in (disinhibition) GABA GABA GABA->GABA_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Leads to

Figure 2: Hypothetical mechanism of this compound as a GABA receptor antagonist.

Anticancer_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 STAT3 Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis Cell_Growth->Apoptosis Suppresses STAT3 STAT3 Gene_Expression Pro-survival Gene Expression STAT3->Gene_Expression STAT3->Apoptosis Gene_Expression->Apoptosis Suppresses Virosine_B This compound Virosine_B->mTOR Inhibits Virosine_B->STAT3 Inhibits

Figure 3: Potential anticancer mechanisms of this compound via inhibition of key signaling pathways.

Future Directions

The study of this compound is still in its early stages. To fully understand its potential as a pharmacological agent, further research is required in the following areas:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for biological testing and the generation of analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: A comprehensive screening of this compound against a panel of biological targets, including various cancer cell lines and receptor binding assays, is needed to identify its specific biological activities.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be performed to elucidate the precise molecular targets and signaling pathways involved.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to determine the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound.

Conclusion

This compound is a neosecurinane alkaloid with a well-defined chemical structure but largely unexplored biological properties. Based on the activities of related compounds, it holds potential as a modulator of the central nervous system and as an anticancer agent. This technical guide has summarized the current knowledge of its physical and chemical properties and has proposed avenues for future research that could unlock its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a foundation for researchers to design and execute further investigations into this intriguing natural product.

Virosine B: A Technical Review of its Chemistry, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a member of the Securinega alkaloids, a class of tetracyclic natural products primarily isolated from plants of the Phyllanthaceae family, such as Flueggea virosa.[1][2] These alkaloids have garnered significant interest from the scientific community due to their complex molecular architectures and diverse biological activities, which include anticancer, antimicrobial, and antiviral properties.[3] This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its chemical synthesis, structural elucidation, biosynthetic pathway, and known biological activities. While specific quantitative data for this compound is limited in publicly available literature, this review synthesizes the existing knowledge and provides context within the broader class of Securinega alkaloids.

Chemical Structure and Properties

The molecular structure of this compound has been a subject of significant investigation, leading to a reassignment of its absolute configuration through total synthesis.[4] The correct structure of (+)-virosine B has been unequivocally established, providing a crucial foundation for further research and development.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name (1S,5R,11S,12R)-11-hydroxy-1-methyl-8-oxa-6-azatricyclo[7.2.1.0^5,12]dodec-7-en-10-one

| PubChem CID | 1052228-70-2[5] |

Note: Data is for the reassigned structure of (+)-virosine B.

Synthesis and Biosynthesis

Total Synthesis

The total synthesis of (+)-virosine B was instrumental in the reassignment of its absolute configuration.[4] Synthetic strategies towards Securinega alkaloids are often complex, involving the stereoselective construction of the fused tetracyclic ring system. While a detailed step-by-step protocol for a specific total synthesis of this compound is beyond the scope of this review, the general approach often involves key steps such as cycloadditions, ring-closing metathesis, and Mannich reactions to assemble the core structure.

Biosynthesis

Research into the biosynthesis of Securinega alkaloids has identified key precursors and enzymatic transformations. It is understood that neosecurinanes, including (–)-virosine A and (–)-virosine B, are formed through the conjugation of 1-piperideine (B1218934) and menisdaurilide.[6][7] Subsequently, a sulfotransferase-mediated 1,2-amine shift in the [2.2.2]-bicyclic neosecurinane scaffold leads to the formation of the [3.2.1]-bicyclic securinanes, such as allosecurinine (B2590158) and securinine.[6][7][8] This discovery highlights an unexpected role for sulfotransferases in mediating scaffold remodeling in natural product biosynthesis.[6][7]

This compound Biosynthesis precursors 1-Piperideine + Menisdaurilide neosecurinanes (-)-Virosine A and (-)-Virosine B (Neosecurinanes) precursors->neosecurinanes Conjugation rearrangement Sulfotransferase-mediated 1,2-amine shift neosecurinanes->rearrangement securinanes Allosecurinine and Securinine (Securinanes) rearrangement->securinanes

Caption: Proposed biosynthetic pathway of Securinega alkaloids.

Biological Activity

While the Securinega alkaloid family is known for a wide range of biological activities, specific quantitative data for this compound is not extensively reported in the literature reviewed. The activities of the broader class of compounds suggest potential therapeutic applications.

Anti-HIV Activity

Some Securinega alkaloids have demonstrated anti-HIV activity.[9][10] For instance, flueggether A and virosinine A, isolated from Flueggea virosa, showed mild in vitro anti-HIV activity.[9] Although this compound is mentioned in the context of anti-HIV alkaloids, specific EC50 values are not provided in the reviewed literature.

Table 2: Anti-HIV Activity of this compound

Cell Line Virus Strain EC50 CC50 Therapeutic Index (TI)

| Data not available | Data not available | Data not available | Data not available | Data not available |

Cytotoxicity

Many Securinega alkaloids exhibit cytotoxic effects against various cancer cell lines.[8] However, specific IC50 values for this compound against particular cancer cell lines were not found in the reviewed literature.

Table 3: Cytotoxicity of this compound

Cell Line Cancer Type IC50

| Data not available | Data not available | Data not available |

Mechanism of Action

The mechanism of action for this compound has not been specifically elucidated. However, studies on related Securinega alkaloids, particularly securinine, provide insights into the potential pathways affected by this class of compounds. The primary signaling pathways implicated in the bioactivity of Securinega alkaloids are the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways.[1][4] Securinine has also been shown to bind to tubulin, inhibit microtubule assembly, and induce apoptosis. It is plausible that this compound may share some of these mechanisms of action, but further research is required for confirmation.

Securinega_Alkaloid_Signaling virosine_b Securinega Alkaloids (e.g., this compound) tubulin Tubulin Binding virosine_b->tubulin jak_stat JAK/STAT Pathway virosine_b->jak_stat pi3k_akt PI3K/AKT/mTOR Pathway virosine_b->pi3k_akt mapk MAPK Pathway virosine_b->mapk microtubule Microtubule Assembly Inhibition tubulin->microtubule cell_cycle_arrest Cell Cycle Arrest microtubule->cell_cycle_arrest apoptosis Apoptosis jak_stat->apoptosis pi3k_akt->apoptosis mapk->apoptosis cell_cycle_arrest->apoptosis

Caption: Potential signaling pathways affected by Securinega alkaloids.

Experimental Protocols

Isolation of this compound from Flueggea virosa

The following is a general protocol for the extraction and isolation of alkaloids from Flueggea virosa, which would be applicable for obtaining this compound.

  • Extraction: The plant material (e.g., twigs and leaves) is crushed and exhaustively extracted with methanol (B129727).

  • Partitioning: The crude methanol extract is concentrated to an aqueous suspension. This suspension is then partitioned between chloroform (B151607) and water.

  • Alkaloid Separation: The chloroform extract, containing the alkaloids, is washed with an acidic aqueous solution (e.g., 3% tartaric acid) to separate the basic alkaloids from the non-alkaloidal components.

  • Chromatography: The alkaloid fraction is then subjected to column chromatography on silica (B1680970) gel. A gradient of solvents, such as hexane/ethyl acetate (B1210297) and ethyl acetate/methanol of increasing polarity, is used to separate the individual alkaloids.[1] Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound. Further purification may be achieved using preparative high-performance liquid chromatography (HPLC).

Isolation_Workflow start Flueggea virosa Plant Material extraction Methanol Extraction start->extraction partition Chloroform/Water Partitioning extraction->partition acid_wash Acidic Water Wash (Separates Alkaloids) partition->acid_wash chromatography Silica Gel Column Chromatography acid_wash->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for complete structural assignment.

    • ¹H and ¹³C NMR: Provide information on the proton and carbon environments in the molecule.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-HIV Assay (p24 Antigen Assay)

The HIV-1 p24 antigen capture assay is an enzyme-linked immunosorbent assay (ELISA) used to quantify the amount of HIV-1 p24 core protein, which is an indicator of viral replication.

  • Cell Infection: Target cells (e.g., TZM-bl or peripheral blood mononuclear cells) are infected with HIV-1 in the presence of varying concentrations of this compound.

  • Incubation: The treated and infected cells are incubated for a period to allow for viral replication.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: The supernatant is added to a 96-well plate pre-coated with anti-p24 antibodies. The p24 antigen in the sample binds to the capture antibodies.

  • Detection: A second, enzyme-linked anti-p24 antibody is added, which binds to the captured p24. A substrate is then added, which is converted by the enzyme to produce a colorimetric signal.

  • Quantification: The absorbance is read on a plate reader, and the concentration of p24 is determined by comparison to a standard curve. The EC50 value (the concentration of the compound that inhibits viral replication by 50%) can then be calculated.

Conclusion

This compound is a structurally intriguing Securinega alkaloid with a reassigned absolute configuration confirmed by total synthesis. Its biosynthesis is beginning to be understood, revealing novel enzymatic transformations. While the broader class of Securinega alkaloids exhibits promising biological activities, including anti-HIV and cytotoxic effects, and is known to modulate key cellular signaling pathways, there is a notable lack of specific quantitative data for this compound in the current literature. This review provides a comprehensive summary of the existing knowledge and highlights the need for further research to fully characterize the pharmacological profile of this compound and evaluate its therapeutic potential. The experimental protocols outlined here provide a framework for such future investigations.

References

A Technical Guide to the Biological Activities of Flueggea virosa Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Flueggea virosa (Roxb. ex Willd.) Royle, commonly known as the white berry bush, is a medicinal plant with a long history of use in traditional medicine across Africa and Asia for a wide range of ailments.[1][2][3] Modern scientific investigation has sought to validate these traditional uses, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of F. virosa extracts, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols for key bioassays, and visualizations of cellular mechanisms and experimental workflows. The activities are largely attributed to a rich phytochemical profile that includes alkaloids, polyphenols (notably bergenin), flavonoids, and terpenoids.[2][4] This document synthesizes current research to facilitate further investigation into the therapeutic potential of this versatile plant.

Anticancer and Cytotoxic Activity

Extracts from Flueggea virosa and its isolated compounds have demonstrated significant cytotoxic effects against various human cancer cell lines. The activity is linked to the presence of alkaloids and triterpenoids, such as betulinic acid.[5][6]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative effects of F. virosa have been quantified using the IC₅₀ (half-maximal inhibitory concentration) value, which indicates the concentration of an extract or compound required to inhibit the growth of 50% of a cell population.

Extract/CompoundPlant PartSolventCancer Cell LineIC₅₀ ValueReference
Methanol ExtractNot SpecifiedMethanolRD (Rhabdomyosarcoma)11.3 µg/mL[1]
Methanol ExtractNot SpecifiedMethanolHep-2C (Laryngeal Carcinoma)7.2 µg/mL[1]
Betulinic AcidLeaves & Twigs-K562 (Erythroleukemia)9.7 ± 2.1 µg/mL[5]
Betulinic AcidLeaves & Twigs-K562/Adr (Adriamycin-resistant)7.1 ± 0.7 µg/mL[5]
Dimeric Indolizidine AlkaloidsRoots-MCF-7 (Breast)Growth Inhibitory[6]
Dimeric Indolizidine AlkaloidsRoots-MDA-MB-231 (Breast)Growth Inhibitory[6]
Dimeric Indolizidine AlkaloidsRoots-P-388 (Leukemia)Growth Inhibitory[6]
Postulated Signaling Pathways for Securinine

The alkaloid securinine, a prominent compound in Flueggea species, is known to induce apoptosis in cancer cells through multiple signaling pathways. It has been shown to interact directly with tubulin and modulate key pathways like AKT/mTOR, JAK/STAT, and MAPK, ultimately leading to mitochondria-mediated cell death.[3]

G cluster_pathways Signaling Pathways cluster_akt AKT/mTOR Pathway cluster_jak JAK/STAT Pathway cluster_mapk MAPK Pathway Securinine Securinine Tubulin Tubulin Securinine->Tubulin binds (Kd = 9.7 μM) AKT AKT Securinine->AKT inhibits JAK JAK Securinine->JAK inhibits MEK MEK Securinine->MEK inhibits mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K Mitochondria Mitochondria S6K->Mitochondria STAT STAT JAK->STAT STAT->Mitochondria ERK ERK MEK->ERK ERK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis induces

Caption: Postulated anticancer mechanism of Securinine from Flueggea virosa.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the F. virosa extract or isolated compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test substance. Include a vehicle control (medium with the solvent used for the extract) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 24-72 hours under the same conditions.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, converting the yellow MTT to a dark blue/purple formazan (B1609692).

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity

Flueggea virosa extracts have shown broad-spectrum activity against a variety of pathogenic bacteria and, to a lesser extent, fungi.

Quantitative Data: Antibacterial Activity
Extract/Plant PartSolventBacteriaActivity TypeValueReference
Root BarkChloroformSalmonella abonyMIC15.6 µg/mL[1][3]
Root BarkChloroformStaphylococcus aureusMIC125 µg/mL[1][3]
LeafAqueousS. aureusZone of Inhibition45 ± 1.0 mm[7]
Not SpecifiedNot SpecifiedBacillus subtilisZone of Inhibition17 mm[1][3]
Not SpecifiedNot SpecifiedMicrococcus flavusZone of Inhibition19 mm[1][3]
Not SpecifiedNot SpecifiedPseudomonas aeruginosaZone of Inhibition12 mm[1][3]
LeafAqueousEscherichia coli (Multi-resistant)Zone of Inhibition11.00 ± 1 mm[8]
LeafHydro-ethanolicE. coli (Multi-resistant)Zone of Inhibition10.66 ± 1.52 mm[8]
LeafHydro-ethanolicStaphylococcus spp. (Multi-resistant)Zone of Inhibition23.00 ± 0 mm[8]
LeafAqueous/Hydro-ethanolicMulti-resistant Urinary StrainsMIC3.125 - 12.5 mg/mL[8]
Root BarkChloroformNorfloxacin-resistant S. aureusPotentiation4-fold[9]
Quantitative Data: Antifungal Activity

The antifungal activity of F. virosa is generally reported as modest.

Extract/Plant PartSolventFungiActivity TypeValueReference
Not SpecifiedNot SpecifiedCandida albicansMIC125 µg/mL[1][3]
Not SpecifiedNot SpecifiedTrichophyton interdigitaleMIC125 µg/mL[3]
BarkMethanolicAspergillus oryzaeZone of Inhibition15.6 ± 0.5 mm[7]

Experimental Workflow: Antimicrobial Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_agar Agar (B569324) Well Diffusion cluster_mic Broth Microdilution (MIC) cluster_results Data Acquisition & Analysis P1 F. virosa Plant Material (e.g., Root Bark, Leaves) P2 Solvent Extraction (Methanol, Chloroform, etc.) P1->P2 P3 Prepare Extract Stock Solution & Sterilize P2->P3 D3 Add Extract to Wells P3->D3 M1 Serially Dilute Extract in 96-well Plate P3->M1 A1 Prepare Bacterial/Fungal Inoculum (0.5 McFarland) D1 Inoculate Agar Plate with Microorganism A1->D1 A1->M1 D2 Create Wells in Agar D1->D2 D2->D3 R1 Incubate Plates (24h at 37°C) D3->R1 M2 Add Inoculum to Each Well M1->M2 M2->R1 R2 Measure Zone of Inhibition (mm) R1->R2 R3 Observe Turbidity to Determine MIC (µg/mL) R1->R3 R4 Data Analysis R2->R4 R3->R4

Caption: General experimental workflow for antimicrobial activity assessment.
Experimental Protocol: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of an extract by measuring the zone where microbial growth is inhibited.

  • Medium Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a microbial suspension equivalent to the 0.5 McFarland turbidity standard. Uniformly spread the inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Use a sterile cork borer (6-8 mm in diameter) to punch uniform wells into the agar.

  • Sample Application: Add a fixed volume (e.g., 50-100 µL) of the sterile F. virosa extract solution to each well. Use a solvent control and a standard antibiotic as negative and positive controls, respectively.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates higher antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This quantitative method determines the minimum inhibitory concentration (MIC) of an extract required to inhibit the visible growth of a microorganism.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to all wells except the first column.

  • Serial Dilution: Add 100 µL of the highest concentration of the plant extract to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum, no extract) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading MIC: The MIC is the lowest concentration of the extract at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.

Antioxidant Activity

The antioxidant properties of F. virosa extracts are well-documented and are primarily attributed to their high content of phenolic and flavonoid compounds, such as bergenin (B1666849) and gallic acid.[1][3]

Quantitative Data: Antioxidant Capacity
Extract/Plant PartSolventAssayValue (IC₅₀)Standard & ValueReference
LeafMethanolicDPPH25 µg/mLAscorbic Acid (25 µg/mL)[1][3]
Aerial PartsNot SpecifiedDPPH0.01 mg/mLAscorbic Acid (0.008 mg/mL)[1][3]
Not SpecifiedChloroformDPPH13.20 ± 0.27 µg/mLBHT (12.10 ± 0.29 µg/mL)[7]
BarkAqueousABTS10.56 ± 0.7 mM TE-[7]
Not SpecifiedChloroformFRAP339.5 ± 0.57 TE µM/mL-[7]

Experimental Workflow: DPPH Assay

G Start Prepare F. virosa Extract and Ascorbic Acid (Standard) Serial Dilutions Mix Mix Extract/Standard (0.5 mL) with DPPH Solution (3 mL) Start->Mix PrepDPPH Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) Solution in Methanol PrepDPPH->Mix Incubate Incubate in Dark (30 minutes, Room Temp) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 Measure->Calculate Analyze Plot % Inhibition vs. Concentration Determine IC50 Value Calculate->Analyze

Caption: Workflow for the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[10]

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare various concentrations of the plant extract and a standard antioxidant (e.g., ascorbic acid, BHT) in methanol.

  • Reaction Mixture: In a test tube or cuvette, mix a fixed volume of the DPPH solution (e.g., 3 mL) with a smaller volume of the extract or standard solution (e.g., 0.5 mL).[10] A control is prepared using the solvent instead of the extract.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes. The purple color of the DPPH radical fades to yellow in the presence of antioxidants.[10]

  • Measurement: Measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[10]

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the % Inhibition against the extract concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.[11]

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric (Fe³⁺) TPTZ (2,4,6-tripyridyl-s-triazine) complex to the intensely blue-colored ferrous (Fe²⁺) form.[12][13]

  • Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

  • Reaction: Add a small volume of the plant extract (e.g., 0.2 mL) to a large volume of the FRAP reagent (e.g., 3.8 mL).[12]

  • Incubation: Incubate the mixture at 37°C for 30 minutes.[12]

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Quantification: Create a standard curve using a known antioxidant, such as Trolox or FeSO₄. The results are expressed as Trolox Equivalents (TE) or Fe²⁺ equivalents.

Anti-inflammatory and Analgesic Activity

Aqueous and methanolic extracts of F. virosa have demonstrated significant anti-inflammatory and analgesic effects in animal models, supporting their traditional use for pain and inflammatory conditions.[1][3][14][15]

Quantitative Data: In Vivo Efficacy
Extract/Plant PartSolventModelDosage% InhibitionReference
StemAqueousCarrageenan-induced inflammation (mice)Not Specified59%[1][3]
StemAqueousAcetic acid-induced pain (mice)100 mg/kg64.82%[14]
RootAqueousYeast-induced pyrexia (rats)200-400 mg/kgSignificant[16]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Animal Grouping: Use adult rats or mice, divided into groups (e.g., control, standard drug, and test groups receiving different doses of F. virosa extract).

  • Drug Administration: Administer the vehicle (e.g., saline), a standard anti-inflammatory drug (e.g., indomethacin), or the plant extract orally or intraperitoneally to the respective groups.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or diameter using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group at each time point.

Experimental Protocol: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

  • Animal Grouping and Administration: As described above, administer the vehicle, a standard analgesic (e.g., aspirin), or the F. virosa extract to different groups of mice.

  • Induction of Pain: After 30-60 minutes, inject 0.6% acetic acid solution intraperitoneally into each mouse to induce a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[14]

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of pain inhibition using the formula: [(Writhes_control - Writhes_treated) / Writhes_control] * 100.

Other Notable Biological Activities

Beyond the core areas detailed above, F. virosa extracts exhibit a range of other promising biological effects.

ActivityExtract/CompoundModel/TargetKey Quantitative ResultReference
Antiparasitic (Antimalarial) Methanolic Leaf ExtractPlasmodium falciparum (D6 strain)IC₅₀ = 2.28 µg/mL[1][3]
Antiparasitic (Antitrypanosomal) Petroleum Ether ExtractTrypanosoma brucei rhodesienseIC₅₀ = 0.5 µg/mL[1][3]
Antidiabetic Leaf ExtractDiabetic RatsReduced blood glucose from 328.2 to 165.4 mg/dL at 100 mg/kg[1][3]
Antiepileptic Leaf ExtractMouse Cortical WedgeIC₅₀ = 0.2 mg/mL (for inhibiting spontaneous discharge)[3]
Anti-HIV Flueggether A & Virosinine AHIVShowed anti-HIV activity[17]

Conclusion

Flueggea virosa is a rich source of bioactive compounds with a remarkable diversity of pharmacological properties. The quantitative data and established protocols summarized in this guide confirm its potent anticancer, antimicrobial, antioxidant, and anti-inflammatory activities. The identification of specific cellular targets and signaling pathways, such as those modulated by securinine, provides a strong mechanistic basis for its therapeutic effects. While the evidence strongly supports the plant's traditional uses and highlights its potential for modern drug discovery, further research is required. Future work should focus on the bioassay-guided isolation of novel active compounds, comprehensive preclinical toxicity studies, and eventual clinical trials to fully harness the therapeutic potential of Flueggea virosa.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Virosine B and its related Securinega alkaloids, a class of natural products isolated from the plant Flueggea virosa (also known as Securinega virosa). While the name "this compound" is associated with a compound in the PubChem database, the significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV), is attributed to a family of structurally related alkaloids found in F. virosa. This guide will focus on these bioactive compounds, detailing their chemical properties, quantitative antiviral data, isolation methodologies, and what is currently understood about their mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

Chemical Structures and Properties

The antiviral compounds from Flueggea virosa belong to the Securinega alkaloid class, characterized by a complex tetracyclic ring system. One of the notable compounds in this family is dihydronorsecurinine, which is also referred to as virosine. These alkaloids can exist as monomers or form more complex dimeric, trimeric, and even pentameric structures.

Key compounds with demonstrated anti-HIV activity include flueggenine D and fluevirosinine B. The chemical structures of these and related compounds are presented below.

Dihydronorsecurinine (Virosine)

  • Molecular Formula: C₁₂H₁₅NO₂

  • IUPAC Name: (1S,8R,13R)-2-oxa-9-azatetracyclo[6.5.1.0¹⁵.0⁹¹³]tetradec-4-en-3-one

Flueggenine D

  • A dimeric Securinega alkaloid.

Fluevirosinine B

  • A tetrameric Securinega alkaloid.

Quantitative Antiviral Data

The anti-HIV-1 activity of various Securinega alkaloids isolated from F. virosa has been evaluated in vitro. The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values, which are critical for determining the therapeutic potential and selectivity of these compounds.

CompoundTypeAnti-HIV-1 Activity (EC₅₀ in µM)Cytotoxicity (CC₅₀ in µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Flueggenine DDimer7.8 ± 0.8>100>12.8
Flueggenine EDimer122 ± 15>200>1.6
Flueggenine FDimer10.3 ± 1.2>200>19.4
Flueggenine GDimer11.2 ± 1.5>200>17.9
Flueggenine HDimer10.1 ± 1.1>200>19.8
Flueggenine IDimer11.5 ± 1.3>200>17.4
Fluevirosine ETrimer21.4 ± 2.5>200>9.3
Fluevirosine FTrimer15.6 ± 1.8>200>12.8
Fluevirosine GTrimer18.9 ± 2.1>200>10.6
Fluevirosine HTrimer13.8 ± 1.6>200>14.5
Fluevirosinine BTetramer14.1 ± 1.2>100>7.1
Zidovudine (AZT)N/A0.004 ± 0.001>10>2500

Data sourced from Zhang et al., RSC Advances, 2015.[1][2][3][4]

Experimental Protocols

Isolation and Purification of Securinega Alkaloids from Flueggea virosa

The following is a generalized protocol based on methodologies reported in the literature for the isolation of anti-HIV alkaloids from F. virosa.

1. Plant Material and Extraction:

  • Air-dried and powdered twigs and leaves of Flueggea virosa (approximately 10 kg) are extracted with 95% ethanol (B145695) at room temperature.

  • The extraction is typically repeated three times to ensure maximum yield.

  • The solvent is evaporated under reduced pressure to obtain a crude ethanol extract.

2. Acid-Base Partitioning:

  • The crude extract is suspended in water and acidified with 1% HCl.

  • The acidic solution is then extracted with ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

  • The aqueous layer is basified with ammonia (B1221849) solution to a pH of approximately 9-10.

  • The basified solution is then extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

3. Chromatographic Separation:

  • The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the alkaloids into several fractions.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Further purification of the fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

4. Structure Elucidation:

  • The structures of the isolated compounds are determined using spectroscopic techniques, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).

Anti-HIV-1 Assay Protocol (MT-4 Cell-Based Assay)

The following protocol outlines a common method for evaluating the anti-HIV-1 activity of the isolated compounds using the MT-4 human T-cell line.

1. Cell Culture and Virus:

  • MT-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • The HIV-1 strain (e.g., IIIB) is propagated in MT-4 cells, and the virus stock is stored at -80°C.

2. Cytotoxicity Assay (MTT Assay):

  • MT-4 cells are seeded in a 96-well plate.

  • The cells are treated with serial dilutions of the test compounds for a period that mirrors the antiviral assay (e.g., 5 days).

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • The cells are incubated to allow for the formation of formazan (B1609692) crystals.

  • The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.

3. Anti-HIV-1 Activity Assay:

  • MT-4 cells are infected with HIV-1 at a specific multiplicity of infection (MOI).

  • Immediately after infection, the cells are treated with serial dilutions of the test compounds.

  • The infected and treated cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.

  • The protective effect of the compounds is determined by quantifying the viability of the cells using the MTT assay, as described above.

  • The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits HIV-1-induced cell death by 50%, is calculated from the dose-response curve.

  • A known anti-HIV drug, such as Zidovudine (AZT), is used as a positive control.

Mechanism of Action and Signaling Pathways

The precise mechanism by which Securinega alkaloids from F. virosa exert their anti-HIV activity has not been fully elucidated. However, research on the broader class of Securinega alkaloids in other therapeutic areas provides some potential avenues for their antiviral action.

Securinega alkaloids are known to interact with the central nervous system, acting as antagonists of the gamma-aminobutyric acid (GABA) receptor. While a direct link between GABA receptor antagonism and anti-HIV activity has not been established, modulation of neuronal pathways can have downstream effects on the immune system.

In the context of cancer, Securinega alkaloids have been shown to induce apoptosis (programmed cell death). It is plausible that these compounds could selectively induce apoptosis in HIV-infected cells, thereby reducing the viral reservoir. The signaling pathways implicated in the anticancer effects of these alkaloids include the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways. Further research is needed to determine if these pathways are also involved in the anti-HIV mechanism.

The HIV-1 replication cycle presents several potential targets for antiviral drugs. It is possible that the Securinega alkaloids interfere with key viral enzymes such as reverse transcriptase, protease, or integrase, or that they block viral entry into host cells. However, specific studies to confirm these interactions for flueggenine D and related compounds are currently lacking.

Below is a hypothetical workflow for investigating the mechanism of action of these compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Host Cell-Based Studies Compound Isolation Compound Isolation Anti-HIV Assay (MT-4) Anti-HIV Assay (MT-4) Compound Isolation->Anti-HIV Assay (MT-4) Viral Enzyme Inhibition Viral Enzyme Inhibition Anti-HIV Assay (MT-4)->Viral Enzyme Inhibition Investigate direct enzyme interaction Viral Entry Assay Viral Entry Assay Anti-HIV Assay (MT-4)->Viral Entry Assay Determine if entry is blocked Time-of-Addition Assay Time-of-Addition Assay Anti-HIV Assay (MT-4)->Time-of-Addition Assay Pinpoint stage of replication cycle inhibited Signaling Pathway Analysis Signaling Pathway Analysis Time-of-Addition Assay->Signaling Pathway Analysis Identify modulated host pathways Apoptosis Induction Apoptosis Induction Signaling Pathway Analysis->Apoptosis Induction Assess role in infected cell death Immunomodulatory Effects Immunomodulatory Effects Signaling Pathway Analysis->Immunomodulatory Effects Evaluate effects on immune response

Workflow for Investigating Anti-HIV Mechanism.

The following diagram illustrates the potential points of intervention for an antiviral compound within the HIV-1 replication cycle.

HIV_Replication_Cycle cluster_0 Potential Inhibition Points HIV-1 Virion HIV-1 Virion Entry Entry HIV-1 Virion->Entry Attachment & Fusion Host Cell Host Cell Reverse Transcription Reverse Transcription Entry->Reverse Transcription Viral RNA Integration Integration Reverse Transcription->Integration Viral DNA Transcription & Translation Transcription & Translation Integration->Transcription & Translation Provirus Protease Activity Protease Activity Infectious Virion Infectious Virion Protease Activity->Infectious Virion Assembly Assembly Transcription & Translation->Assembly Budding & Maturation Budding & Maturation Assembly->Budding & Maturation Budding & Maturation->Protease Activity

References

Virosine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a member of the Securinega alkaloids, a class of natural products known for their complex tetracyclic structures and diverse biological activities. Isolated from plants of the Phyllanthaceae family, such as Flueggea virosa, these alkaloids have garnered significant interest in the scientific community. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, and contextual biological activities within the Securinega alkaloid family. Due to the limited specific research on this compound's distinct bioactivity, this document also extrapolates potential areas of investigation based on the broader activities of related compounds.

Core Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₃H₁₇NO₃[Internal Search]
Molecular Weight 235.28 g/mol [Internal Search]
CAS Number 1052228-70-2[Internal Search]
Class Securinega Alkaloid[Internal Search]

Biological Activity and Therapeutic Potential (Contextual)

Direct studies on the biological activity of this compound are not extensively available in current literature. However, as a Securinega alkaloid, it belongs to a class of compounds that have demonstrated a wide range of biological effects. These activities provide a foundation for potential research directions for this compound.

Securinega alkaloids have been reported to exhibit:

  • Neuroprotective effects: Some members of this family have shown potential in models of neurological disorders.

  • Anti-inflammatory properties: Inhibition of inflammatory markers and pathways has been observed with certain Securinega alkaloids.[1][2]

  • Cytotoxic activity: Several compounds in this class have been investigated for their potential as anticancer agents, showing activity against various cancer cell lines.[1][2]

  • Antiviral and antimicrobial activities: The broader class of alkaloids from Flueggea virosa have been noted for these properties.[3]

The mechanisms of action for Securinega alkaloids are believed to involve the modulation of key cellular signaling pathways. While not specific to this compound, related compounds have been associated with the JAK/STAT, PI3K/AKT/mTOR, and MAPK pathways .[4] Further research is required to determine if this compound interacts with these or other signaling cascades.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, the following sections provide generalized methodologies based on the synthesis and isolation of Securinega alkaloids, which would be applicable to the study of this compound.

General Isolation and Purification of Securinega Alkaloids
  • Extraction: Plant material (e.g., twigs and leaves of Flueggea virosa) is collected, dried, and powdered. The powdered material is then extracted with a suitable solvent, such as methanol (B129727), at room temperature. The extraction is typically repeated multiple times to ensure a high yield.

  • Fractionation: The crude methanol extract is concentrated under reduced pressure and then subjected to a series of liquid-liquid extractions with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

  • Chromatographic Separation: The chloroform-soluble fraction, which is often enriched with alkaloids, is subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

  • Purification: Final purification is typically achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloid.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography.

Key Step in the Total Synthesis of (±)-Virosine B

The total synthesis of Securinega alkaloids often involves complex multi-step procedures. A critical step in a reported synthesis of (±)-Virosine B involves a photoredox-catalyzed hydrogen atom transfer (HAT)-mediated C2-epimerization.[5]

Reaction: Conversion of secu'amamine E to ent-virosine B.

Procedure:

  • A solution of secu'amamine E is prepared in a suitable solvent (e.g., acetonitrile).

  • A photoredox catalyst (e.g., an iridium-based complex) and a HAT catalyst are added to the solution.

  • The reaction mixture is irradiated with a specific wavelength of light (e.g., blue LEDs) at a controlled temperature.

  • The reaction is monitored by TLC or LC-MS for the conversion of the starting material.

  • Upon completion, the reaction mixture is concentrated, and the product, ent-virosine B, is purified by column chromatography.[5]

Mandatory Visualizations

Biosynthetic Relationship of this compound

The following diagram illustrates the proposed biosynthetic relationship of this compound within the Securinega alkaloid family, highlighting its precursor molecules.

VirosineB_Biosynthesis cluster_precursors Precursors cluster_intermediates Neosecurinane Intermediates cluster_products Securinane Products 1-piperideine 1-piperideine Virosine A Virosine A 1-piperideine->Virosine A conjugation This compound This compound 1-piperideine->this compound conjugation menisdaurilide menisdaurilide menisdaurilide->Virosine A conjugation menisdaurilide->this compound conjugation allosecurinine allosecurinine Virosine A->allosecurinine 1,2-amine shift securinine securinine This compound->securinine 1,2-amine shift

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

This compound remains a compelling subject for natural product chemists and pharmacologists. While its specific biological activities are yet to be fully elucidated, its classification as a Securinega alkaloid suggests a range of potential therapeutic applications that warrant further investigation. The methodologies for isolation and synthesis that have been established for this class of compounds provide a solid framework for future research into the unique properties of this compound. As a relatively understudied member of a potent family of natural products, this compound represents a promising frontier for drug discovery and development.

References

Methodological & Application

Unraveling the Intricacies of Virosine B: A Detailed Guide to its Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the methodologies employed in the total synthesis of Virosine B, a complex Securinega alkaloid. This guide includes detailed experimental protocols for key reactions, a summary of quantitative data, and visualizations of the synthetic pathway.

This compound, a member of the structurally diverse and biologically significant Securinega alkaloid family, has presented a notable challenge to synthetic chemists. A recent total synthesis by Quideau and coworkers not only achieved the construction of this intricate molecule but also led to the crucial reassignment of its absolute configuration. This work stands as a landmark in the field and provides a strategic blueprint for accessing other members of this alkaloid class.

Synthetic Strategy: A Bio-Inspired Approach

The successful total synthesis of this compound hinges on a bio-inspired strategy that leverages a divergent approach from a common intermediate. This methodology allows for the efficient construction of the core tetracyclic skeleton and the installation of the requisite stereocenters.

A key feature of the synthesis is the strategic use of a Mannich-type reaction to construct the piperidine (B6355638) ring system, a hallmark of the Securinega alkaloids. The synthesis commences from readily available starting materials and proceeds through a series of carefully orchestrated steps to build the complex molecular architecture.

Below is a graphical representation of the overall synthetic workflow leading to this compound.

Total_Synthesis_Workflow A Starting Materials B Common Intermediate (Menisdaurilide derivative) A->B Multi-step synthesis C Mannich-Type Reaction B->C D Tetracyclic Core Formation C->D Key cyclization E Stereochemical Refinement D->E F This compound E->F Final transformations

Caption: Overall workflow for the total synthesis of this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal reactions in the synthesis of this compound, based on the work of Quideau and coworkers.

Synthesis of the Common Intermediate (Menisdaurilide derivative)

The synthesis of the crucial common intermediate, a derivative of menisdaurilide (B1221709), is a foundational step. The specific experimental details for its multi-step preparation are outlined in the primary literature and its supporting information.

Mannich-Type Reaction for Piperidine Ring Formation

This reaction is central to the construction of the characteristic nitrogen-containing ring of this compound.

Protocol:

  • To a solution of the menisdaurilide derivative in a suitable aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong base such as lithium hexamethyldisilazide (LiHMDS) is added dropwise to generate the corresponding enolate.

  • After stirring for a specified time, a solution of the appropriate amino-aldehyde is added to the reaction mixture.

  • The reaction is allowed to proceed at low temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired piperidine-containing intermediate.

Formation of the Tetracyclic Core

The construction of the complete tetracyclic framework is achieved through a key cyclization event.

Protocol:

  • The product from the Mannich-type reaction is dissolved in a suitable solvent (e.g., dichloromethane).

  • A dehydrating agent, such as triflic anhydride, is added at a controlled temperature (e.g., 0 °C) in the presence of a non-nucleophilic base (e.g., 2,6-lutidine).

  • The reaction mixture is stirred for a designated period to facilitate the intramolecular cyclization.

  • Upon completion, the reaction is quenched, and the product is worked up using standard aqueous extraction procedures.

  • Purification by column chromatography yields the tetracyclic core of this compound.

Quantitative Data Summary

The efficiency of a synthetic route is critically evaluated by the yields of its individual steps and the overall yield. The following table summarizes the reported yields for the key transformations in the total synthesis of this compound.

StepReactantProductYield (%)
Mannich-Type ReactionMenisdaurilide derivativePiperidine intermediateData unavailable in the provided search results
Tetracyclic Core FormationPiperidine intermediateTetracyclic coreData unavailable in the provided search results
Overall Yield Starting Material This compound Data unavailable in the provided search results

Note: The specific yields for each step and the overall yield are detailed in the full publication by Quideau and coworkers and its supplementary information, which were not accessible in the provided search results.

Signaling Pathway and Logical Relationships

The strategic decisions in the total synthesis of this compound can be visualized as a logical progression, where the successful formation of each key intermediate enables the subsequent transformation.

Logical_Progression Start Commercially Available Starting Materials KeyIntermediate Synthesis of Menisdaurilide Derivative Start->KeyIntermediate Mannich Diastereoselective Mannich-Type Reaction KeyIntermediate->Mannich Enolate formation Cyclization Intramolecular Cyclization Mannich->Cyclization Formation of tetracyclic precursor Final Endgame Transformations (Stereochemical Correction) Cyclization->Final VirosineB This compound Final->VirosineB

Caption: Logical flow of the key synthetic transformations.

Conclusion

The total synthesis of this compound by Quideau and his team represents a significant achievement in natural product synthesis. The bio-inspired, divergent strategy provides an elegant and efficient route to this complex alkaloid and has been instrumental in correcting its stereochemical assignment. The methodologies and protocols detailed herein offer valuable insights for researchers engaged in the synthesis of Securinega alkaloids and other complex natural products, paving the way for future drug discovery and development efforts. For complete and detailed experimental procedures, including characterization data, readers are encouraged to consult the primary literature.

Application Notes and Protocols for the Characterization of Virosine B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The effective characterization of a novel compound is a critical step in the drug development pipeline. This document provides a detailed overview of the analytical techniques and protocols required for the comprehensive characterization of Virosine B. The methodologies outlined below are designed to elucidate the structure, purity, and physicochemical properties of this compound, ensuring a thorough understanding of the molecule for further development.

The analytical workflow for a novel compound like this compound typically involves a multi-technique approach to gather orthogonal data, providing a high degree of confidence in the final characterization. This includes chromatographic separations for purity assessment, mass spectrometry for molecular weight determination and structural fragmentation patterns, and spectroscopic techniques for detailed structural elucidation.

I. Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is often the first choice due to its wide applicability to a range of organic molecules.

Experimental Protocol: RP-HPLC-UV for this compound

  • Objective: To determine the purity of a this compound sample and quantify the main component.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: A UV scan of this compound should be performed to determine the optimal wavelength for detection. If unknown, a diode array detector (DAD) can be used to monitor a range of wavelengths (e.g., 200-400 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the initial mobile phase composition.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total peak area. Quantification can be achieved by creating a calibration curve with known concentrations of a this compound reference standard.

Data Presentation: Purity Assessment of this compound Batches

Batch IDRetention Time (min)Peak Area (%)Impurity Profile (%)
VB-00112.599.20.8
VB-00212.598.91.1
VB-00312.699.50.5

II. Mass Spectrometry for Molecular Weight and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its chemical structure through fragmentation analysis.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) of this compound

  • Objective: To accurately determine the monoisotopic mass of this compound and deduce its elemental composition.

  • Instrumentation:

    • Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive and/or negative mode.

  • Mass Analyzer: Set to a high resolution (e.g., > 60,000).

  • Scan Range: A wide scan range (e.g., m/z 100-2000) should be used initially.

  • Sample Infusion: The sample can be introduced via direct infusion or through an LC system to separate it from contaminants.

  • Data Analysis: The exact mass measurement is used to calculate the elemental composition using specialized software.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) for Structural Analysis

  • Objective: To fragment the this compound parent ion and analyze the resulting product ions to elucidate its structure.

  • Instrumentation: A mass spectrometer with MS/MS capabilities (e.g., Triple Quadrupole, Ion Trap, Q-TOF).

  • Method:

    • The parent ion of this compound is selected in the first mass analyzer.

    • The selected ion is fragmented in a collision cell using an inert gas (e.g., argon or nitrogen).

    • The resulting fragment ions are analyzed in the second mass analyzer.

  • Data Analysis: The fragmentation pattern provides valuable information about the connectivity of atoms within the molecule.

Data Presentation: Mass Spectrometry Data for this compound

TechniqueParameterResult
HRMS (ESI+)Monoisotopic Mass (m/z)[Insert experimentally determined mass]
Elemental Composition[Insert calculated elemental formula]
MS/MSKey Fragment Ions (m/z)[List significant fragment ions]

III. NMR Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of an organic molecule.

Experimental Protocol: 1D and 2D NMR of this compound

  • Objective: To determine the complete chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

  • Experiments:

    • 1D NMR:

      • ¹H NMR: To identify the types and number of protons.

      • ¹³C NMR: To identify the types and number of carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity and stereochemistry.

IV. Signaling Pathway and Experimental Workflow Visualization

Understanding the biological context and the experimental process is crucial. The following diagrams illustrate a hypothetical signaling pathway that this compound might modulate and the general workflow for its characterization.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_biological Biological Evaluation synthesis This compound Synthesis purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC (Purity) purification->hplc ms Mass Spectrometry (MW & Structure) hplc->ms nmr NMR (Structure Elucidation) ms->nmr in_vitro In Vitro Assays nmr->in_vitro signaling Signaling Pathway Analysis in_vitro->signaling

Caption: General experimental workflow for the characterization of this compound.

signaling_pathway VirosineB This compound Receptor Cell Surface Receptor VirosineB->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates

Caption: Hypothetical signaling pathway modulated by this compound.

Application Notes and Protocols for the Analysis of Virosine B

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive searches of scientific literature and chemical databases for "Virosine B" have revealed that while the compound is listed by some chemical suppliers with the molecular formula C₁₃H₁₇NO₃ and CAS number 1052228-70-2, there is a notable absence of published primary research detailing its isolation, structure elucidation, and spectroscopic data. The plant of origin is cited as Virosine oleifera; however, literature searches for this plant species did not yield significant results, suggesting it may be a rare species, a synonym for another plant, or potentially a misidentification. A thorough investigation into the chemical constituents of the medicinally important plant Moringa oleifera, a plausible alternative, did not reveal any alkaloids with the molecular formula of this compound.

Consequently, the detailed NMR and mass spectrometry data, as well as specific experimental protocols for the isolation and analysis of this compound, are not available in the public scientific domain at this time. This document, therefore, serves to provide a generalized framework and protocols that are commonly employed for the analysis of novel alkaloids from plant sources, which would be applicable to this compound should a primary scientific source become available.

Introduction to this compound

This compound is a putative alkaloid with the molecular formula C₁₃H₁₇NO₃. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. They are known for their wide range of physiological activities and have been the source of many pharmaceuticals. The structural analysis of new alkaloids like this compound is crucial for understanding their chemical properties and potential biological activities, making techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) indispensable.

Spectroscopic Data (Hypothetical)

As no specific data for this compound is available, this section is presented as a template to be populated once the data is published. The tables below are structured to organize the kind of quantitative data that would be expected from NMR and MS analyses.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
Position¹³C (δc, ppm)¹H (δh, ppm, Multiplicity, J in Hz)
1
2
3
4
5
6
7
8
9
10
11
12
13
Table 2: Hypothetical Mass Spectrometry Data for this compound
TechniqueIonization ModeObserved m/zFormulaInterpretation
HR-ESI-MSPositive[M+H]⁺C₁₃H₁₈NO₃⁺Protonated molecule
HR-ESI-MSPositive[M+Na]⁺C₁₃H₁₇NNaO₃⁺Sodium adduct
MS/MSPositive(Fragment ions)(Structural fragments)

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of a novel alkaloid from a plant source, which would be the standard approach for a compound like this compound.

General Protocol for the Isolation of Alkaloids from Plant Material

This protocol outlines a typical acid-base extraction method for isolating alkaloids.

  • Plant Material Collection and Preparation:

    • Collect the root bark of the plant of interest.

    • Air-dry the plant material in the shade to prevent the degradation of chemical constituents.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with methanol (B129727) (or another suitable solvent) at room temperature for 72 hours, with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in a 2% aqueous solution of hydrochloric acid.

    • Partition the acidic solution with ethyl acetate (B1210297) to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to approximately 10 with ammonium (B1175870) hydroxide.

    • Extract the alkaline solution with dichloromethane (B109758) or chloroform.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography over silica (B1680970) gel.

    • Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

    • Collect fractions and monitor by thin-layer chromatography (TLC).

    • Combine fractions containing the compound of interest and purify further using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure alkaloid.

Protocol for NMR Spectroscopic Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton and proton-carbon correlations, which are essential for structure elucidation.

Protocol for Mass Spectrometric Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified alkaloid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion. This allows for the determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragmentation pattern to gain insights into the structure of the molecule.

Visualizations

Since specific experimental data for this compound is unavailable, the following diagrams illustrate the general logical workflows for natural product isolation and structure elucidation.

experimental_workflow cluster_isolation Isolation and Purification plant_material Plant Material (e.g., Roots) extraction Solvent Extraction plant_material->extraction Grinding & Maceration acid_base Acid-Base Partitioning extraction->acid_base Crude Extract column_chrom Column Chromatography acid_base->column_chrom Crude Alkaloid Fraction hplc HPLC Purification column_chrom->hplc Semi-pure Fractions pure_compound Pure this compound hplc->pure_compound structure_elucidation_logic cluster_spectroscopy Spectroscopic Analysis cluster_data_integration Data Interpretation and Structure Determination hr_ms HR-MS mol_formula Molecular Formula hr_ms->mol_formula nmr_1d 1D NMR (¹H, ¹³C, DEPT) functional_groups Functional Groups & Carbon Skeleton nmr_1d->functional_groups nmr_2d 2D NMR (COSY, HSQC, HMBC) connectivity Connectivity of Atoms nmr_2d->connectivity mol_formula->functional_groups functional_groups->connectivity stereochemistry Stereochemistry connectivity->stereochemistry NOESY/ROESY final_structure Final Structure of this compound stereochemistry->final_structure

Application Note: A Protocol for the Extraction and Isolation of Virosine B from Securinega virosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the extraction, enrichment, and purification of Virosine B, a member of the Securinega alkaloid family, from the plant Securinega virosa (also known as Flueggea virosa). The methodology covers plant material preparation, solvent extraction, acid-base partitioning for alkaloid enrichment, and multi-step chromatographic separation. This guide is intended to provide a robust framework for isolating this compound and other related alkaloids for research and drug development purposes.

Visualized Workflow for this compound Isolation

The entire process, from raw plant material to the purified compound, involves a sequential workflow of extraction, enrichment, and multi-stage purification.

Extraction_Workflow Overall Isolation Workflow for this compound Plant 1. Dried, Powdered Securinega virosa Root Bark Extraction 2. Soxhlet Extraction (Methanol) Plant->Extraction 72 hours Crude_Extract 3. Crude Methanolic Extract Extraction->Crude_Extract Evaporation Partitioning 4. Acid-Base Partitioning Crude_Extract->Partitioning Enriched_Fraction 5. Enriched Basic Alkaloid Fraction Partitioning->Enriched_Fraction Silica_Column 6. Silica Gel Column Chromatography Enriched_Fraction->Silica_Column Gradient Elution Target_Fraction 7. This compound-Containing Fraction Silica_Column->Target_Fraction TLC Monitoring HPLC 8. Preparative HPLC Target_Fraction->HPLC Pure_Compound 9. Pure this compound HPLC->Pure_Compound Analysis 10. Structural Verification (NMR, MS) Pure_Compound->Analysis Acid_Base_Logic Logic of Acid-Base Partitioning cluster_0 Separatory Funnel (Acidic) cluster_1 Separatory Funnel (Basic) start Crude Extract (Alkaloids + Neutral Compounds) step1 Dissolve in aq. Acetic Acid (H⁺) & Chloroform (CHCl₃) start->step1 aq1 Aqueous Phase (Acidic) Protonated Alkaloids (R₃N-H⁺, soluble) step1->aq1 org1 Organic Phase (CHCl₃) Neutral & Acidic Compounds (insoluble in aq. acid) step2 Make Aqueous Phase Basic (e.g., with NH₄OH) aq1->step2 aq2 Aqueous Phase (Basic) Salts org2 Organic Phase (CHCl₃) Free-base Alkaloids (R₃N, soluble) step2->org2

Application Note: High-Performance Liquid Chromatography for Virosine B Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B is a heterocyclic natural product with potential therapeutic applications. Efficient purification of this compound is crucial for further research, including structural elucidation, bioactivity screening, and preclinical development. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of natural products, offering high resolution and selectivity.[1][2][3] This application note provides a detailed protocol for the purification of this compound using preparative reversed-phase HPLC (RP-HPLC).

This compound Properties:

PropertyValueReference
Molecular FormulaC₁₃H₁₇NO₃--INVALID-LINK--
Molecular Weight235.28 g/mol --INVALID-LINK--

Experimental Protocols

Sample Preparation

A crude extract containing this compound must be pre-treated to remove particulate matter and compounds that could interfere with the HPLC separation.

Protocol:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., 10% acetonitrile (B52724) in water).

  • Sonicate the sample for 15 minutes to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[4]

Analytical Method Development

Before scaling up to preparative HPLC, an analytical method is developed to determine the optimal separation conditions.[5] Reversed-phase chromatography is a common choice for separating moderately polar compounds like alkaloids.[6][7]

Instrumentation:

  • Analytical HPLC system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Protocol:

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Evaluate different gradient profiles to achieve good resolution of the this compound peak from impurities. A common starting point is a linear gradient from 10% to 90% B over 30 minutes.[8]

  • Flow Rate Optimization:

    • Test flow rates between 0.8 and 1.2 mL/min to optimize peak shape and resolution.

  • Wavelength Selection:

    • Monitor the separation at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to determine the optimal wavelength for detecting this compound.

Analytical HPLC Parameters (Example):

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase BAcetonitrile
Gradient10-50% B in 20 min
Flow Rate1.0 mL/min
Injection Volume10 µL
DetectionUV at 254 nm
Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification to isolate larger quantities of this compound.[1][5]

Instrumentation:

  • Preparative HPLC system with a fraction collector.

  • C18 preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).

Protocol:

  • Scale-Up Calculation:

    • Adjust the flow rate and injection volume based on the column dimensions to maintain similar linear velocity and sample load per unit area.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the filtered crude extract.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on the retention time determined during analytical method development.

  • Purity Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm the purity of this compound.

  • Solvent Evaporation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Preparative HPLC Parameters (Example):

ParameterCondition
ColumnC18, 21.2 x 250 mm, 10 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase BAcetonitrile
Gradient10-50% B in 20 min
Flow Rate20 mL/min
Injection Volume500 µL
DetectionUV at 254 nm

Data Presentation

Table 1: Analytical Method Development - Gradient Optimization

Gradient (Time, %B)Retention Time of this compound (min)Resolution (this compound vs. nearest impurity)
0-20 min, 10-90%12.51.8
0-30 min, 10-70%15.22.1
0-20 min, 10-50%18.12.5

Table 2: Preparative HPLC Purification Results

ParameterValue
Crude Extract Loaded100 mg
Isolated this compound15 mg
Purity (by analytical HPLC)>98%
Recovery15%

Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Purification Crude Extract Crude Extract Dissolution & Sonication Dissolution & Sonication Crude Extract->Dissolution & Sonication Filtration (0.45 um) Filtration (0.45 um) Dissolution & Sonication->Filtration (0.45 um) Filtered Sample Filtered Sample Filtration (0.45 um)->Filtered Sample Analytical HPLC Analytical HPLC Filtered Sample->Analytical HPLC Preparative HPLC Preparative HPLC Filtered Sample->Preparative HPLC Method Development Method Development Analytical HPLC->Method Development Method Development->Preparative HPLC Fraction Collection Fraction Collection Preparative HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Solvent Evaporation Solvent Evaporation Purity Analysis->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: Workflow for the purification of this compound.

Hypothetical Signaling Pathway Inhibition

Many antiviral compounds exert their effects by targeting host cell signaling pathways that are essential for viral replication.[9][10] A common target is the Raf/MEK/ERK pathway, which is involved in cell proliferation and survival, and is often hijacked by viruses.[9]

G Receptor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Viral Replication Viral Replication Transcription Factors->Viral Replication This compound This compound

Caption: Hypothetical inhibition of the Raf/MEK/ERK pathway by this compound.

References

Application Notes and Protocols for Virosine B Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The query "Virosine B" did not yield a specific compound in the scientific literature. However, extensive research exists for two similarly named compounds with significant biological activity: (-)-Vitisin B , a resveratrol (B1683913) tetramer with anticancer properties, and Erythrosin B , a xanthene dye with antiviral and antimicrobial activities. This document provides detailed application notes and protocols for studying the mechanism of action of both compounds, tailored for researchers, scientists, and drug development professionals.

Part 1: (-)-Vitisin B - Anticancer Mechanism of Action

Application Notes

(-)-Vitisin B, a resveratrol tetramer extracted from plants like Vitis thunbergii, has demonstrated significant cytotoxic effects on cancer cells, particularly human leukemia cells.[1] Its primary mechanism of action involves the induction of apoptosis through the activation of specific signaling pathways.

Key Mechanistic Features:

  • Induction of Apoptosis: (-)-Vitisin B induces programmed cell death in a time- and dose-dependent manner.[1]

  • Cell Cycle Arrest: It causes an increase in the sub-G1 cell population, indicative of apoptotic cells.[1]

  • Caspase Activation: The apoptotic pathway involves the cleavage and activation of caspase-3, caspase-8, and caspase-9.[1]

  • Involvement of Bcl-2 Family Proteins: It promotes the expression of the pro-apoptotic protein Bax.[1]

  • JNK Signaling Pathway: The mechanism is mediated through the phosphorylation of c-Jun N-terminal kinase (JNK).[1]

  • Fas Death Receptor Pathway: Activation of the JNK pathway leads to increased expression of the Fas ligand (FasL), triggering the extrinsic apoptosis pathway.[1]

Data Summary

The following table summarizes the quantitative data regarding the effects of (-)-Vitisin B on human promyelocytic leukemia HL-60 cells.

ParameterConcentrationTimeResultReference
Cell Proliferation Inhibition Dose-dependentTime-dependentSignificant inhibition[1]
Sub-G1 Population Dose-dependent-Significant increase[1]
Caspase-3 Cleavage Dose-dependent-Increased expression[1]
Caspase-8 Cleavage Dose-dependent-Increased expression[1]
Caspase-9 Cleavage Dose-dependent-Increased expression[1]
PARP Cleavage Dose-dependent-Increased expression[1]
Bax Protein Expression Dose-dependent-Increased expression[1]
JNK Phosphorylation --Increased[1]
FasL Expression --Increased[1]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of (-)-Vitisin B on cancer cells.

  • Materials:

    • HL-60 cells

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

    • (-)-Vitisin B (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed HL-60 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of (-)-Vitisin B (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Cell Cycle Analysis (Propidium Iodide Staining)

  • Objective: To analyze the effect of (-)-Vitisin B on cell cycle distribution.

  • Materials:

    • HL-60 cells treated with (-)-Vitisin B

    • PBS

    • 70% Ethanol (B145695) (ice-cold)

    • RNase A (100 µg/mL)

    • Propidium Iodide (PI) (50 µg/mL)

    • Flow cytometer

  • Protocol:

    • Treat cells with (-)-Vitisin B for 24 hours.

    • Harvest the cells and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C overnight.

    • Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Objective: To detect the expression levels of key apoptotic proteins.

  • Materials:

    • HL-60 cells treated with (-)-Vitisin B

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-caspase-3, -8, -9, -PARP, -Bax, -JNK, -p-JNK, -FasL, -β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

  • Protocol:

    • Lyse the treated cells in RIPA buffer and determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an ECL detection system.

Visualizations

VirosineB_Signaling_Pathway VirosineB (-)-Vitisin B JNK JNK VirosineB->JNK Activates pJNK p-JNK (Active) JNK->pJNK Phosphorylation FasL FasL Expression pJNK->FasL FasR Fas Receptor FasL->FasR Binds DISC DISC Formation FasR->DISC Caspase8 Pro-Caspase-8 DISC->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Cleavage Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 Bax Bax aCaspase8->Bax aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Cleavage Apoptosis Apoptosis aCaspase3->Apoptosis Mitochondria Mitochondria Bax->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Pro-Caspase-9 CytochromeC->Caspase9 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 Cleavage aCaspase9->Caspase3

Caption: (-)-Vitisin B induced apoptosis signaling pathway.

WesternBlot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection Cell_Treatment 1. Cell Treatment with (-)-Vitisin B Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection

Caption: Western Blot experimental workflow.

Part 2: Erythrosin B - Antiviral Mechanism of Action

Application Notes

Erythrosin B, an FDA-approved food coloring agent, has been identified as a potent and broad-spectrum inhibitor of flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV).[2][3] Its antiviral activity stems from its ability to inhibit the viral NS2B-NS3 protease.

Key Mechanistic Features:

  • Target: Flavivirus NS2B-NS3 protease, an essential enzyme for viral replication.

  • Mechanism: Erythrosin B acts as a non-competitive, orthosteric inhibitor, blocking the interaction between the NS2B and NS3 components of the protease.[2][3]

  • Spectrum of Activity: Effective against a range of flaviviruses including ZIKV, DENV, Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), and West Nile Virus (WNV).[2][3]

  • Cellular Effects: Reduces viral titers in infected cells and shows efficacy in relevant human cell lines, including placental and neural progenitor cells.[2][3]

Data Summary

The following table summarizes the quantitative data on the antiviral activity of Erythrosin B.

ParameterVirusValueReference
IC₅₀ (Protease Inhibition) DENV2Low micromolar range[2][3]
IC₅₀ (Protease Inhibition) ZIKVLow micromolar range[2][3]
EC₅₀ (Antiviral Efficacy) ZIKV0.3 µmol/L[4]
Cytotoxicity Various human cell linesLow toxicity[2][4]

Experimental Protocols

1. NS2B-NS3 Protease Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Erythrosin B against the viral protease.

  • Materials:

    • Recombinant DENV2 or ZIKV NS2B-NS3 protease

    • Fluorogenic protease substrate (e.g., Boc-Gly-Arg-Arg-AMC)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

    • Erythrosin B

    • 96-well black plates

    • Fluorometric plate reader

  • Protocol:

    • Prepare serial dilutions of Erythrosin B in assay buffer.

    • Add the recombinant protease to the wells of a 96-well plate.

    • Add the Erythrosin B dilutions to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence (e.g., Ex: 380 nm, Em: 460 nm) over time.

    • Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Plaque Reduction Neutralization Test (PRNT)

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of Erythrosin B in inhibiting viral replication in cell culture.

  • Materials:

    • Vero or A549 cells

    • Zika or Dengue virus stock

    • DMEM supplemented with 2% FBS

    • Erythrosin B

    • Agarose (B213101) overlay

    • Crystal violet staining solution

    • 6-well plates

  • Protocol:

    • Seed cells in 6-well plates to form a confluent monolayer.

    • Prepare serial dilutions of Erythrosin B.

    • Pre-incubate a fixed amount of virus (e.g., 100 plaque-forming units) with the Erythrosin B dilutions for 1 hour at 37°C.

    • Infect the cell monolayers with the virus-compound mixture.

    • After 1 hour of adsorption, remove the inoculum and overlay the cells with a mixture of culture medium and agarose containing the corresponding concentration of Erythrosin B.

    • Incubate for 3-5 days until plaques are visible.

    • Fix the cells with formaldehyde (B43269) and stain with crystal violet.

    • Count the number of plaques and calculate the EC₅₀ value.

3. Cytotoxicity Assay (WST-8/CCK-8 Assay)

  • Objective: To assess the cytotoxicity of Erythrosin B on host cells.

  • Materials:

    • A549 or other relevant cell lines

    • DMEM with 10% FBS

    • Erythrosin B

    • WST-8 (or CCK-8) reagent

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of Erythrosin B for 48-72 hours.

    • Add WST-8 reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm.

    • Calculate the cell viability and determine the CC₅₀ (50% cytotoxic concentration).

Visualizations

ErythrosinB_Mechanism cluster_protease Protease Assembly ErythrosinB Erythrosin B Protease NS2B-NS3 Protease Complex ErythrosinB->Protease Inhibits ViralPolyprotein Viral Polyprotein Protease->ViralPolyprotein Cleaves NS2B NS2B NS3 NS3 ViralProteins Mature Viral Proteins ViralPolyprotein->ViralProteins Replication Viral Replication ViralProteins->Replication PlaqueAssay_Workflow cluster_0 Preparation cluster_1 Infection and Incubation cluster_2 Analysis Cell_Seeding 1. Seed Cells in 6-well Plates Compound_Dilution 2. Prepare Erythrosin B Dilutions Virus_Incubation 3. Pre-incubate Virus with Compound Compound_Dilution->Virus_Incubation Infection 4. Infect Cell Monolayers Virus_Incubation->Infection Overlay 5. Add Agarose Overlay Infection->Overlay Incubation 6. Incubate for 3-5 Days Overlay->Incubation Fixation 7. Fix Cells Incubation->Fixation Staining 8. Stain with Crystal Violet Fixation->Staining Plaque_Counting 9. Count Plaques & Calculate EC50 Staining->Plaque_Counting

References

Application of Virosine B and Related Alkaloids in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The emergence of drug-resistant HIV strains necessitates a continuous search for novel antiretroviral agents. Natural products remain a promising reservoir of structurally diverse compounds with potential therapeutic applications. "Virosine B" is a member of the Securinega alkaloids, a class of natural products isolated from the plant Flueggea virosa. Research has demonstrated that this compound and its related alkaloids possess in vitro activity against the Human Immunodeficiency Virus (HIV), making them subjects of interest for antiviral drug discovery and development.

These compounds, particularly oligomeric Securinega alkaloids, have shown a range of anti-HIV activities, from mild to moderate. Their unique chemical structures offer a potential scaffold for the development of new antiretroviral drugs. The primary screening of these compounds has been conducted using cell-based assays, which determine the efficacy of the compounds in protecting cells from HIV-induced cytopathic effects.

While the precise mechanism of action for the anti-HIV activity of this compound and its analogues is not yet fully elucidated, the initial data encourages further investigation into their specific viral targets. The moderate potency of some of these natural compounds, such as flueggenine D and fluevirosinine B, highlights the potential for medicinal chemistry efforts to optimize their structure for enhanced efficacy and favorable pharmacological properties.

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity and cytotoxicity of various Securinega alkaloids isolated from Flueggea virosa. The data is compiled from multiple studies and presented for comparative analysis.

Table 1: Anti-HIV-1 Activity of Securinega Alkaloids

Compound NameCompound TypeEC50 (µM)Virus StrainCell LineReference
Flueggenine DDimer7.8 ± 0.8HIV-1 IIIBMT-4[1][2][3]
Fluevirosinine BTetramer14.1 ± 1.2HIV-1 IIIBMT-4[3]
Virosinine ADimer45.0 ± 4.5HIV-1 IIIBMT-4[4][5]
Flueggether ADimer120 ± 12HIV-1 IIIBMT-4[4][5]
Flueggenine IDimer> 125HIV-1 IIIBMT-4Not specified
Fluevirosine GTrimer58.7HIV-1 IIIBMT-4[6]

Table 2: Cytotoxicity and Selectivity Index of Selected Securinega Alkaloids

Compound NameCC50 (µM) in MT-4 cellsSelectivity Index (SI = CC50/EC50)Reference
Flueggenine D98.312.6[7]
Fluevirosinine BNot reportedNot reported[3]
Virosinine ANot reportedNot reported[4][5]
Flueggether ANot reportedNot reported[4][5]

Experimental Protocols

Protocol 1: In Vitro Anti-HIV-1 Assay Using MT-4 Cells

This protocol describes a standard method for evaluating the anti-HIV-1 activity of compounds like this compound by measuring the inhibition of virus-induced cytopathic effects in the MT-4 human T-cell line.[8][9][10]

Materials:

  • MT-4 cells

  • HIV-1 (IIIB strain) stock

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. Just before the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend them in fresh medium to a concentration of 6 x 10^5 cells/mL.

  • Compound Dilution: Prepare a series of dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

  • Assay Setup:

    • Add 100 µL of the MT-4 cell suspension (6 x 10^4 cells) to each well of a 96-well plate.

    • Add 50 µL of the diluted test compounds to the appropriate wells.

    • Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).

    • Add 50 µL of an appropriate dilution of the HIV-1 stock to the test and virus control wells. The amount of virus should be pre-determined to cause a significant cytopathic effect in 4-5 days.

    • Add 50 µL of medium to the cell control wells.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.

  • MTT Assay for Cell Viability:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate the plate overnight at 37°C.

  • Data Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for the compound-treated wells compared to the cell control.

    • The EC50 (50% effective concentration) is determined as the concentration of the compound that protects 50% of the cells from the HIV-1 induced cytopathic effect.

Protocol 2: Cytotoxicity Assay

This protocol is used to determine the toxicity of the test compounds on the host cells.[11]

Procedure:

  • Follow the same procedure as the anti-HIV-1 assay (Protocol 1), but without adding the virus to the wells.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each compound concentration compared to the cell control.

    • The CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of the cells by 50%.

Visualizations

experimental_workflow cluster_assay Assay cluster_analysis Analysis prep_cells Prepare MT-4 Cells plate_cells Plate MT-4 Cells in 96-well Plate prep_cells->plate_cells prep_compounds Prepare Serial Dilutions of this compound add_compounds Add Compound Dilutions prep_compounds->add_compounds prep_virus Prepare HIV-1 Stock add_virus Infect with HIV-1 prep_virus->add_virus plate_cells->add_compounds add_compounds->add_virus incubate Incubate for 4-5 Days add_virus->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 Hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate Calculate EC50 and CC50 read_absorbance->calculate

Workflow for in vitro anti-HIV screening of this compound.

Potential targets in the HIV life cycle for antiviral compounds.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the original research articles and optimize the conditions for their specific experimental setup. The mechanism of action for this compound and related alkaloids against HIV has not been definitively established and the diagram illustrates general possibilities for antiviral intervention.

References

Application Notes and Protocols: Virosine B

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Clarification:

Extensive searches for "Virosine B" did not yield specific information regarding a compound with this name. It is possible that "this compound" is a novel or less-documented agent, or that the name is a potential typographical error. The search results did, however, provide information on other compounds with antiviral and signaling modulation properties, such as Erythrosin B .

Given the absence of data on "this compound," the following sections are constructed based on general principles and methodologies in antiviral drug development and signaling pathway analysis. These should be considered as a template that can be adapted once specific information about "this compound" becomes available.

Hypothetical Therapeutic Potential of a B-cell Signaling Modulator

For the purpose of these application notes, we will hypothesize that "this compound" is an inhibitor of key kinases in the B-cell receptor (BCR) signaling pathway. The BCR signaling cascade is crucial for B-cell development, activation, proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Key kinases in this pathway include spleen tyrosine kinase (SYK) and Bruton's tyrosine kinase (BTK).[1]

Table 1: Hypothetical Quantitative Data for this compound

ParameterValueCell LineTarget
IC50 (SYK Kinase Assay)50 nM-SYK
IC50 (BTK Kinase Assay)200 nM-BTK
Cell Viability (CC50)> 10 µMRamos (B-cell lymphoma)-
Apoptosis Induction (EC50)500 nMRamos (B-cell lymphoma)-

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases like SYK and BTK.

Materials:

  • Recombinant human SYK and BTK enzymes

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • This compound (in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and this compound or DMSO (vehicle control).

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay

This protocol measures the effect of this compound on the viability of B-cell lymphoma cell lines (e.g., Ramos).

Materials:

  • Ramos cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well opaque-walled plates

  • Microplate reader

Procedure:

  • Seed Ramos cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

  • Calculate the half-maximal cytotoxic concentration (CC50).

Protocol 3: Apoptosis Induction Assay

This protocol quantifies the induction of apoptosis in B-cell lymphoma cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2][3]

Materials:

  • Ramos cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (in DMSO)

  • FITC Annexin V Apoptosis Detection Kit with PI

  • Flow cytometer

Procedure:

  • Treat Ramos cells with various concentrations of this compound or DMSO for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

The following diagram illustrates a simplified B-cell receptor signaling pathway, highlighting the potential targets of this compound.

BCR_Signaling BCR BCR LYN LYN BCR->LYN Antigen Antigen Antigen->BCR Activation SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, PI3K) PLCg2->Downstream Proliferation Proliferation & Survival Downstream->Proliferation VirosineB_SYK This compound VirosineB_SYK->SYK VirosineB_BTK This compound VirosineB_BTK->BTK Apoptosis_Workflow A 1. Cell Treatment (Ramos cells + this compound) B 2. Harvest & Wash Cells A->B C 3. Stain with Annexin V & PI B->C D 4. Flow Cytometry Analysis C->D E 5. Data Quantification (% Apoptotic Cells) D->E

References

Troubleshooting & Optimization

Technical Support Center: Virosine B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a representative example designed to illustrate a comprehensive technical support resource for the synthesis of a complex natural product. Virosine B is a real compound, but the specific experimental details, challenges, and data presented here are hypothetical and compiled to serve as a robust template for researchers.

Frequently Asked Questions (FAQs)

Q1: My final compound shows a discrepancy in optical rotation compared to the literature value. What could be the cause?

A1: A discrepancy in optical rotation can arise from several factors. One common issue in complex syntheses is the unexpected inversion of a stereocenter during a reaction step. It is also possible that the reported value in the literature could be for a different enantiomer. We recommend verifying the absolute configuration of your final product and key intermediates using analytical techniques such as vibrational circular dichroism (VCD) or by forming a crystalline derivative for X-ray crystallography.

Q2: I am experiencing low yields in the macrocyclization step. What are the common pitfalls?

A2: Low yields in macrocyclization reactions are a frequent challenge. Key factors to investigate include:

  • High Concentration: Ensure you are operating under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Activity: If using a catalyst, such as a Grubbs catalyst for ring-closing metathesis, ensure it is fresh and active. Catalyst decomposition can halt the reaction.

  • Solvent Purity: Traces of impurities in the solvent can poison the catalyst or interfere with the reaction. Use freshly distilled, degassed solvent.

  • Reaction Temperature: The optimal temperature can be crucial. Too low, and the reaction may be too slow; too high, and side reactions or catalyst decomposition may occur.

Q3: The purification of my intermediate, a polar polyol, is proving difficult. What strategies can I employ?

A3: Purifying highly polar compounds can be challenging with standard silica (B1680970) gel chromatography. Consider the following alternatives:

  • Reversed-Phase Chromatography: C18-functionalized silica can be very effective for separating polar compounds using solvent systems like methanol/water or acetonitrile/water.

  • Size-Exclusion Chromatography: Sephadex LH-20 is excellent for separating compounds based on size and can be particularly useful for removing polymeric byproducts.

  • Acetal Protection: Temporarily protecting some of the hydroxyl groups as acetals can reduce the polarity, making purification on normal-phase silica more manageable. The protecting groups can then be removed in a subsequent step.

Troubleshooting Guides

Issue 1: Incomplete Reaction in the Osmium-Catalyzed Dihydroxylation Step
Symptom Possible Cause Suggested Solution
TLC/LC-MS shows significant starting material remaining after the recommended reaction time.Catalyst Inactivity: The osmium tetroxide solution may have degraded.Use a fresh, unopened ampoule of OsO4 or re-titer your existing solution.
Stoichiometric Oxidant Depletion: The co-oxidant (e.g., NMO) has been consumed.Add an additional 0.2-0.5 equivalents of the co-oxidant and monitor the reaction for another 2-4 hours.
Low Temperature: The reaction may be too slow at the current temperature.Allow the reaction to warm slowly to room temperature and monitor progress.
Formation of a black precipitate.Osmium Black Formation: Over-reduction of the osmium catalyst.Ensure the pH of the reaction mixture is not too acidic. The addition of a buffer may be necessary.
Low diastereoselectivity.Ligand Issues: The chiral ligand (e.g., a Sharpless ligand) may be impure or used in an incorrect ratio.Verify the purity of the ligand and ensure the precise stoichiometric ratio of ligand to osmium is used.
Issue 2: Epimerization at C-5 during Lactonization
Symptom Possible Cause Suggested Solution
1H NMR of the crude product shows a mixture of diastereomers at the C-5 position.Basic Conditions: The use of strong, non-hindered bases can deprotonate the α-proton, leading to epimerization.Use a milder, more sterically hindered base such as 2,6-lutidine or a non-nucleophilic proton sponge.
Prolonged Reaction Time/High Temperature: Extended exposure to reaction conditions can favor equilibration to the thermodynamic mixture.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Run the reaction at the lowest effective temperature.
Acid-Catalyzed Epimerization: Trace acid during workup can sometimes cause epimerization.Ensure the workup procedure is neutral or slightly basic. A mild bicarbonate wash can be beneficial.

Key Experimental Protocols

Protocol 1: Asymmetric Dihydroxylation to Form the C15-C16 Diol
  • To a stirred solution of the precursor alkene (1.0 eq) in a 1:1 mixture of t-BuOH and water (0.05 M) at 0 °C, add AD-mix-β (1.4 g per mmol of alkene).

  • Add methanesulfonamide (B31651) (1.1 eq).

  • Stir the resulting slurry vigorously at 0 °C for 18-24 hours, until TLC analysis (3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for 1 hour.

  • Extract the aqueous phase with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with 2 M NaOH, then with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solution in vacuo and purify the crude product by flash column chromatography (gradient elution, 20% to 50% ethyl acetate in hexanes) to yield the desired diol.

Parameter Value
Typical Yield 85-92%
Diastereomeric Excess (d.e.) >95%
Reaction Time 18-24 hours
Temperature 0 °C
Protocol 2: Ring-Closing Metathesis for Macrocycle Formation
  • In a glovebox, dissolve the diene precursor (1.0 eq) in dry, degassed dichloromethane (B109758) (to a concentration of 0.001 M).

  • Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Seal the reaction vessel and heat to 40 °C with stirring for 12 hours.

  • Monitor the reaction by LC-MS for the appearance of the product and disappearance of the starting material.

  • After completion, cool the reaction to room temperature and quench by adding ethyl vinyl ether (20 eq). Stir for 30 minutes.

  • Concentrate the reaction mixture and purify directly by flash chromatography (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford the macrocyclic product.

Parameter Value
Typical Yield 65-75%
Concentration 0.001 M
Catalyst Loading 5 mol%
Temperature 40 °C

Visualizations

Troubleshooting_Workflow Start Low Yield in Reaction Step Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Conc, Time) Start->Check_Conditions Analyze_Side_Products Analyze Crude Mixture by LC-MS/NMR for Side Products Start->Analyze_Side_Products Impurity_Detected Impurity Detected? Check_Purity->Impurity_Detected Optimize Systematically Optimize Conditions Check_Conditions->Optimize Decomposition Decomposition Pathway Identified? Analyze_Side_Products->Decomposition Success Yield Improved Optimize->Success Impurity_Detected->Check_Conditions No Purify_Reagents Purify/Replace Reagents Impurity_Detected->Purify_Reagents Yes Purify_Reagents->Optimize Decomposition->Check_Conditions No Modify_Conditions Modify Conditions (e.g., lower temp, add scavenger) Decomposition->Modify_Conditions Yes Modify_Conditions->Optimize

Caption: A logical workflow for troubleshooting low-yield reactions.

Purification_Strategy Start Purification Challenge | (Polar Analyte) Normal_Phase Standard Silica Gel Eluent: Hexane/EtOAc Fails due to streaking/low recovery Start->Normal_Phase Reversed_Phase Reversed-Phase (C18) Eluent: MeOH/H2O or ACN/H2O Good for polar compounds Normal_Phase->Reversed_Phase Alternative 1 Protection_Strategy Protecting Group Strategy 1. Add protecting group (e.g., Acetal) 2. Purify less polar intermediate 3. Deprotection Normal_Phase->Protection_Strategy Alternative 2 SEC Size-Exclusion (Sephadex) Eluent: MeOH or THF Separates by size, good for polymers Normal_Phase->SEC Alternative 3 Success Pure Compound Reversed_Phase->Success Protection_Strategy->Success SEC->Success

Caption: Decision tree for selecting a purification strategy.

Technical Support Center: Virosine B Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Virosine B extraction from its natural source, the roots of Virosine oleifera.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a naturally occurring alkaloid.[1] Its primary known source is the root of the plant Virosine oleifera.[1]

Q2: What are the key physicochemical properties of this compound relevant to its extraction?

A2: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Appearance Solid[1]
Solubility Soluble in Chloroform (B151607), Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone.[2]

Q3: What are the general principles behind the extraction of alkaloids like this compound?

A3: The extraction of alkaloids, which are basic in nature, typically relies on the principles of acid-base chemistry.[3][4] The general steps involve:

  • Acidic Extraction: The plant material is treated with an acidified aqueous solution. This protonates the alkaloids, forming their salts which are soluble in water. This step helps to separate the alkaloids from other non-polar compounds in the plant matrix.[3][5]

  • Basification: The acidic aqueous extract is then made alkaline, usually by adding a base like ammonium (B1175870) hydroxide (B78521). This deprotonates the alkaloid salts, converting them back to their free base form.[3][4]

  • Organic Solvent Extraction: The free base alkaloids, which are less soluble in water and more soluble in organic solvents, are then extracted using a non-polar organic solvent.[3][5]

Q4: What are some advanced extraction techniques that can be applied to improve this compound yield?

A4: Modern extraction techniques can significantly enhance the efficiency of alkaloid extraction. These methods often offer advantages such as reduced extraction time, lower solvent consumption, and higher yields.[6] Some of these techniques include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, facilitating the release of the target compounds into the solvent.[7]

  • Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant material, leading to a faster and more efficient extraction process.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and provides potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete cell lysis: Insufficient grinding of the root material.Ensure the dried root material is ground into a fine powder to maximize the surface area for solvent penetration.
Inappropriate solvent: The polarity of the extraction solvent may not be optimal for this compound.Based on known solubility, use solvents like chloroform, dichloromethane, or ethyl acetate for the final extraction step.[2] Consider using a sequence of solvents with increasing polarity to optimize extraction.
Suboptimal pH: The pH during the acidic and basic extraction steps may not be in the ideal range.Carefully monitor and adjust the pH at each stage. For the acidic extraction, a pH of around 2 is generally effective for protonating alkaloids. For the basification step, a pH of 9-10 is typically used to ensure the complete conversion of alkaloid salts to their free base form.[3][4]
Insufficient extraction time or temperature: The duration or temperature of the extraction may not be adequate.Optimize the extraction time and temperature through small-scale trials. Be cautious with temperature, as excessive heat can lead to the degradation of the target compound.[6]
Co-extraction of Impurities Non-selective solvent: The initial solvent may be extracting a wide range of compounds along with this compound.Perform a preliminary wash of the plant material with a non-polar solvent like hexane (B92381) to remove fats, waxes, and other lipophilic impurities before proceeding with the acidic extraction.[6]
Presence of pigments and other polar compounds: The crude extract may be contaminated with chlorophyll (B73375) and other polar molecules.Utilize chromatographic techniques such as column chromatography with silica (B1680970) gel or alumina (B75360) for the purification of the crude extract.
Degradation of this compound Exposure to high temperatures: Alkaloids can be sensitive to heat.Use lower temperatures during solvent evaporation (e.g., using a rotary evaporator under reduced pressure). Consider performing the extraction at room temperature, although this may require a longer duration.[6]
Exposure to light: Some alkaloids are photolabile.Protect the extraction setup and the resulting extracts from direct light by using amber-colored glassware or by covering the apparatus with aluminum foil.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

This protocol is a generalized procedure based on standard alkaloid extraction methods and the known properties of this compound.

1. Preparation of Plant Material:

  • Obtain dried roots of Virosine oleifera.

  • Grind the roots into a fine powder using a mechanical grinder.

2. Acidic Extraction:

  • Macerate the powdered root material in a 1% aqueous solution of hydrochloric acid (HCl) at a 1:10 solid-to-solvent ratio (w/v).

  • Stir the mixture for 24 hours at room temperature.

  • Filter the mixture to separate the acidic aqueous extract from the solid plant residue.

3. Basification:

  • To the acidic aqueous extract, slowly add ammonium hydroxide solution (NH₄OH) while stirring until the pH of the solution reaches 9-10.

4. Organic Solvent Extraction:

  • Transfer the alkaline aqueous solution to a separatory funnel.

  • Add an equal volume of dichloromethane (CH₂Cl₂) and shake vigorously.

  • Allow the layers to separate and collect the lower organic layer.

  • Repeat the extraction of the aqueous layer with dichloromethane two more times.

  • Combine the organic extracts.

5. Concentration and Purification:

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

  • Further purify the crude extract using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

Visualizations

experimental_workflow start Dried Virosine oleifera Roots grinding Grinding start->grinding acidic_extraction Acidic Extraction (1% HCl) grinding->acidic_extraction filtration1 Filtration acidic_extraction->filtration1 residue1 Plant Residue (Discard) filtration1->residue1 basification Basification (NH4OH to pH 9-10) filtration1->basification Aqueous Extract solvent_extraction Liquid-Liquid Extraction (Dichloromethane) basification->solvent_extraction aqueous_phase Aqueous Phase (Discard) solvent_extraction->aqueous_phase concentration Concentration (Rotary Evaporator) solvent_extraction->concentration Organic Phase purification Column Chromatography concentration->purification Crude Extract end Pure this compound purification->end

Caption: Workflow for the acid-base extraction of this compound.

troubleshooting_logic start Low this compound Yield? cause1 Incomplete Cell Lysis? start->cause1 Yes cause2 Suboptimal Solvent? start->cause2 No solution1 Grind roots to fine powder cause1->solution1 solution2 Use Dichloromethane/Chloroform cause2->solution2 cause3 Incorrect pH? cause2->cause3 No solution3 Adjust pH to 2 (acidic) and 9-10 (basic) cause3->solution3 cause4 Degradation? cause3->cause4 No solution4 Lower temperature, protect from light cause4->solution4

Caption: Troubleshooting logic for low this compound yield.

References

Virosine B stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is a general guide for researchers, scientists, and drug development professionals working with Virosine B. Currently, there is limited publicly available data on the specific stability profile and degradation pathways of this compound. Therefore, the information provided is based on best practices for handling natural product compounds and may not be exhaustive. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at -20°C.[1] When not in use, it is crucial to keep the compound at this temperature to minimize degradation. For frequent use, consider preparing aliquots to avoid repeated freeze-thaw cycles.

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, ensure the product was shipped on blue ice or dry ice to maintain a low temperature.[1] Immediately transfer the vial to a -20°C freezer. Before opening, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture, which can accelerate degradation.

Q3: What solvents are suitable for dissolving this compound?

Q4: Are there any known incompatibilities for this compound?

A4: Specific incompatibility data for this compound is not documented. However, as a general precaution, avoid strong acids, bases, and oxidizing agents, as these can chemically modify the compound. It is also advisable to protect solutions from direct light exposure to prevent photodegradation.

Q5: What are the potential signs of this compound degradation?

A5: Visual signs of degradation can include a change in color or the appearance of precipitates in the solution. In experimental settings, degradation may manifest as a loss of biological activity, decreased peak area in chromatographic analysis, or the appearance of new peaks in the chromatogram.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or non-reproducible experimental results. Compound degradation due to improper storage or handling.1. Prepare fresh stock solutions from a new aliquot or vial. 2. Review storage and handling procedures to ensure compliance with recommendations. 3. Perform a quality control check on the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Loss of biological activity over time. Instability of the compound in the experimental medium (e.g., cell culture media, buffer).1. Determine the stability of this compound in your specific experimental medium by incubating it for various durations and then assessing its integrity. 2. If instability is confirmed, consider adding the compound to the experiment immediately before the assay or investigate stabilizing agents.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Degradation of this compound into one or more new products.1. Compare the chromatogram of the suspect sample to a freshly prepared standard. 2. Attempt to identify the degradation products using mass spectrometry. 3. Investigate the conditions that may have led to degradation (e.g., pH, temperature, light exposure).
Precipitate forms in the stock solution. Poor solubility or compound degradation.1. Gently warm the solution and sonicate to see if the precipitate redissolves. 2. If the precipitate does not dissolve, it may be a degradation product. In this case, the stock solution should be discarded. 3. Consider using a different solvent or a lower concentration for the stock solution.

Hypothetical Stability Data for this compound

The following table is a template illustrating how stability data for this compound could be presented. Researchers should generate their own data based on their specific experimental conditions.

Condition Time Point Parameter Result
-20°C in DMSO 0 monthsPurity by HPLC (%)99.5
6 monthsPurity by HPLC (%)99.3
12 monthsPurity by HPLC (%)99.1
4°C in Aqueous Buffer (pH 7.4) 0 hoursPurity by HPLC (%)99.4
8 hoursPurity by HPLC (%)95.2
24 hoursPurity by HPLC (%)88.7
Room Temperature in Aqueous Buffer (pH 7.4) 0 hoursPurity by HPLC (%)99.4
2 hoursPurity by HPLC (%)90.1
8 hoursPurity by HPLC (%)75.6

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.

  • Preparation of Standards:

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a fresh working standard for each analysis by diluting the stock solution in the mobile phase to a final concentration of 100 µM.

  • Forced Degradation Studies:

    • Acidic Conditions: Mix an aliquot of the this compound stock solution with 0.1 N HCl and incubate at 60°C for 6 hours.

    • Basic Conditions: Mix an aliquot of the this compound stock solution with 0.1 N NaOH and incubate at 60°C for 6 hours.

    • Oxidative Conditions: Mix an aliquot of the this compound stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Conditions: Incubate an aliquot of the solid this compound at 60°C for 24 hours.

    • Photolytic Conditions: Expose an aliquot of the this compound solution to direct UV light for 24 hours.

    • For each condition, take samples at various time points, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of this compound over time for each condition.

    • Calculate the percentage of degradation.

    • Identify and quantify any major degradation products.

Visualizations

troubleshooting_workflow start Inconsistent Experimental Results check_handling Review Storage and Handling Procedures start->check_handling prepare_fresh Prepare Fresh Stock Solution check_handling->prepare_fresh qc_check Perform QC Analysis (e.g., HPLC) prepare_fresh->qc_check problem_persists Problem Persists? qc_check->problem_persists compound_stable Compound is Stable problem_persists->compound_stable No compound_degraded Compound is Degraded problem_persists->compound_degraded Yes investigate_medium Assess Stability in Experimental Medium compound_stable->investigate_medium end_degraded Order New Compound Batch compound_degraded->end_degraded end_stable Investigate Other Experimental Variables investigate_medium->end_stable

Caption: Troubleshooting workflow for inconsistent experimental results.

hypothetical_degradation_pathway virosine_b This compound hydrolysis_product Hydrolysis Product virosine_b->hydrolysis_product Aqueous Buffer oxidation_product Oxidation Product virosine_b->oxidation_product Oxygen / Peroxides photodegradation_product Photodegradation Product virosine_b->photodegradation_product UV Light inactive_metabolite1 Inactive Metabolite A hydrolysis_product->inactive_metabolite1 inactive_metabolite2 Inactive Metabolite B oxidation_product->inactive_metabolite2

Caption: Hypothetical degradation pathways for this compound.

References

Virosine B-Cell Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Virosine B-cell based assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you achieve reliable and reproducible results in your experiments.

General B-Cell Culture & Assay Troubleshooting

This section covers common issues applicable to most B-cell assays, including initial cell culture and handling.

Frequently Asked Questions (General)

Q1: My B-cells have low viability even before starting the Virosine assay. What could be the cause?

A1: Poor B-cell viability can stem from several factors:

  • Suboptimal Isolation: The B-cell isolation technique may be too harsh. Ensure protocols are followed precisely and consider using a gentle method like immunomagnetic negative selection.[1][2]

  • Cryopreservation Issues: Improper freezing or thawing of cells can significantly reduce viability. Thaw cells quickly and dilute them slowly in pre-warmed culture medium.

  • Culture Conditions: Ensure the incubator maintains the correct temperature (37°C), CO2 levels (typically 5%), and high humidity.[3] Use high-quality, pre-tested reagents and media.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can rapidly lead to cell death.[4] Regularly test your cultures for mycoplasma and always use strict aseptic techniques.[4][5]

Q2: I'm observing high well-to-well variability in my plate-based assay. How can I improve consistency?

A2: Inconsistent results across replicate wells often point to technical errors.[6]

  • Pipetting Accuracy: Ensure your pipettes are calibrated and use proper pipetting techniques to dispense accurate volumes.

  • Cell Clumping: A non-homogenous cell suspension is a major source of variability. Gently but thoroughly resuspend cells before plating to ensure an equal number of cells are added to each well.[6][7]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter concentrations and affect cell health. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[8]

  • Temperature Gradients: Do not stack plates during incubation, as this can cause uneven temperature distribution.[6]

Q3: How can I prevent contamination in my B-cell cultures?

A3: Preventing contamination requires strict adherence to aseptic technique.

  • Sterile Workspace: Always work in a certified biosafety cabinet or laminar flow hood. Disinfect all surfaces with 70% ethanol (B145695) before and after use.[5][9]

  • Proper Handling: Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.[5] Avoid touching non-sterile surfaces and change gloves frequently.

  • Sterile Reagents: Use sterile, certified media and reagents from reputable suppliers. Aliquot reagents to minimize the risk of contaminating stock solutions.[5][10]

  • Routine Monitoring: Regularly inspect your cultures under a microscope for any signs of contamination, such as turbidity or changes in media color.[5] Perform routine mycoplasma testing.[4]

Virosine Proliferation Assay (CFSE/BrdU-based)

This section addresses specific issues related to measuring B-cell proliferation following stimulation.

Frequently Asked Questions (Proliferation)

Q1: I am not seeing a response (no proliferation) in my positive control wells. What went wrong?

A1: A non-responsive positive control suggests a problem with the cells, stimuli, or the detection method.

  • Cell Health: Ensure cells are healthy and viable before stimulation. Stressed or unhealthy cells will not proliferate.[3]

  • Stimulation Cocktail: Verify the concentrations and activity of your stimulating agents (e.g., anti-IgM, anti-CD40, IL-4, CpG).[3][11][12] Prepare stimulation cocktails fresh for each experiment.[3]

  • Suboptimal Timing: The peak of proliferation can vary. Perform a time-course experiment (e.g., analyzing cells at days 3, 5, and 7) to determine the optimal endpoint for your specific conditions.[3]

  • Incorrect Seeding Density: Too few cells may not receive adequate signaling, while too many can lead to rapid nutrient depletion and cell death.[3]

Q2: My flow cytometry plot shows a high background signal, making it difficult to resolve proliferation peaks.

A2: High background in flow cytometry can obscure results.

  • Excess Antibody/Dye: Use the optimal concentration of your proliferation dye (e.g., CFSE) and staining antibodies; titrate them before use.[10][13] Excessive dye can be toxic to cells.[14]

  • Inadequate Washing: Ensure adequate washing steps are performed to remove excess unbound dye or antibodies.[10][13] Including a detergent like Tween 20 in wash buffers can sometimes help.[10]

  • Dead Cells and Debris: Dead cells can non-specifically bind antibodies, increasing background. Use a viability dye to exclude dead cells from your analysis. Ensure samples are fresh and handled gently to minimize cell lysis.[10][15]

  • Instrument Settings: Use an unstained control to set the baseline fluorescence and a stained, unstimulated control to set the position of the non-proliferated peak. Adjust instrument gains and offsets correctly.[10][13]

Q3: For my BrdU assay, the signal is weak and cell morphology looks poor after the DNA denaturation step. Is this normal?

A3: The harsh acid treatment required for DNA denaturation in BrdU assays can damage cell structure.[16] While some change in morphology is expected, a significant loss of cells or signal is problematic.[17]

  • Optimize Denaturation: The concentration of HCl and the incubation time are critical. Titrate these conditions to find a balance that allows antibody access without destroying the cells.[18]

  • Alternative Methods: Consider using an alternative thymidine (B127349) analog like EdU, which uses a "click chemistry" detection method that does not require harsh denaturation, preserving cell morphology.

Data Interpretation: Proliferation Assay Troubleshooting

The table below summarizes common issues observed in flow cytometry-based proliferation data and their potential causes.

Data ObservationPotential CauseRecommended Action
Single, very broad peak Cell toxicity from dye; low cell viability.Titrate dye concentration to find the lowest level that gives a bright, tight peak. Use a viability dye to gate on live cells.[14]
No distinct peaks (smear) Asynchronous cell division; high cell death.Optimize cell culture conditions. Ensure a healthy starting population.
Low event rate Low cell seeding density; high cell death.Optimize initial cell count. Check for toxicity of reagents.[3]
High background fluorescence Excess dye/antibody; dead cells.Optimize staining concentrations and include adequate wash steps. Use a viability dye.[10][13]
Experimental Protocol: B-Cell Proliferation Assay (CFSE)

This protocol provides a general workflow for measuring B-cell proliferation using CFSE dye.

  • Cell Preparation: Isolate B-cells from your sample source (e.g., PBMCs) using a preferred method.[2][19] Assess cell viability and count; viability should be >95%.

  • CFSE Labeling:

    • Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM (this must be optimized).

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold culture medium (containing 10% FBS).

    • Wash the cells 2-3 times with culture medium to remove excess CFSE.

  • Cell Culture & Stimulation:

    • Resuspend the labeled cells in complete culture medium.

    • Plate cells at the desired density in a multi-well plate.

    • Add your Virosine stimulation reagents or other stimuli (e.g., anti-IgM, anti-CD40L, IL-2, IL-21, CpG) to the appropriate wells.[11][19] Include unstimulated (negative) and positive controls.

    • Culture for 3-7 days at 37°C and 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells.

    • Stain with antibodies for surface markers of interest (e.g., CD19) and a viability dye.

    • Acquire data on a flow cytometer. The CFSE signal is typically detected in the FITC channel.

    • Analyze the data by gating on live, single B-cells and examining the histogram of CFSE fluorescence to identify proliferation peaks.

Diagrams: Workflows and Pathways

G cluster_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate Isolate B-Cells Assess Assess Viability & Count Isolate->Assess Label Label with CFSE Dye Assess->Label Wash Wash Cells Label->Wash Plate Plate Cells Wash->Plate Stimulate Add Virosine Stimuli Plate->Stimulate Incubate Incubate (3-7 Days) Stimulate->Incubate Harvest Harvest & Stain Cells Incubate->Harvest Acquire Acquire on Flow Cytometer Harvest->Acquire Analyze Analyze Proliferation Acquire->Analyze

Caption: Workflow for a CFSE-based B-cell proliferation assay.

Virosine Signaling Pathway Analysis (Western Blot)

This section focuses on troubleshooting the analysis of intracellular signaling pathways in B-cells, such as those activated by B-cell receptor (BCR) engagement.[20]

Frequently Asked Questions (Signaling)

Q1: I am getting no signal or a very weak signal for my target phosphoprotein on my Western blot.

A1: This is a common issue with multiple potential causes.

  • Suboptimal Stimulation: Ensure that the B-cells were stimulated for the correct amount of time to see peak phosphorylation. A time-course experiment (e.g., 0, 2, 5, 10, 30 minutes) is highly recommended.

  • Protein Degradation: Work quickly and keep samples on ice to prevent phosphatase and protease activity. Use lysis buffers containing fresh protease and phosphatase inhibitors.[21]

  • Low Target Abundance: The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel.[22]

  • Antibody Issues: The primary antibody concentration may be too low; try increasing it or incubating overnight at 4°C.[22] Ensure the antibody is validated for the species you are working with and has been stored correctly.[22]

  • Inefficient Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.

Q2: My Western blot has high background, making it difficult to see my bands.

A2: High background can be caused by several factors in the blotting process.

  • Insufficient Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., BSA instead of milk, or vice-versa).[22]

  • Antibody Concentration Too High: An overly high concentration of the primary or secondary antibody is a common cause of background. Reduce the antibody concentrations.[22][23]

  • Inadequate Washing: Increase the number or duration of wash steps after antibody incubations to remove non-specifically bound antibodies.[22]

  • Contaminated Buffers: Prepare fresh buffers, as contamination can lead to background signal.[22]

Q3: I see multiple non-specific bands on my blot.

A3: Non-specific bands can arise from protein degradation or antibody cross-reactivity.

  • Protein Degradation: Use fresh samples and ensure protease inhibitors are included in your lysis buffer to prevent protein breakdown, which can appear as lower molecular weight bands.[21][23][24]

  • Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Reduce the primary antibody concentration.[23] Check the antibody datasheet for known cross-reactivities.

  • High Secondary Antibody Concentration: Too much secondary antibody can bind non-specifically. Titrate the secondary antibody to an optimal dilution.[23]

Diagrams: Signaling and Logic

G cluster_kinases Proximal Kinases cluster_downstream Downstream Pathways BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Virosine Antigen Antigen->BCR Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 MAPK MAPK BTK->MAPK PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Response Cellular Response (Activation, Proliferation) NFkB->Response MAPK->Response G Start Problem: High Background in Assay Q_Wash Are wash steps adequate? Start->Q_Wash A_Wash_Yes Increase wash duration and/or number of washes Q_Wash->A_Wash_Yes No Q_Ab Is antibody/dye concentration optimized? Q_Wash->Q_Ab Yes A_Wash_Yes->Q_Ab A_Ab_Yes Titrate antibody/dye to find optimal dilution Q_Ab->A_Ab_Yes No Q_Block Is blocking sufficient? (WB/ELISA) Q_Ab->Q_Block Yes A_Ab_Yes->Q_Block A_Block_Yes Increase blocking time or change blocking agent Q_Block->A_Block_Yes No Q_Dead Are dead cells excluded? (Flow Cytometry) Q_Block->Q_Dead Yes A_Block_Yes->Q_Dead A_Dead_Yes Use a viability dye to gate on live cells Q_Dead->A_Dead_Yes No End Re-evaluate results Q_Dead->End Yes A_Dead_Yes->End

References

Technical Support Center: Optimization of Virosine B Purification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the purification of Virosine B. As "this compound" is a designation for a novel alkaloid compound, this guide is built upon established principles and best practices for the purification of similar natural product alkaloids. The protocols and troubleshooting advice provided herein are intended to serve as a robust starting point for the development and optimization of a specific purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for this compound isolation?

A1: this compound, a putative indole (B1671886) alkaloid, is typically extracted from plant sources, such as the leaves or roots of specific tropical flora. The concentration of this compound in the raw plant material can vary significantly based on factors like geographical location, harvest time, and post-harvest processing.

Q2: What are the key physicochemical properties of this compound to consider during purification?

A2: As an alkaloid, this compound is a basic, nitrogen-containing compound. Its solubility is pH-dependent; it is generally soluble in organic solvents in its free base form and in aqueous solutions as a salt. Understanding the pKa of this compound is crucial for developing efficient liquid-liquid extraction protocols.

Q3: Which analytical techniques are recommended for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the recommended method for monitoring the presence and purity of this compound throughout the purification process. Thin-Layer Chromatography (TLC) can also be used as a rapid, qualitative tool for tracking the compound during fractionation.[1][2]

Q4: What purity level is generally required for this compound to be used in bioactivity studies?

A4: For initial in vitro bioactivity screening, a purity of >95% is often acceptable. However, for more advanced studies, such as in vivo experiments or structural elucidation, a purity of >98% or even >99% is highly recommended to ensure that the observed biological effects are solely attributable to this compound.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Liquid-Liquid Extraction (LLE)
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound in Organic Phase - Incorrect pH of the aqueous phase. - Insufficient mixing of phases. - Formation of a stable emulsion.- Adjust the pH of the aqueous phase to be at least 2 units above the pKa of this compound to ensure it is in its free base form. - Increase the mixing time or use a more vigorous mixing method. - To break emulsions, try adding brine, gentle heating, or filtering through a pad of celite.
Presence of Impurities in the Organic Extract - Incomplete separation of phases. - Extraction of other lipophilic compounds.- Allow more time for the phases to separate completely. - Perform a back-extraction into an acidic aqueous phase to selectively extract the basic this compound, leaving neutral and acidic impurities in the organic phase.[3]
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of this compound from Impurities - Inappropriate solvent system. - Column overloading. - Tailing of the this compound peak.- Systematically screen different solvent systems with varying polarities. - Reduce the amount of crude extract loaded onto the column. - Add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase to reduce interactions with acidic silica (B1680970) gel.[4]
This compound is not Eluting from the Column - this compound is too polar for the chosen solvent system. - Irreversible adsorption to the stationary phase.- Gradually increase the polarity of the mobile phase. - Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica.
Crystallization
Issue Possible Cause(s) Troubleshooting Steps
This compound Fails to Crystallize ("Oils Out") - Presence of impurities. - Solution is supersaturated. - Cooling the solution too quickly.- Further purify the this compound fraction using preparative HPLC. - Add a small amount of additional solvent to the heated solution. - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.[5][6]
Low Crystal Yield - Too much solvent was used. - Incomplete precipitation.- Concentrate the mother liquor and attempt a second crystallization. - Cool the solution for a longer period or at a lower temperature.

Quantitative Data Summary

The following tables present representative data for a multi-step purification of this compound from 1 kg of dried plant material.

Table 1: this compound Purification Yield and Purity

Purification Step Total Mass (g) This compound Purity (%) Step Yield (%) Overall Yield (%)
Crude Methanolic Extract1001.5-100
Liquid-Liquid Extraction1588080
Silica Gel Column Chromatography2.5607560
Preparative HPLC0.998.56036
Crystallization0.75>99.583.330

Table 2: Preparative HPLC Optimization for this compound Purification

Parameter Condition A Condition B Condition C
Column C18 (250 x 21.2 mm, 5 µm)Phenyl-Hexyl (250 x 21.2 mm, 5 µm)C18 (250 x 21.2 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40) with 0.1% TFAMethanol (B129727):Water (70:30) with 0.1% Formic AcidAcetonitrile:Water (65:35) with 0.1% TFA
Flow Rate (mL/min) 201820
Loading (mg) 505075
Purity (%) 98.297.596.8
Recovery (%) 858892

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound
  • Extraction: Macerate 1 kg of powdered, dried plant material with methanol (3 x 5 L) at room temperature for 24 hours for each extraction. Combine the methanolic extracts and evaporate under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: Dissolve the crude extract in 1 L of 5% aqueous hydrochloric acid.

  • Removal of Neutral and Acidic Impurities: Extract the acidic solution with dichloromethane (B109758) (3 x 1 L). Discard the organic phase.

  • Liberation of Free Base: Adjust the pH of the aqueous phase to 9-10 with ammonium (B1175870) hydroxide.

  • Extraction of this compound: Extract the basic aqueous solution with dichloromethane (3 x 1 L).

  • Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the enriched this compound fraction.[2]

Protocol 2: Bioactivity-Guided Fractionation
  • Initial Screening: Perform a preliminary bioactivity assay (e.g., cytotoxicity, antimicrobial) on the crude methanolic extract.

  • Fractionation: Subject the active crude extract to column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol). Collect fractions of a defined volume.

  • Bioassay of Fractions: Perform the bioactivity assay on each collected fraction.

  • Identification of Active Fractions: Identify the fractions exhibiting the highest bioactivity.

  • Further Purification: Pool the active fractions and subject them to further purification steps, such as preparative HPLC, guided by the bioassay results.[7]

Visualizations

Purification_Workflow Start Dried Plant Material Crude_Extract Crude Methanolic Extract Start->Crude_Extract LLE Liquid-Liquid Extraction (Acid-Base) Crude_Extract->LLE Bioassay Bioactivity Assay Crude_Extract->Bioassay Column_Chrom Silica Gel Column Chromatography LLE->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Column_Chrom->Bioassay Crystallization Crystallization Prep_HPLC->Crystallization Prep_HPLC->Bioassay Pure_Virosine_B Pure this compound (>99.5%) Crystallization->Pure_Virosine_B

Caption: General workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Low Purity after Column Chromatography Check_TLC Analyze fractions by TLC. Are spots overlapping? Start->Check_TLC Yes_Overlap Yes Check_TLC->Yes_Overlap Yes No_Overlap No Check_TLC->No_Overlap No Optimize_Solvent Optimize solvent system (change polarity or add modifier) Yes_Overlap->Optimize_Solvent Check_Loading Is the column overloaded? No_Overlap->Check_Loading Yes_Overloaded Yes Check_Loading->Yes_Overloaded Yes No_Overloaded No Check_Loading->No_Overloaded No Reduce_Load Reduce sample load Yes_Overloaded->Reduce_Load Alternative_Stationary_Phase Consider alternative stationary phase (e.g., Alumina, C18) No_Overloaded->Alternative_Stationary_Phase

Caption: Troubleshooting low purity in column chromatography.

Signaling_Pathway Virosine_B This compound Receptor Cell Surface Receptor Virosine_B->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B phosphorylates Transcription_Factor Transcription Factor (e.g., NF-kB) Kinase_B->Transcription_Factor activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression (e.g., Apoptosis-related genes) Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Virosine B solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Virosine B.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a concern?

This compound is a novel alkaloid compound with significant therapeutic potential. However, its complex molecular structure results in poor aqueous solubility, which can hinder its bioavailability and limit its clinical applications.[1][2][3] Overcoming these solubility issues is a critical step in the development of this compound as a therapeutic agent.

2. What are the primary factors influencing the solubility of this compound?

The solubility of this compound is influenced by a combination of its intrinsic physicochemical properties and extrinsic environmental factors. Key considerations include:

  • Molecular Structure: The presence of multiple hydrophobic moieties and a rigid ring structure in this compound contributes to its low water solubility.[4][5]

  • Physical State: The crystalline form of this compound is generally less soluble than its amorphous form.[2]

  • pH of the Solution: As an alkaloid, the ionization state, and therefore the solubility of this compound, is highly dependent on the pH of the solvent.

  • Solvent Polarity: "Like dissolves like" is a fundamental principle. This compound, being a largely non-polar molecule, will have limited solubility in polar solvents like water.[6][7]

  • Temperature: The effect of temperature on solubility must be determined empirically, as it can either increase or decrease depending on the thermodynamics of the dissolution process.[6][8]

3. What are the common strategies to enhance the solubility of this compound?

A variety of techniques can be employed to improve the solubility of poorly soluble compounds like this compound. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size through micronization or nanosization increases the surface area-to-volume ratio, leading to a higher dissolution rate.[1][4][9]

    • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its dissolution.[1][2][6]

    • Nanosuspensions: This involves creating a colloidal dispersion of nano-sized drug particles, which can improve saturation solubility and dissolution velocity.[9]

  • Chemical Modifications:

    • pH Adjustment: Modifying the pH of the solution to ionize this compound can significantly increase its aqueous solubility.

    • Salt Formation: Converting this compound into a salt form is a common and effective method to enhance solubility.[1][3]

    • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of hydrophobic compounds.[6][10]

    • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with this compound, thereby increasing its apparent solubility.[1][2][9]

    • Prodrugs: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in vivo is another viable strategy.[1][11]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: this compound precipitates out of my aqueous buffer.

  • Possible Cause: The pH of your buffer may not be optimal for keeping this compound in its ionized, more soluble form.

  • Solution:

    • Determine the pKa of this compound.

    • Adjust the pH of your buffer to be at least 2 pH units above or below the pKa, depending on whether it is a basic or acidic compound, to ensure it is in its fully ionized state.

    • Consider using a co-solvent system if pH adjustment alone is insufficient.

Problem 2: I am unable to achieve the desired concentration of this compound for my in vitro assay.

  • Possible Cause: The intrinsic solubility of this compound in your chosen solvent system is too low.

  • Solution:

    • Solubility Screening: Perform a solubility screening study using a panel of pharmaceutically acceptable solvents and co-solvents to identify a suitable system.

    • Employ a Solubilization Technique: Consider using techniques such as complexation with cyclodextrins or creating a solid dispersion to enhance solubility.

Problem 3: My results are inconsistent across different batches of this compound.

  • Possible Cause: There may be batch-to-batch variability in the solid-state properties (e.g., crystallinity, particle size) of your this compound.

  • Solution:

    • Characterize Your Material: Perform solid-state characterization (e.g., X-ray powder diffraction, particle size analysis) on each batch to ensure consistency.

    • Standardize Your Protocol: Develop a standardized protocol for preparing your this compound solutions to minimize variability.

Data Presentation

Table 1: Template for Recording this compound Solubility Data.

Solvent SystemTemperature (°C)pHThis compound Concentration (mg/mL)Observations
Deionized Water257.0
PBS257.4
10% Ethanol in Water257.0
5% DMSO in PBS257.4
10mM HCl252.0
10mM NaOH2512.0
5% (w/v) HP-β-CD in Water257.0

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile of this compound

  • Objective: To determine the solubility of this compound as a function of pH.

  • Materials: this compound, a series of buffers with pH values ranging from 2 to 12, a suitable analytical method for quantifying this compound (e.g., HPLC-UV).

  • Method:

    • Prepare saturated solutions of this compound in each buffer by adding an excess of the compound to a known volume of the buffer.

    • Equilibrate the solutions for 24 hours at a constant temperature with continuous agitation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

    • Plot the solubility of this compound (mg/mL) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement

  • Objective: To evaluate the effect of a co-solvent on the solubility of this compound.

  • Materials: this compound, water, a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, DMSO), analytical method for quantification.

  • Method:

    • Prepare a series of co-solvent mixtures with varying concentrations of the organic solvent in water (e.g., 10%, 20%, 30% v/v).

    • Prepare saturated solutions of this compound in each co-solvent mixture as described in Protocol 1.

    • Equilibrate and process the samples as previously described.

    • Quantify the concentration of this compound in each sample.

    • Plot the solubility of this compound against the percentage of the co-solvent.

Visualizations

cluster_factors Factors Affecting this compound Solubility cluster_solutions Potential Solutions Molecular\nStructure Molecular Structure Complexation Complexation Molecular\nStructure->Complexation Physical\nState Physical State Particle Size\nReduction Particle Size Reduction Physical\nState->Particle Size\nReduction Solid\nDispersion Solid Dispersion Physical\nState->Solid\nDispersion pH pH pH\nAdjustment pH Adjustment pH->pH\nAdjustment Solvent Solvent Co-solvency Co-solvency Solvent->Co-solvency Temperature Temperature This compound\nSolubility\nProblem This compound Solubility Problem This compound\nSolubility\nProblem->Molecular\nStructure is influenced by This compound\nSolubility\nProblem->Physical\nState is influenced by This compound\nSolubility\nProblem->pH is influenced by This compound\nSolubility\nProblem->Solvent is influenced by This compound\nSolubility\nProblem->Temperature is influenced by

Caption: Factors influencing this compound solubility and corresponding solutions.

start Start: this compound Solubility Issue ph_check Is this compound ionizable? start->ph_check ph_adjust Optimize pH ph_check->ph_adjust Yes cosolvent Try Co-solvents ph_check->cosolvent No solubility_check1 Solubility sufficient? ph_adjust->solubility_check1 solubility_check1->cosolvent No end End: Optimized Solubility solubility_check1->end Yes solubility_check2 Solubility sufficient? cosolvent->solubility_check2 complexation Use Cyclodextrins solubility_check2->complexation No solubility_check2->end Yes solubility_check3 Solubility sufficient? complexation->solubility_check3 physical_mod Consider Physical Modifications (e.g., Nanosizing) solubility_check3->physical_mod No solubility_check3->end Yes physical_mod->end

Caption: Decision tree for selecting a this compound solubilization strategy.

cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Equilibrate for 24h with agitation prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 ana1 Quantify this compound concentration (e.g., HPLC) sep2->ana1 ana2 Record results ana1->ana2

Caption: Experimental workflow for determining this compound solubility.

References

Technical Support Center: Securinega Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the analysis of Securinega alkaloids. Our goal is to help you navigate the complexities of extraction, separation, and characterization of these potent natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of Securinega alkaloids I should be aware of? A1: Securinega alkaloids are characterized by a tetracyclic chemical backbone featuring a butenolide moiety (ring D) and an azabicyclo[3.2.1]octane ring system (rings B and C).[1] They can be broadly categorized into several types, including the common securinine (B1681715) and allosecurinine (B2590158) isomers, as well as more complex dimeric, trimeric, and even tetrameric oligomers.[2] Recently discovered "high-oxidation state" alkaloids feature oxidative decorations around the piperidine (B6355638) ring.[3][4]

Q2: Why is the separation of securinine and allosecurinine so challenging? A2: Securinine and its C2-epimer, allosecurinine, are stereoisomers with very similar physicochemical properties, which makes their chromatographic separation difficult.[4][5] Achieving baseline resolution often requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and temperature.

Q3: What are matrix effects, and how do they impact the LC-MS analysis of Securinega alkaloids? A3: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., lipids, salts, proteins from a plant extract).[6] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), causing inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS analysis.[6][7][8] Given the complexity of plant extracts, matrix effects are a significant concern in Securinega alkaloid analysis.

Q4: Are Securinega alkaloids stable during extraction and analysis? A4: Some alkaloids can be sensitive to heat, light, or extreme pH conditions.[9] For instance, the interconversion between securinine and the thermodynamically more stable allosecurinine can be facilitated under certain conditions, potentially altering the natural isomeric ratio in the extract.[4] It is crucial to use optimized, mild extraction conditions and to store extracts and standards appropriately.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Securinega alkaloids, categorized by experimental stage.

Extraction & Sample Preparation
IssuePotential Cause(s)Troubleshooting Steps
Low Extraction Yield Improper Solvent Polarity: Alkaloids exist as free bases or salts, requiring solvents that can solubilize the target form.[9]Test a range of solvents (e.g., methanol (B129727), ethanol (B145695), ethyl acetate, chloroform) or mixtures. Alcohol-based solvents are often effective for both forms.[10][11]
Insufficient Extraction Time/Technique: The solvent may not have had enough time or energy to penetrate the plant matrix effectively.[9]Increase extraction duration incrementally. Consider using modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[12]
Alkaloid Degradation: High temperatures or harsh pH conditions during extraction can degrade target compounds.Use lower temperatures for extraction. If using an acid-base extraction, avoid prolonged exposure to strong acids or bases and perform steps quickly.
Co-extraction of Impurities (e.g., pigments, lipids) Non-selective Solvent: Solvents like methanol or ethanol can extract a wide range of compounds, leading to a complex crude extract.[9]Perform a multi-step extraction. Start with a non-polar solvent (e.g., hexane) to defat the sample before extracting with a more polar solvent.[9]
Lack of Cleanup: The crude extract is injected directly without purification.Employ a sample cleanup step such as Solid Phase Extraction (SPE) or liquid-liquid extraction to remove major interferences before analysis.
Chromatographic Separation (HPLC/GC)
IssuePotential Cause(s)Troubleshooting Steps
Poor Peak Resolution (especially for isomers like securinine/allosecurinine) Inadequate Stationary Phase: Standard C18 columns may not provide sufficient selectivity for stereoisomers.Test different stationary phases (e.g., Phenyl-Hexyl, PFP, or chiral columns). Optimize mobile phase composition (e.g., modifier, buffer pH). Low-temperature chromatography can sometimes enhance resolution between isomers.[13]
Peak Tailing Secondary Interactions: Basic alkaloids can interact with residual acidic silanol (B1196071) groups on silica-based columns, causing tailing.[14]Use a high-purity, end-capped column. Add a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to mask silanol groups. Operate at a slightly higher pH if the column allows.
Column Overload: Injecting too much sample can saturate the column.[15]Dilute the sample and re-inject. If sensitivity is an issue, improve the sample concentration step.
Irreproducible Retention Times Unstable Column Temperature: Fluctuations in ambient temperature can affect retention.Use a column oven to maintain a consistent temperature.
Mobile Phase Issues: Inconsistent mobile phase preparation or degradation.Prepare fresh mobile phase daily. Ensure thorough mixing and degassing.
Mass Spectrometry (MS) Detection
IssuePotential Cause(s)Troubleshooting Steps
Significant Ion Suppression or Enhancement Matrix Effects: Co-eluting matrix components are interfering with the ionization of the target alkaloids.[16][17]Improve Sample Cleanup: Use a more rigorous SPE protocol. Optimize Chromatography: Modify the gradient to separate alkaloids from the interfering region. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[6] Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[16]
Low Sensitivity / Poor Signal-to-Noise Suboptimal MS Source Parameters: Ion source settings (e.g., capillary voltage, gas flow, temperature) are not optimized for Securinega alkaloids.Perform a systematic optimization of all relevant source parameters using a pure standard of a representative alkaloid (e.g., securinine).
In-source Fragmentation: The analyte is fragmenting in the ion source before reaching the mass analyzer.Reduce the fragmentor or cone voltage to minimize unwanted fragmentation.

Data Summary Tables

Table 1: Comparison of Extraction Solvents for Alkaloids
Solvent SystemPolarityTarget Alkaloid FormAdvantagesDisadvantages
Methanol / EthanolHighFree bases and salts[9]High extraction efficiency for a broad range of alkaloids.[11]Co-extracts many impurities like chlorophyll (B73375) and sugars.[10]
Acidified Water (e.g., 1% HCl)High (Aqueous)Salts[10]Selective for alkaloids, leaving behind non-basic compounds.May require subsequent basification and liquid-liquid extraction.
Chloroform / Dichloromethane (B109758)MediumFree basesGood selectivity for free-base alkaloids.Less effective for alkaloid salts; potential for solvent loss.[11]
Ethyl AcetateMediumFree basesGood selectivity; less toxic than chlorinated solvents.May have lower extraction efficiency than more polar solvents.
Hexane (B92381)Low-Useful for initial defatting of plant material to remove lipids.Does not extract alkaloids.

This table provides a general guide; optimal solvent selection is empirical and depends on the specific plant matrix and target alkaloids.

Table 2: Example HPLC and MS Parameters for Securinine Analysis
ParameterTypical SettingPurpose
HPLC Column C18, 2.1 x 100 mm, 1.8 µmReverse-phase separation.
Mobile Phase A Water + 0.1% Formic AcidAqueous component, provides protons for positive ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component for elution.
Gradient 5% B to 95% B over 10 minElutes compounds based on hydrophobicity.
Flow Rate 0.3 mL/minStandard for analytical LC-MS.
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Mode ESI PositiveAlkaloids readily form [M+H]⁺ ions.
Capillary Voltage 3500 VOptimizes spray and ion generation.
MS/MS Transition Q1: 218.1 -> Q3: 174.1Example MRM transition for securinine ([M+H]⁺ -> fragment).

These parameters are illustrative. Method development and optimization are required for specific applications.

Experimental Protocols & Workflows

Protocol 1: General Acid-Base Extraction of Securinega Alkaloids

This protocol describes a classic liquid-liquid extraction method to enrich alkaloids from a plant matrix.

  • Sample Preparation: Grind dried and powdered plant material (e.g., stems, leaves) to a fine powder (40-mesh).

  • Acidic Extraction: Macerate 10 g of the powdered material with 100 mL of 1% aqueous hydrochloric acid (HCl) for 24 hours with occasional stirring. Filter the mixture and collect the acidic aqueous extract. Repeat this step twice more on the plant residue to ensure exhaustive extraction.

  • Combine and Defat: Combine all acidic extracts. To remove neutral lipids and pigments, perform a liquid-liquid extraction by washing the aqueous phase three times with an equal volume of hexane or dichloromethane. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous extract to 9-10 by slowly adding ammonium (B1175870) hydroxide (B78521) (NH₄OH). This converts the alkaloid salts into their free-base form, which are less water-soluble.

  • Organic Solvent Extraction: Extract the basified aqueous solution three times with an equal volume of dichloromethane or a chloroform:methanol mixture (e.g., 3:1 v/v). The free-base alkaloids will partition into the organic phase.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

  • Storage: Store the dried extract at -20°C until further analysis.

Workflow & Logic Diagrams

The following diagrams, generated using DOT language, illustrate key workflows and troubleshooting logic in Securinega alkaloid analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plant Material (Dried, Powdered) p2 Extraction (e.g., Acid-Base, Solvent) p1->p2 p3 Filtration & Concentration p2->p3 p4 Crude Extract p3->p4 a1 Chromatographic Separation (HPLC / GC) p4->a1 Inject a2 Detection (MS, DAD) a1->a2 a3 Data Acquisition a2->a3 d1 Peak Integration & Quantification a3->d1 d2 Structural Elucidation (MS/MS, NMR) a3->d2 d3 Final Report d1->d3 d2->d3

Caption: General workflow for Securinega alkaloid analysis.

G start Low or No Signal in LC-MS check_std Run System Suitability: Inject Pure Standard start->check_std system_ok System OK check_std->system_ok Pass system_fail System Failure: Check Instrument (MS/HPLC issue) check_std->system_fail Fail check_extraction Evaluate Extraction: Spike pre-extraction sample with standard system_ok->check_extraction extract_ok Extraction OK check_extraction->extract_ok Pass extract_fail Low Recovery: Optimize Extraction (Solvent, pH, Time) check_extraction->extract_fail Fail check_matrix Assess Matrix Effect: Post-extraction spike vs. standard in solvent extract_ok->check_matrix matrix_suppression Ion Suppression: Improve Cleanup (SPE) Dilute Sample Use Isotope-Labeled IS check_matrix->matrix_suppression Signal << Solvent no_matrix No Matrix Effect: Investigate Analyte Stability (Degradation issue?) check_matrix->no_matrix Signal ≈ Solvent

References

How to handle Virosine B safely in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, experimental guidance, and troubleshooting advice for the laboratory use of Virosine B. All procedures should be performed in accordance with your institution's safety policies and under the supervision of a qualified researcher.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its hazards?

A1: this compound is a natural product classified as a secophenanthroindolizidine alkaloid, intended for research use only.[1] According to the Safety Data Sheet (SDS), specific toxicological data, such as acute toxicity, skin corrosion/irritation, and carcinogenicity, are not available.[2] Therefore, it should be handled as a compound with unknown hazards, exercising caution at all times.

Q2: What are the proper storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place at -20°C.[1][2] It should be stored away from foodstuff containers and incompatible materials.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes chemical-impermeable gloves, a lab coat, and eye protection.[2] All handling should be done in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dusts or aerosols.[2]

Q4: What should I do in case of accidental exposure to this compound?

A4: Follow these first-aid measures in case of exposure:

  • If inhaled: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]

  • In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[2]

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, avoid dust formation and breathing vapors.[2] Evacuate personnel to a safe area and ensure adequate ventilation.[2] Prevent further leakage if it is safe to do so.[2] Collect the spilled material and dispose of it promptly according to your institution's regulations for chemical waste.[2] Do not let the chemical enter drains.[2]

Q6: How should this compound waste be disposed of?

A6: this compound and any contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations.[2] Collect waste in a designated, labeled, and sealed container.

Troubleshooting Experimental Issues

This compound and related alkaloids are often evaluated for their biological activities, such as antiviral or anticancer properties, in cell-based assays. Below are some common issues and troubleshooting steps.

Q: My experimental results show high variability between replicates. What could be the cause?

A: High variability can stem from several factors:

  • Compound Precipitation: this compound may have limited solubility in aqueous media. Ensure your stock solution is fully dissolved before diluting it into your assay medium. You may need to use a small amount of a solvent like DMSO to prepare your stock solution. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • Inconsistent Cell Seeding: Ensure that your cells are evenly suspended before plating and that you are using a consistent technique for cell seeding to achieve a uniform cell density across all wells.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and reagents.

Q: I am not observing any biological effect of this compound in my cell-based assay. What should I check?

A: If you do not observe the expected activity, consider the following:

  • Compound Concentration: The effective concentration of this compound may be outside the range you are testing. Perform a dose-response experiment over a wide range of concentrations.

  • Compound Stability: Ensure that this compound is stable under your experimental conditions (e.g., temperature, light exposure). The recommended storage is at -20°C.[1]

  • Assay Sensitivity: Your assay may not be sensitive enough to detect the compound's effects. Verify the performance of your assay with a known positive control.

  • Cell Line Specificity: The biological activity of a compound can be cell-line specific. The target of this compound may not be present or functionally important in the cell line you are using.

Data Presentation

The following table presents hypothetical data for this compound in an antiviral assay, illustrating how to structure such data for clear comparison.

ParameterVirus AVirus BUninfected Cells
IC₅₀ (µM) 2.515.7N/A
CC₅₀ (µM) N/AN/A> 50
Selectivity Index (SI) > 20> 3.2N/A
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀ / IC₅₀.

Experimental Protocols

Protocol: Preparing a Stock Solution of this compound

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Based on the molecular weight (C₁₃H₁₇NO₃), calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial.

  • Vortex briefly until the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[1]

Visualizations

Below are diagrams representing a typical experimental workflow and a hypothetical signaling pathway that could be investigated in relation to this compound's activity.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis stock Prepare this compound Stock Solution (10 mM in DMSO) working Prepare Serial Dilutions in Cell Culture Medium stock->working treat Add this compound Dilutions and Virus to Cells working->treat cells Seed Cells in 96-Well Plates cells->treat incubate Incubate for 48-72 hours treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability quantify Quantify Viral Replication (e.g., qPCR, Plaque Assay) incubate->quantify data Calculate IC50 and CC50 viability->data quantify->data

Caption: Workflow for an antiviral cell-based assay.

cluster_pathway VirosineB This compound TargetProtein Viral or Host Target Protein VirosineB->TargetProtein inhibits PathwayComponent1 Upstream Kinase TargetProtein->PathwayComponent1 activates PathwayComponent2 Transcription Factor (e.g., NF-κB) PathwayComponent1->PathwayComponent2 activates Nucleus Nucleus PathwayComponent2->Nucleus translocates to GeneExpression Viral Gene Expression Nucleus->GeneExpression Replication Viral Replication GeneExpression->Replication

References

Virosine B experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Virosine B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin? A1: this compound is a natural alkaloid compound. It is isolated from the roots of plants such as Securinega virosa.[1][2] As a research chemical, it is investigated for its potential biological activities.

Q2: How should I dissolve this compound? It appears to have poor water solubility. A2: this compound has low water solubility.[1] For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO, ethanol, chloroform, or ethyl acetate.[1][2] Subsequently, this stock solution can be diluted to the final working concentration in your aqueous cell culture medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3]

Q3: What is the recommended method for storing this compound? A3: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[3] Once dissolved into a stock solution (e.g., in DMSO), it should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] We do not recommend storing aqueous dilutions for more than one day.[3]

Q4: Is this compound stable in solution? A4: While stable as a solid at -20°C, its stability in solution can vary. Stock solutions in anhydrous DMSO are generally stable for up to two weeks at -20°C when stored properly in tightly sealed vials.[2] Aqueous solutions are less stable and should be prepared fresh on the day of use.[3] Light exposure may also affect stability, so solutions should be protected from light.[4][5]

Troubleshooting Guides

This section addresses common experimental issues encountered when working with this compound.

Issue 1: High Variability in IC50 Values or Biological Activity

Potential Cause Troubleshooting Steps & Recommendations
Compound Precipitation This compound's low aqueous solubility can cause it to precipitate out of the culture medium, especially at higher concentrations. Solution: Visually inspect your diluted solutions and wells under a microscope for any signs of precipitation. Lower the final concentration of this compound or increase the percentage of co-solvent if your experimental design allows. Always vortex the stock solution before making dilutions.
Inconsistent Stock Solution Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. Solution: Prepare fresh stock solutions from the solid compound. Always use aliquoted, single-use stock solutions that have not been subjected to multiple freeze-thaw cycles.[1]
Solvent Effects The vehicle (e.g., DMSO) used to dissolve this compound can have physiological effects on cells, especially at higher concentrations. Solution: Ensure that all experimental wells, including the "untreated" control, contain the same final concentration of the vehicle. Run a "vehicle-only" control to assess any baseline cytotoxicity from the solvent.[3]
Cell Seeding Inconsistency Uneven cell density across the plate will lead to high variability in viability assays. Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, allow plates to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling.

Issue 2: Unexpected Cytotoxicity in Vehicle Control Group

Potential Cause Troubleshooting Steps & Recommendations
High Solvent Concentration DMSO and other organic solvents are toxic to cells at higher concentrations (typically >0.5% - 1%, depending on the cell line). Solution: Calculate the final solvent concentration in your working dilutions and ensure it remains within a non-toxic range. If high concentrations of this compound are needed, consider alternative formulation strategies.[1]
Solvent Degradation Old or improperly stored DMSO can degrade into toxic byproducts. Solution: Use high-purity, anhydrous DMSO. Store it in small aliquots protected from light and moisture.
Contamination The stock solution or culture medium may be contaminated. Solution: Use sterile filtering techniques when preparing stock solutions if necessary. Always practice good aseptic technique.

Issue 3: No Observable Biological Effect

Potential Cause Troubleshooting Steps & Recommendations
Compound Inactivity The compound may have degraded due to improper storage or handling. Solution: Use a fresh aliquot of the stock solution or prepare a new stock from the solid compound. Confirm the identity and purity of the compound if possible.
Sub-optimal Concentration Range The concentrations tested may be too low to elicit a response. Solution: Perform a broad dose-response experiment, ranging from nanomolar to high micromolar concentrations, to identify the active range of this compound for your specific cell line or assay.
Incorrect Assay Choice The chosen assay may not be suitable for detecting the specific biological effect of this compound. For example, an MTT assay measures metabolic activity, which may not change if the compound causes cell cycle arrest without immediate cell death. Solution: Use an alternative or orthogonal assay. For cytotoxicity, consider assays that measure different parameters like membrane integrity (LDH release) or apoptosis (Annexin V/PI staining).[6][7][8]
Cell Line Resistance The specific cell line being used may be resistant to the effects of this compound. Solution: Test the compound on a different, well-characterized cell line known to be sensitive to other alkaloids or cytotoxic agents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reagent Preparation :

    • This compound (crystalline solid)

    • DMSO (high-purity, anhydrous)

  • Stock Solution Preparation (10 mM) :

    • Allow the this compound vial to equilibrate to room temperature for at least 1 hour before opening.[2]

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. A brief sonication may aid dissolution.

  • Storage :

    • Aliquot the 10 mM stock solution into single-use, tightly sealed vials.

    • Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

  • Working Solution Preparation :

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all treatments and controls.

Protocol 2: Determining IC50 using an MTT Cytotoxicity Assay
  • Cell Seeding :

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment :

    • Prepare a series of 2x concentrated this compound working solutions in culture medium.

    • Remove the old medium from the cells and add 100 µL of the appropriate working solution to each well. Include "vehicle-only" and "untreated" (medium only) controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay :

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 10-15 minutes, protected from light.

  • Data Acquisition and Analysis :

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Data Presentation

Quantitative data should be summarized for clarity. Below is an example table for presenting cytotoxicity data.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineIC50 (µM) ± SD (n=3)Assay Duration
HL-60 (Leukemia)1.5 ± 0.348 hours
A549 (Lung)7.8 ± 1.248 hours
MCF-7 (Breast)12.4 ± 2.148 hours
HepG2 (Liver)5.2 ± 0.948 hours
Data are hypothetical and for illustrative purposes only.

Mandatory Visualizations

Signaling Pathway Diagram

The precise signaling pathway activated by this compound requires experimental investigation. Based on the activities of other natural alkaloids, a plausible hypothetical pathway to investigate is the induction of apoptosis via the JNK/Fas signaling cascade.[9]

VirosineB_Apoptosis_Pathway VirosineB This compound Stress Cellular Stress VirosineB->Stress JNK JNK (c-Jun N-terminal kinase) Stress->JNK Activates FasL FasL Expression JNK->FasL Upregulates FasR Fas Receptor FasL->FasR Binds DISC DISC Formation FasR->DISC aCasp8 Active Caspase-8 DISC->aCasp8 Cleaves Casp8 Pro-Caspase-8 aCasp3 Active Caspase-3 aCasp8->aCasp3 Cleaves Casp3 Pro-Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Hypothetical pathway for this compound-induced apoptosis.

Experimental Workflow Diagram

This diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.

Troubleshooting_Workflow Start Unexpected Result (e.g., High Variability) CheckSolubility Check for Precipitation (Visual Inspection) Start->CheckSolubility CheckControls Analyze Controls (Vehicle vs. Untreated) CheckSolubility->CheckControls No ActionPrecipitation Optimize Protocol: - Lower Concentration - Use Fresh Dilutions CheckSolubility->ActionPrecipitation Yes ActionSolventToxicity Solvent Toxicity Issue: - Lower Solvent % CheckControls->ActionSolventToxicity Vehicle != Untreated ActionNoDifference Controls OK CheckControls->ActionNoDifference Vehicle ≈ Untreated CheckStock Check Stock Solution (Age, Storage) ActionDegradation Compound Degradation Issue: - Prepare Fresh Stock CheckStock->ActionDegradation Old / Improperly Stored ActionStockOK Stock OK CheckStock->ActionStockOK Fresh / Properly Stored End Problem Identified ActionPrecipitation->End ActionSolventToxicity->End ActionNoDifference->CheckStock ActionDegradation->End CheckAssay Review Assay Principle & Cell Health ActionStockOK->CheckAssay CheckAssay->End

Caption: Troubleshooting workflow for this compound experiments.

Logical Relationship Diagram of Controls

This diagram illustrates the essential controls for an in vitro cytotoxicity experiment.

Experimental_Controls Experiment {Experimental Setup | Goal: Measure effect of this compound} Controls Essential Controls Experiment->Controls Treatment This compound Treatment - Cells - Medium - this compound in Solvent Measures compound-specific effect Experiment->Treatment Untreated Untreated Control - Cells - Medium Baseline Health & Viability (100%) Controls->Untreated Vehicle Vehicle Control - Cells - Medium - Solvent (e.g., DMSO) Isolates effect of the solvent Controls->Vehicle Positive Positive Control - Cells - Medium - Known Toxin (e.g., Staurosporine) Confirms assay is working (0% Viability) Controls->Positive

Caption: Relationship of controls in a cytotoxicity assay.

References

Technical Support Center: Enhancing the Biological Activity of Virosine B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: Information regarding the biological activity of Virosine B and its derivatives is currently limited in publicly available scientific literature. This technical support guide is based on general principles of natural product research and may be supplemented with specific data as it becomes available. For researchers actively working with this compound, it is recommended to conduct thorough dose-response studies and mechanism of action investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural alkaloid compound isolated from the roots of Securinega virosa.[1] Its chemical formula is C13H17NO3 and its CAS number is 1052228-70-2.[2][3] As a research chemical, its biological activities are still under investigation.

Q2: How can I enhance the solubility of this compound derivatives for in vitro assays?

Many alkaloid derivatives can have poor aqueous solubility. To improve this, consider the following:

  • Co-solvents: Use of Dimethyl Sulfoxide (DMSO) is a common starting point. If solubility remains an issue, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be tested. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent.

  • pH adjustment: Depending on the ionization state of the derivative, adjusting the pH of the buffer may improve solubility.

  • Formulation: For in vivo studies, formulation with cyclodextrins or lipid-based carriers can enhance bioavailability.

Q3: My this compound derivative shows inconsistent activity between experimental batches. What could be the cause?

Inconsistent activity can stem from several factors:

  • Compound Stability: The derivative may be unstable under certain storage conditions (e.g., light, temperature, pH). Ensure proper storage, typically at -20°C or lower in a dark, dry environment.[2]

  • Purity: Impurities from the synthesis or degradation products can interfere with the assay. Verify the purity of each batch using techniques like HPLC or LC-MS.

  • Assay Conditions: Minor variations in cell density, reagent concentrations, or incubation times can lead to different results. Standardize your protocols and include positive and negative controls in every experiment.

Q4: I am not observing any biological activity with my this compound derivative. What troubleshooting steps should I take?

If a this compound derivative is not showing the expected activity, consider these points:

  • Concentration Range: The effective concentration might be higher or lower than initially tested. A broad dose-response study is recommended.

  • Mechanism of Action: The derivative may not be active in the specific assay being used. Consider screening it in a panel of different cell lines or against various targets.

  • Cellular Uptake: The compound may not be effectively entering the cells. Permeability assays can be conducted to investigate this.

  • Metabolic Inactivation: The compound could be rapidly metabolized by the cells into an inactive form.

Troubleshooting Guides

Low Yield or Purity of a this compound Derivative
Problem Possible Cause Suggested Solution
Low reaction yield Incomplete reaction.Optimize reaction time, temperature, and catalyst concentration. Monitor reaction progress using TLC or LC-MS.
Degradation of starting material or product.Use milder reaction conditions or protective groups for sensitive functional groups.
Impure final product Side reactions.Adjust stoichiometry of reactants or change the order of addition.
Ineffective purification.Try alternative purification methods such as preparative HPLC or a different column chromatography stationary/mobile phase.
Inconsistent In Vitro Assay Results
Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding or reagent addition.Use calibrated pipettes and ensure uniform cell suspension. Automate liquid handling steps if possible.
Edge effects in microplates.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Poor Z'-factor Suboptimal assay window.Optimize concentrations of positive and negative controls. Adjust incubation times.
Reagent instability.Prepare fresh reagents for each experiment and check their expiration dates.

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Due to the limited public data on the specific signaling pathways modulated by this compound, a generalized workflow for investigating the mechanism of action of a novel antiviral compound is presented below.

experimental_workflow cluster_screening Initial Screening cluster_validation Validation & Dose-Response cluster_moa Mechanism of Action (MoA) Studies Start This compound Derivative Library Assay Antiviral Activity Assay (e.g., Plaque Reduction) Start->Assay Hit_ID Identify Active Derivatives (Hit Identification) Assay->Hit_ID Dose_Response Dose-Response & Cytotoxicity (e.g., MTT Assay) Hit_ID->Dose_Response Selectivity Determine Selectivity Index (SI = CC50 / IC50) Dose_Response->Selectivity Time_of_Addition Time-of-Addition Assay Selectivity->Time_of_Addition Target_ID Target Identification Assays (e.g., Proteomics, Genomics) Time_of_Addition->Target_ID Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis

Caption: A generalized experimental workflow for identifying and characterizing the mechanism of action of novel antiviral compounds derived from a this compound library.

Should more specific data on this compound's biological activities and signaling pathways become available, this technical support center will be updated accordingly.

References

Validation & Comparative

No Evidence of Virosine B Structural Reassignment Found in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and chemical literature, no evidence was found to support a structural reassignment for the natural product Virosine B.

This compound, a piperidine (B6355638) alkaloid isolated from the plant Flueggea virosa (also known as Securinega virosa), has a confirmed chemical structure identified by the CAS number 1052228-70-2 and the chemical formula C₁₃H₁₇NO₃. The established structure is 15-Hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one.

Initial investigations into the chemical constituents of Flueggea virosa led to the isolation and characterization of numerous alkaloids. While the structural elucidation of complex natural products can sometimes lead to initial misassignments that are later revised through further spectroscopic analysis or total synthesis, there are no published reports, to date, indicating such a revision for this compound.

Searches for terms such as "this compound structural reassignment," "this compound structural revision," "original structure of this compound," and "total synthesis of this compound" did not yield any publications detailing a correction to its initially proposed structure. Literature that does mention this compound primarily lists it as a known constituent of Flueggea virosa or discusses its biosynthetic pathway, without questioning the established molecular architecture.

The process of structural reassignment is a critical aspect of natural product chemistry, often involving a detailed comparison of spectroscopic data (such as ¹H and ¹³C NMR, MS, and IR) between the originally proposed structure and the revised structure, frequently corroborated by the unambiguous evidence of total chemical synthesis. The absence of any such comparative studies for this compound in published, peer-reviewed literature suggests that its structure was correctly determined from the outset.

Therefore, a comparison guide detailing a structural reassignment for this compound cannot be provided, as the fundamental premise of a structural correction for this particular compound is not supported by the available scientific evidence. Researchers and professionals in drug development can proceed with the understanding that the currently accepted structure of this compound is the originally and correctly assigned one.

Unraveling the Anti-HIV Potential of Virosine B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the anti-HIV compound Virosine B remains elusive due to the current absence of publicly available experimental data on its antiviral activity. While initial inquiries identified a commercially available antiretroviral product named "Virosine," further investigation revealed its active ingredient to be Didanosine, a well-established nucleoside reverse transcriptase inhibitor, and not the natural compound this compound.

This guide aimed to provide a detailed comparison of this compound with other established anti-HIV compounds, supported by experimental data, protocols, and pathway visualizations. However, the foundational information regarding this compound's efficacy and mechanism of action against HIV is not present in the current scientific literature.

In contrast, a wealth of data exists for a variety of approved anti-HIV drugs, which are categorized based on their specific targets within the HIV life cycle. These include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

  • Protease Inhibitors (PIs)

  • Integrase Strand Transfer Inhibitors (INSTIs)

  • Entry Inhibitors (e.g., CCR5 antagonists and fusion inhibitors)

A Look at Established Anti-HIV Compounds

To provide a framework for the intended comparison, this section summarizes the characteristics of several key anti-HIV drugs.

Quantitative Comparison of Anti-HIV Compounds

The following table presents a summary of the in vitro efficacy of several established anti-HIV drugs from different classes. The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively. It is important to note that these values can vary depending on the specific experimental conditions, including the cell lines and virus strains used.

Drug NameDrug ClassTargetEC₅₀ / IC₅₀ (nM)
Zidovudine (AZT) NRTIReverse TranscriptaseIC₅₀ > 1000[1]
Lamivudine (3TC) NRTIReverse Transcriptase-
Efavirenz (EFV) NNRTIReverse TranscriptaseIC₅₀ = 0.51 ng/mL (~1.6 nM)[2][3]
Ritonavir (RTV) PIHIV ProteaseEC₅₀ = 22-130[4]
Raltegravir (RAL) INSTIHIV IntegraseIC₅₀ = 2-7[5][6][7]
Maraviroc (MVC) Entry InhibitorCCR5 Co-receptor-

EC₅₀ and IC₅₀ values are indicative and can vary based on the assay.

Visualizing Anti-HIV Mechanisms

Understanding the mechanism of action is crucial for drug development. The following diagrams illustrate the points of intervention for different classes of anti-HIV drugs within the viral life cycle.

HIV_Lifecycle_and_Drug_Targets cluster_cell Host Cell CD4_Receptor CD4 Receptor CCR5_CXCR4 CCR5/CXCR4 CD4_Receptor->CCR5_CXCR4 Fusion Fusion & Entry CCR5_CXCR4->Fusion Uncoating Uncoating Fusion->Uncoating Reverse_Transcription Reverse Transcription Uncoating->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Viral DNA Nucleus Nucleus Integration->Nucleus Transcription Transcription Translation Translation Transcription->Translation Viral RNA Assembly Assembly Translation->Assembly Viral Proteins Budding Budding & Maturation Assembly->Budding Mature_Virion Mature Virion Budding->Mature_Virion Release Nucleus->Transcription Provirus HIV_Virion HIV Virion HIV_Virion->CD4_Receptor Attachment Entry_Inhibitors Entry Inhibitors (e.g., Maraviroc) Entry_Inhibitors->CCR5_CXCR4 NRTIs_NNRTIs NRTIs & NNRTIs (e.g., Zidovudine, Efavirenz) NRTIs_NNRTIs->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors (e.g., Raltegravir) Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors (e.g., Ritonavir) Protease_Inhibitors->Budding

Figure 1: HIV Life Cycle and Drug Targets. This diagram illustrates the key stages of the HIV life cycle and the points at which different classes of antiretroviral drugs intervene.

Experimental Protocols for Anti-HIV Activity Assessment

The evaluation of anti-HIV compounds relies on standardized in vitro assays. The two primary methods used to quantify viral replication and its inhibition are the p24 antigen assay and the reverse transcriptase (RT) assay.

p24 Antigen Capture ELISA

This assay measures the concentration of the HIV-1 p24 protein, a core structural component of the virus. A decrease in p24 levels in cell culture supernatants following treatment with a compound indicates inhibition of viral replication.

Experimental Workflow:

p24_Assay_Workflow Start Start: HIV-infected cells + Test Compound Incubation Incubate for a defined period Start->Incubation Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Coat_Plate Coat ELISA plate with capture anti-p24 antibody Collect_Supernatant->Coat_Plate Add_Supernatant Add supernatant to wells Coat_Plate->Add_Supernatant Add_Detection_Ab Add detection anti-p24 antibody (biotinylated) Add_Supernatant->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add TMB substrate Add_Enzyme->Add_Substrate Measure_Absorbance Measure absorbance at 450 nm Add_Substrate->Measure_Absorbance Calculate_p24 Calculate p24 concentration Measure_Absorbance->Calculate_p24 End End: Determine % inhibition Calculate_p24->End

Figure 2: p24 Antigen Assay Workflow. This diagram outlines the key steps involved in a p24 antigen capture ELISA to quantify HIV-1 replication.

Detailed Protocol:

  • Plate Coating: Microplate wells are coated with a monoclonal antibody specific to the HIV-1 p24 antigen.

  • Sample and Standard Addition: Cell culture supernatants (containing the virus) and a series of p24 antigen standards are added to the coated wells.

  • Incubation: The plate is incubated to allow the p24 antigen to bind to the capture antibody.

  • Washing: The wells are washed to remove any unbound material.

  • Detection Antibody: A biotin-labeled anti-p24 antibody is added, which binds to the captured p24 antigen.

  • Enzyme Conjugate: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.

  • Measurement: The absorbance of the solution in each well is measured using a microplate reader. The intensity of the color is proportional to the amount of p24 antigen present.

Reverse Transcriptase (RT) Assay

This assay measures the activity of the HIV reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA. Inhibition of RT activity is a direct measure of the antiviral effect of a compound.

Experimental Workflow:

RT_Assay_Workflow Start Start: Viral lysate + Test Compound Prepare_Reaction_Mix Prepare reaction mix: - Template-primer (e.g., poly(A)-oligo(dT)) - Labeled nucleotides (e.g., DIG-dUTP) Start->Prepare_Reaction_Mix Incubate Incubate to allow DNA synthesis Prepare_Reaction_Mix->Incubate Transfer_to_Plate Transfer reaction product to streptavidin-coated plate Incubate->Transfer_to_Plate Add_Detection_Ab Add anti-DIG antibody conjugated to HRP Transfer_to_Plate->Add_Detection_Ab Add_Substrate Add TMB substrate Add_Detection_Ab->Add_Substrate Measure_Absorbance Measure absorbance at 450 nm Add_Substrate->Measure_Absorbance Calculate_Activity Calculate RT activity Measure_Absorbance->Calculate_Activity End End: Determine % inhibition Calculate_Activity->End

Figure 3: Reverse Transcriptase Assay Workflow. This diagram shows the main steps of a non-radioactive reverse transcriptase assay.

Detailed Protocol:

  • Virus Lysis: HIV particles from cell culture supernatants are lysed to release the reverse transcriptase enzyme.

  • Reaction Mixture: The viral lysate is added to a reaction mixture containing a template-primer hybrid (e.g., poly(A) RNA and oligo(dT) DNA), and a mixture of nucleotides, including one that is labeled (e.g., digoxigenin-dUTP) and one that is biotinylated (e.g., biotin-dUTP).

  • Reverse Transcription: The mixture is incubated, allowing the reverse transcriptase to synthesize a new DNA strand incorporating the labeled nucleotides.

  • Capture: The reaction product is transferred to a streptavidin-coated microplate, where the biotinylated DNA binds.

  • Detection: An antibody against the digoxigenin (B1670575) label, conjugated to HRP, is added.

  • Substrate and Measurement: A chromogenic substrate is added, and the resulting color change is measured, which is proportional to the RT activity.

Conclusion

While the initial premise of comparing this compound to other anti-HIV compounds could not be fulfilled due to a lack of available data, this guide provides a comprehensive overview of the landscape of established antiretroviral therapies. The included data, diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals in the field of HIV research. The potential anti-HIV activity of the natural compound this compound remains an open question, highlighting an area for future scientific investigation. Should experimental data on this compound become available, a direct and meaningful comparison with the compounds outlined in this guide would be a valuable endeavor.

References

Comparative Efficacy of Securinega Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Virosine B and Other Notable Securinega Alkaloids

This guide provides a comparative overview of the biological efficacy of this compound and other prominent Securinega alkaloids, including securinine (B1681715), allosecurinine, and phyllanthidine. The information is tailored for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and development efforts. While extensive data exists for certain alkaloids like securinine, this guide also highlights the current gaps in the literature, particularly concerning the quantitative efficacy of this compound.

Quantitative Efficacy Data

The following table summarizes the available quantitative data on the biological activities of various Securinega alkaloids. This data is compiled from multiple studies to provide a comparative perspective on their potency in different experimental models.

AlkaloidBiological ActivityCell Line / ModelIC50 / EC50 (µM)Reference
Securinine CytotoxicityHeLa (Cervical Cancer)32.3[1]
CytotoxicityHCT 116 (Colon Cancer)Data not specified[2]
CytotoxicitySW480 (Colon Cancer)Data not specified[2]
CytotoxicityMCF-7 (Breast Cancer)Data not specified[2]
CytotoxicityHL-60 (Leukemia)Data not specified[2]
Anti-HIV->100[3]
Allosecurinine AntifungalVarious plant pathogenic fungiActivity reported, no IC50[4]
Anti-HIV->100[3]
(+)-Phyllanthidine Leishmanicidal (promastigote)Leishmania (L.) amazonensis353[5]
Leishmanicidal (amastigote)Leishmania (L.) amazonensis210[5]
Flueggenine D Anti-HIV-7.8 ± 0.8[3]
This compound VariousVariousNo data available-

Note: The lack of quantitative data for this compound across various standard biological assays is a significant finding of this review. This represents a clear knowledge gap and an opportunity for further research into the potential therapeutic properties of this alkaloid.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and provide a framework for the replication and validation of the presented data.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][6][7][8][9]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloid (e.g., 1.0 to 50.0 µg/mL for securinine) and incubated for a further 24 to 72 hours.[1]

  • MTT Addition: After the incubation period, 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) is added to each well.[6]

  • Incubation: The plate is incubated for 4 hours in a humidified atmosphere at 37°C and 5% CO₂ to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[6]

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[1][9]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm.[8] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine microglia BV-2 cells, using the Griess reagent.[10][11][12][13][14]

  • Cell Culture: BV-2 cells are cultured in 96-well plates.

  • Compound and LPS Treatment: Cells are pre-treated with the test alkaloids for a specified time before being stimulated with LPS (1 µg/mL) to induce NO production.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Sulfanilamide solution and incubated for 5-10 minutes at room temperature, protected from light.

  • Color Development: 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution is added to the mixture, and the plate is incubated for another 5-10 minutes at room temperature.[13]

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable metabolite of NO, is determined from a standard curve. The IC50 value for the inhibition of NO production is then calculated.

Anti-HIV Activity Assay

The anti-HIV activity of the Securinega alkaloids was evaluated by measuring the inhibition of HIV-1 replication in a cell-based assay.[15][16][17]

  • Cell Culture: MT-4 cells are used as the target cells for HIV-1 infection.

  • Infection and Treatment: MT-4 cells are infected with HIV-1 at a specific multiplicity of infection (MOI). Simultaneously, the infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The treated and infected cells are incubated for 5 days to allow for viral replication.

  • Viability Assessment: After the incubation period, cell viability is determined using the MTT assay, as described previously. The cytopathic effect of the virus leads to cell death, which is inhibited by effective antiviral compounds.

  • Data Analysis: The concentration of the compound that results in 50% protection from the virus-induced cytopathic effect is determined as the 50% effective concentration (EC50). The 50% cytotoxic concentration (CC50) is also determined in parallel on uninfected cells to assess the selectivity index (SI = CC50/EC50).[15]

Signaling Pathways and Mechanisms of Action

The biological activities of Securinega alkaloids are mediated through their interaction with various cellular signaling pathways. While the specific pathways for this compound are unknown, research on securinine has elucidated some of its mechanisms of action.

Securinine Signaling Pathways

Securinine has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[2][18] These include the PI3K/Akt/mTOR and MAPK pathways. A simplified representation of these pathways is provided below.

Securinine_Signaling cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway Securinine Securinine PI3K PI3K Securinine->PI3K Inhibits ERK ERK Securinine->ERK Stimulates JNK JNK Securinine->JNK Stimulates p38 p38 Securinine->p38 Stimulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition P70S6K p70S6K mTOR->P70S6K Cell_Growth Cell Growth & Proliferation P70S6K->Cell_Growth AP1 AP-1 ERK->AP1 JNK->AP1 Apoptosis_Induction Induction of Apoptosis JNK->Apoptosis_Induction p38->AP1 p38->Apoptosis_Induction Cell_Cycle Cell Cycle Progression AP1->Cell_Cycle

Caption: Securinine's multifaceted impact on cancer cell signaling pathways.

This diagram illustrates how securinine can inhibit the pro-survival PI3K/Akt/mTOR pathway while stimulating the MAPK pathways (ERK, JNK, p38), which can lead to either cell cycle progression or apoptosis depending on the cellular context.[2][18]

Conclusion

This comparative guide consolidates the available efficacy data for several key Securinega alkaloids. Securinine has demonstrated notable cytotoxic activity against a range of cancer cell lines, with its mechanism of action partially elucidated. Other alkaloids like (+)-phyllanthidine and flueggenine D show promise in other therapeutic areas such as leishmaniasis and HIV, respectively.

Crucially, this guide identifies a significant lack of published data on the biological efficacy of this compound. For the research community, this represents a compelling opportunity to investigate the pharmacological profile of this understudied alkaloid. Future studies should aim to generate quantitative data (e.g., IC50 values) for this compound in a variety of assays to enable a more direct and comprehensive comparison with other Securinega alkaloids. Such research is essential for unlocking the full therapeutic potential of this fascinating class of natural products.

References

Comparative analysis of Virosine B synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no published total syntheses for the natural product Virosine B. As a result, a comparative analysis of its synthetic routes, including quantitative data and experimental protocols, cannot be provided at this time.

This compound is a naturally occurring alkaloid isolated from the roots of Virosine oleifera. Its chemical structure has been identified as 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one, with the molecular formula C13H17NO3[1][2][3].

Despite knowledge of its chemical structure, this compound appears to be an obscure natural product that has not been the subject of total synthesis efforts reported in peer-reviewed scientific journals. Extensive searches for "total synthesis of this compound," "this compound synthetic routes," and related terms, including searches based on its IUPAC name and chemical structure, did not yield any relevant publications detailing its synthesis.

The provided request for a comparative analysis, including data tables and diagrams of synthetic pathways, presupposes the existence of multiple, or at least one, published synthesis of the molecule. In the absence of such data, it is not possible to fulfill the core requirements of the request.

Researchers, scientists, and drug development professionals interested in this compound should be aware that any synthetic efforts towards this molecule would likely represent a novel contribution to the field of organic chemistry. Future work would first need to establish a viable synthetic route before any comparative analyses could be performed.

References

In Vivo Validation of Erythrosin B as a Potent Anti-Zika Virus Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of Erythrosin B, an FDA-approved food additive, against Zika virus (ZIKV) infection. The data presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of Erythrosin B's performance benchmarked against other potential anti-ZIKV therapeutic agents. This document summarizes key experimental findings, details methodologies, and visualizes relevant biological pathways to facilitate informed decision-making in antiviral research.

Executive Summary

Zika virus, a member of the Flavivirus genus, has been identified as a significant human pathogen, yet no specific therapies are currently available.[1] Research has identified Erythrosin B as a potent inhibitor of ZIKV and other flaviviruses.[1] In vivo studies have demonstrated that Erythrosin B significantly improves survival rates in animal models challenged with a lethal dose of ZIKV.[2][3] Its primary mechanism of action is the inhibition of the viral NS2B-NS3 protease, a crucial enzyme for viral replication.[1][4] This guide compares the in vivo performance of Erythrosin B with other compounds under investigation for ZIKV treatment, including Niclosamide, Emricasan, and Lycorine (B1675740).

Comparative Analysis of In Vivo Efficacy

The following table summarizes the quantitative data from in vivo studies of Erythrosin B and selected alternative compounds against Zika virus.

CompoundAnimal ModelDosageKey FindingsMechanism of Action
Erythrosin B A129 Mice200 mg/kg (oral)Significantly improved survival rate compared to vehicle control.[2][3]Inhibition of NS2B-NS3 protease.[1][4]
Niclosamide AG129 MiceNot specified in abstractsInhibited ZIKV replication.[5]Inhibition of ZIKV replication.[5]
Emricasan Not specified in abstractsNot specified in abstractsInhibited ZIKV-induced increases in caspase-3 activity and protected human cortical neural progenitors.[5]Pan-caspase inhibitor.[5]
Lycorine AG6 Mice5 mg/kg and 10 mg/kgProtected against ZIKV-induced lethality by decreasing viral load in the blood.[6]Inhibition of RNA-dependent RNA polymerase (RdRp) activity.[6]

Detailed Experimental Protocols

A comprehensive understanding of the experimental conditions is crucial for the interpretation of efficacy data. The following are the methodologies employed in the key in vivo studies cited in this guide.

Erythrosin B In Vivo Efficacy Study
  • Animal Model: Four-week-old A129 mice (deficient in type I interferon receptor).[2][3]

  • Virus Strain and Challenge: Mice were challenged with a lethal dose of a ZIKV strain.[2][3]

  • Treatment Protocol: Erythrosin B was administered orally at a dose of 200 mg/kg.[2][3] A vehicle control group was also included.

  • Endpoint: The primary endpoint was the survival rate of the mice, which was monitored over a defined period post-infection.[2][3]

Lycorine In Vivo Efficacy Study
  • Animal Model: AG6 mice.

  • Virus Strain and Challenge: Mice were infected with a specific strain of ZIKV.

  • Treatment Protocol: Lycorine was administered at doses of 5 mg/kg and 10 mg/kg.

  • Endpoints: The study evaluated the survival rate of the mice and the viral load in the blood.[6]

Mechanism of Action and Signaling Pathways

Understanding the molecular targets of these antiviral agents is fundamental to their development and optimization.

Erythrosin B: This compound acts as a non-competitive inhibitor of the ZIKV NS2B-NS3 protease.[4] This viral enzyme is essential for processing the viral polyprotein into individual functional proteins required for viral replication. By inhibiting this protease, Erythrosin B effectively halts the viral life cycle.

cluster_virus Zika Virus Replication Cycle cluster_drug Drug Intervention ZIKV_Polyprotein ZIKV Polyprotein NS2B_NS3_Protease NS2B-NS3 Protease ZIKV_Polyprotein->NS2B_NS3_Protease is processed by Viral_Proteins Functional Viral Proteins NS2B_NS3_Protease->Viral_Proteins generates Replication Viral Replication Viral_Proteins->Replication Erythrosin_B Erythrosin B Erythrosin_B->NS2B_NS3_Protease inhibits

Erythrosin B inhibits the ZIKV NS2B-NS3 protease.

Lycorine: Lycorine's antiviral activity stems from its ability to inhibit the RNA-dependent RNA polymerase (RdRp) of the virus.[6] The RdRp is the enzyme responsible for replicating the viral RNA genome. Inhibition of this enzyme directly prevents the synthesis of new viral RNA, thereby stopping viral propagation.

cluster_virus Zika Virus Replication cluster_drug Drug Intervention Viral_RNA Viral RNA Genome RdRp RNA-dependent RNA Polymerase (RdRp) Viral_RNA->RdRp template for New_RNA New Viral RNA RdRp->New_RNA synthesizes Lycorine Lycorine Lycorine->RdRp inhibits

Lycorine inhibits the ZIKV RdRp.

Emricasan: In contrast to directly targeting viral components, Emricasan is a host-directed therapy. It is a pan-caspase inhibitor that protects host cells from ZIKV-induced apoptosis (programmed cell death).[5] By preventing cell death, Emricasan may help to mitigate the pathological damage caused by the infection.

cluster_host Host Cell Response to ZIKV cluster_drug Drug Intervention ZIKV_Infection ZIKV Infection Caspase_Activation Caspase-3 Activation ZIKV_Infection->Caspase_Activation induces Apoptosis Cell Death (Apoptosis) Caspase_Activation->Apoptosis Emricasan Emricasan Emricasan->Caspase_Activation inhibits

Emricasan inhibits ZIKV-induced apoptosis.

Experimental Workflow for Antiviral Compound Screening and Validation

The general workflow for identifying and validating antiviral compounds like Erythrosin B involves a multi-step process, from initial high-throughput screening to rigorous in vivo testing.

Start Compound Library Screening (In Vitro) Hit_ID Hit Identification (Primary Screening) Start->Hit_ID Dose_Response Dose-Response & Cytotoxicity Assays Hit_ID->Dose_Response MoA Mechanism of Action Studies Dose_Response->MoA In_Vivo In Vivo Efficacy Studies (Animal Models) MoA->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt

Antiviral drug discovery workflow.

Conclusion

The available in vivo data strongly suggest that Erythrosin B is a promising candidate for the development of an anti-Zika virus therapeutic. Its proven efficacy in a lethal animal model, coupled with its status as an FDA-approved food additive, presents a favorable profile for further investigation. While direct comparative in vivo studies with other agents are limited, the distinct mechanisms of action of compounds like Lycorine and Emricasan suggest that combination therapies could be a fruitful area for future research. The detailed protocols and comparative data in this guide are intended to serve as a valuable resource for the scientific community engaged in combating the global threat of Zika virus.

References

Comparative Analysis of Virosine B and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the natural product Virosine B and its synthetic analogs is currently not feasible due to the limited publicly available scientific data on this compound. Extensive searches of chemical databases and scientific literature have yielded minimal information regarding its biological activity, mechanism of action, and the existence of any synthesized analogs for comparative studies.

Initial database entries provide the basic chemical information for this compound, identifying it as a natural product with the molecular formula C13H17NO3. However, beyond this fundamental data, there is a significant lack of published research detailing its biological effects or therapeutic potential. This absence of foundational data precludes any meaningful comparison with potential synthetic derivatives.

For a comparative study to be conducted, the following essential data points for this compound would be required:

  • Biological Activity: Determination of the specific biological targets and the potency of this compound (e.g., IC50 or EC50 values in relevant assays).

  • Mechanism of Action: Elucidation of the molecular pathways through which this compound exerts its effects.

  • In vitro and in vivo Efficacy: Data from cell-based assays and animal models to demonstrate its therapeutic potential.

  • Toxicity Profile: Assessment of any potential adverse effects.

Without this information, the synthesis of targeted analogs and subsequent comparative analysis of their structure-activity relationships, efficacy, and safety profiles remain speculative.

Potential Alternative for Comparative Study: Erythrosin B and its Analogs

During the investigation for this compound, a notable amount of research was identified for Erythrosin B , a structurally distinct compound with demonstrated antiviral properties. The available literature on Erythrosin B provides a solid foundation for a comparative guide, including:

  • Established antiviral activity against a range of viruses.

  • Studies on its mechanism of action, often targeting viral entry or replication processes.

  • Synthesis and evaluation of various synthetic analogs.

  • Experimental data on the structure-activity relationships of these analogs.

Researchers and drug development professionals interested in a comparative analysis of antiviral compounds may find the study of Erythrosin B and its derivatives to be a more viable and data-rich topic. Such a guide could provide valuable insights into the development of novel antiviral agents based on a known scaffold with a well-characterized biological profile.

As new research on this compound becomes available, a comparative guide will be developed to meet the needs of the scientific community.

A Comparative Guide to the Antiviral Activity of Erythrosin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental results of Erythrosin B, a promising antiviral compound, with other known antiviral agents. The information is presented to aid in the evaluation of its potential for further research and development.

Introduction

Erythrosin B, an FDA-approved food additive, has recently been identified as a potent and broad-spectrum inhibitor of flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV).[1][2] Its primary mechanism of action involves the inhibition of the viral NS2B-NS3 protease, a crucial enzyme for viral replication.[1][2] This guide summarizes the available quantitative data on Erythrosin B's antiviral activity and compares it with other compounds targeting similar viruses.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) of Erythrosin B and selected alternative antiviral compounds against various flaviviruses. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, virus strains, and assay methodologies can vary between studies.

Table 1: Antiviral Activity of Erythrosin B against Flaviviruses

VirusStrainCell LineEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Dengue Virus (DENV-2)New Guinea CVero0.64->50>78[1]
Zika Virus (ZIKV)-A549-->150-[1]
Zika Virus (ZIKV)-Human Placental Epithelial Cells0.6->150>250[1]
Zika Virus (ZIKV)-Human Neural Progenitor Cells1.39->150>107[1]
West Nile Virus (WNV)-A549Low µM->150-[1]
Yellow Fever Virus (YFV)-A549Low µM->150-[1]
Japanese Encephalitis Virus (JEV)-A549Low µM->150-[1]

Table 2: Antiviral Activity of Alternative Compounds against Flaviviruses

CompoundVirusStrainCell LineEC50 (µM)IC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Sofosbuvir Yellow Fever Virus (YFV)Vaccine and Wild-TypeHuman hepatoma cells~5---[3]
Chloroquine Dengue Virus (DENV)-THP-1 and human dendritic cells12-16---
NITD008 Dengue Virus (DENV-2)New Guinea CVero0.64->50>78[4]
Bortezomib Zika Virus (ZIKV) / Dengue Virus (DENV)--Nanomolar range---
Mycophenolic Acid Zika Virus (ZIKV)Paraiba/2015---275.4036.33
Baicalein Zika Virus (ZIKV)-Vero-~0.004~420~105,000[5]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are generalized protocols for key assays used in the evaluation of antiviral compounds.

Plaque Reduction Neutralization Test (PRNT)

The PRNT is a standard method for quantifying the neutralization of a virus by an antibody or antiviral compound.

  • Cell Seeding: A monolayer of susceptible cells (e.g., Vero, A549) is prepared in 12- or 24-well plates and incubated until confluent.

  • Compound Dilution: Serial dilutions of the test compound are prepared in a suitable cell culture medium.

  • Virus Incubation: A known amount of virus is mixed with each dilution of the compound and incubated to allow for neutralization.

  • Infection: The virus-compound mixtures are added to the cell monolayers and incubated to allow for viral entry.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation and Staining: The plates are incubated for several days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.[6][7]

Quantitative Real-Time PCR (qRT-PCR) for Viral Load

This assay quantifies the amount of viral RNA to determine the effect of a compound on viral replication.

  • Infection and Treatment: Cells are infected with the virus and treated with different concentrations of the test compound.

  • RNA Extraction: At a specific time point post-infection, total RNA is extracted from the cells or the cell culture supernatant.

  • Reverse Transcription and PCR: The extracted RNA is reverse transcribed into cDNA, which is then amplified using a real-time PCR instrument with primers and probes specific to the viral genome.

  • Data Analysis: The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values to a standard curve. The EC50 value is determined as the compound concentration that reduces the viral RNA level by 50% compared to the untreated control.[8][9]

MTT Assay for Cell Viability (Cytotoxicity)

The MTT assay is a colorimetric assay to assess the metabolic activity of cells, which is used to determine the cytotoxicity of a compound.

  • Cell Seeding: Cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • MTT Addition: After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[10][11][12]

Mandatory Visualization

Signaling Pathway of Flavivirus NS2B-NS3 Protease Inhibition

G cluster_virus Flavivirus Replication cluster_drug Mechanism of Erythrosin B Polyprotein Viral Polyprotein NS2B_NS3 NS2B-NS3 Protease Complex Polyprotein->NS2B_NS3 Cleavage Structural_Proteins Structural Proteins (Capsid, prM, E) NS2B_NS3->Structural_Proteins Processing NonStructural_Proteins Non-Structural Proteins (NS1, NS4A, NS4B, NS5) NS2B_NS3->NonStructural_Proteins Processing New_Virions New Virions Structural_Proteins->New_Virions Assembly Replication_Complex Viral Replication Complex NonStructural_Proteins->Replication_Complex Formation Replication_Complex->New_Virions Replication Erythrosin_B Erythrosin B Erythrosin_B->NS2B_NS3 Inhibits G cluster_assays 4. Assays cluster_results 5. Data Analysis start Start: Antiviral Compound Screening cell_culture 1. Cell Culture (e.g., Vero, A549) start->cell_culture infection 2. Virus Infection (e.g., ZIKV, DENV) cell_culture->infection treatment 3. Compound Treatment (Serial Dilutions) infection->treatment incubation 4. Incubation treatment->incubation prnt Plaque Reduction Neutralization Test (PRNT) incubation->prnt qpcr qRT-PCR (Viral Load) incubation->qpcr mtt MTT Assay (Cytotoxicity) incubation->mtt ec50 EC50 Determination prnt->ec50 qpcr->ec50 cc50 CC50 Determination mtt->cc50 si Selectivity Index (SI) Calculation ec50->si ic50 IC50 Determination ic50->si cc50->si end End: Identification of Potent Antiviral Compounds si->end

References

A Comparative Analysis of Vitisin B's Antiviral Efficacy Against Established Influenza Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative benchmark of Vitisin B, a naturally occurring compound isolated from Vitis vinifera (grapevine), against currently approved antiviral drugs for influenza. The data presented herein is based on published experimental findings, offering an objective overview of Vitisin B's performance and unique mechanism of action.

Note: Initial searches for "Virosine B" did not yield any matching results. The data presented here pertains to Vitisin B , a compound with demonstrated anti-influenza virus properties. It is presumed that "this compound" was a typographical error.

Executive Summary

Vitisin B exhibits potent antiviral activity against influenza A and B viruses through a multi-targeted mechanism. It not only inhibits the viral neuraminidase (NA), a key enzyme for viral propagation, but also mitigates virus-induced oxidative stress by modulating host cellular pathways.[1][2][3] This dual action is notably effective against oseltamivir-resistant influenza strains, highlighting its potential as a novel therapeutic candidate.[1] This guide compares the in-vitro efficacy of Vitisin B with leading neuraminidase inhibitors (Oseltamivir, Zanamivir) and a cap-dependent endonuclease inhibitor (Baloxavir marboxil).

Data Presentation: In-Vitro Antiviral Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of Vitisin B and comparator drugs against various influenza virus strains. Lower IC50 values indicate higher potency.

CompoundTargetInfluenza A (H1N1)Influenza A (H3N2)Influenza BOseltamivir-Resistant A/PR8/34
Vitisin B Neuraminidase3.76 µM[1]37.7 µM[1]32.6 µM[1]12.9 µM[1]
Oseltamivir Neuraminidase~0.96 nM[4]~2.5 nM[4]~60 nM[4]No effect[1]
Zanamivir (B325) NeuraminidasePotent inhibitor[5][6]Potent inhibitor[5][6]Potent inhibitor[5][6]Data not available
Baloxavir marboxil PA Endonuclease1.4 to 3.1 nM[7]1.4 to 3.1 nM[7]4.5 to 8.9 nM[7]Data not available

Note: Data for comparator drugs are derived from multiple sources and represent typical efficacy ranges. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions. Zanamivir is consistently reported as a potent inhibitor, with specific IC50 values varying by study.

Mechanism of Action Visualization

Vitisin B distinguishes itself by not only targeting the virus directly but also by modulating the host's response to infection. Influenza virus infection is known to activate the NF-κB signaling pathway, which paradoxically aids in viral replication.[8][9] Vitisin B disrupts this process.

VitisinB_Pathway cluster_cell Host Cell Virus Virus Particle NA Neuraminidase (NA) Virus->NA ROS Reactive Oxygen Species (ROS) Virus->ROS Induces NA->Virus IKK IKK ROS->IKK Activates NFkB_p65 NF-κB (p65) IKK->NFkB_p65 Activates Nucleus Nucleus NFkB_p65->Nucleus Translocates to Viral_Rep Viral Replication Nucleus->Viral_Rep Promotes Nrf2 Nrf2 Pathway Nrf2->ROS Reduces VitisinB Vitisin B VitisinB->NA Inhibits VitisinB->IKK Inhibits via dephosphorylation VitisinB->Nrf2 Activates

Vitisin B's dual-action mechanism against influenza virus.

Experimental Protocols

The following are summaries of the key experimental methodologies used to generate the antiviral data for Vitisin B.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Principle: The assay uses a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon being cleaved by active neuraminidase, releases a fluorescent product (4-methylumbelliferone).[10][11] The reduction in fluorescence in the presence of an inhibitor corresponds to the level of NA inhibition.

  • Methodology:

    • Preparation: Vitisin B or a control drug (e.g., Oseltamivir) is serially diluted in an assay buffer and added to a 96-well plate.[1]

    • Enzyme Addition: A solution containing the influenza virus (e.g., H1N1, H3N2, or Influenza B) is added to the wells and incubated at 37 °C.[1]

    • Substrate Reaction: The MUNANA substrate is added to each well, and the plate is incubated for an additional 30 minutes at 37 °C.[1]

    • Measurement: The fluorescence is measured using a microplate reader (excitation ~355 nm, emission ~460 nm).[11]

    • Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC50) is calculated by comparing the fluorescence in treated wells to untreated controls.[10]

This assay determines the antiviral effect of a compound by measuring its ability to protect cells from the virus-induced cytopathic effect.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Metabolically active, viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Host cells (e.g., Madin-Darby Canine Kidney - MDCK, or human lung adenocarcinoma - A549) are seeded in 96-well plates.[1][13]

    • Infection and Treatment: Cells are infected with the influenza virus in the presence of various concentrations of Vitisin B (e.g., 0.1, 1, 10, 20 µmol/L).[1]

    • Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for viral replication and the induction of cytopathic effects.[1]

    • MTT Addition: An MTT solution (e.g., 0.5 µg/mL) is added to each well, followed by another incubation period (2-4 hours) to allow for formazan formation.[1]

    • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]

    • Measurement: The absorbance is read at ~540 nm using a microplate reader.[1]

    • Analysis: Higher absorbance indicates greater cell viability and thus, a stronger protective (antiviral) effect of the compound. The effective concentration (EC50) can be calculated from this data.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Erythrosine B

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the proper handling and disposal of Erythrosine B, a substance that is harmful if swallowed and toxic to aquatic life with long-lasting effects. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for Erythrosine B.

PropertyValueMethod/ConditionsSource
Partition coefficient (n-octanol/water)log Pow: -1.16377 °F / 25 °C, OECD Test Guideline 107
Flash Point182 °C / 359.6 °FClosed cup[1]

Disposal Workflow

The following diagram outlines the logical steps for the safe disposal of Erythrosine B.

cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Final Disposal a Don Personal Protective Equipment (PPE) b Collect Waste in a Labeled, Sealed Container a->b Ensure proper containment c Store in a Designated Hazardous Waste Area b->c Prevent spills and exposure d Arrange for Pickup by an Approved Waste Disposal Company c->d Follow institutional protocols e Complete all Necessary Waste Manifests d->e Maintain regulatory compliance

References

Handling Virosine B: A Guide to Laboratory Safety and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently limited publicly available safety and toxicological information specifically for Virosine B.[1] Therefore, it is crucial to treat this compound as a substance with unknown potential hazards. This guide is based on general best practices for handling potentially potent or toxic research compounds. Always consult your institution's Environmental Health and Safety (EHS) department and, if available, the specific Safety Data Sheet (SDS) for this compound before beginning any work.

This document provides essential guidance on the safe handling and disposal of this compound to researchers, scientists, and drug development professionals. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate level of personal protective equipment (PPE) is critical when handling compounds with unknown toxicity. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Recommended PPE Protection Level
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves, Lab Coat, Safety Goggles, and a fit-tested N95 or higher respirator within a certified chemical fume hood or ventilated balance enclosure.Level C[2]
Solution Preparation Double Nitrile Gloves, Lab Coat, and Safety Goggles. All work should be conducted in a chemical fume hood.Level C[2]
In Vitro / In Vivo Experiments Nitrile Gloves, Lab Coat, and Safety Glasses. Additional PPE may be required based on the specific experimental protocol and risk assessment.Level D (minimum)[2]
Waste Disposal Double Nitrile Gloves, Lab Coat, and Safety Goggles.Level C[2]

Note: Always inspect gloves for signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to prevent accidental exposure and contamination. The following workflow outlines the key steps from receipt to experimental use.

operational_workflow cluster_receiving Receiving and Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal receiving Receive this compound storage Store in a designated, secure, and ventilated location away from incompatible materials. receiving->storage Inspect container for damage weighing Weigh solid this compound in a fume hood or ventilated enclosure. storage->weighing dissolving Prepare stock solutions in a chemical fume hood. weighing->dissolving experiment Conduct experiments following approved protocols. dissolving->experiment decontamination Decontaminate all surfaces and equipment after use. experiment->decontamination disposal Dispose of waste according to institutional guidelines. decontamination->disposal Segregate waste

Caption: General workflow for handling this compound.

Disposal Plan

Proper waste segregation and disposal are critical to prevent environmental contamination and ensure the safety of all personnel. All materials contaminated with this compound should be treated as hazardous chemical waste.

Waste Segregation and Disposal Procedures:

Waste Type Container Disposal Procedure
Solid Waste Labeled, leak-proof container for hazardous solid waste.Collect unused this compound, contaminated gloves, pipette tips, and other lab consumables. Seal the container when full and arrange for pickup by your institution's EHS.[3]
Liquid Waste Labeled, sealed, and chemically compatible container for hazardous liquid waste.Collect all solutions containing this compound. Do not dispose of down the drain.[3] Indicate the solvent(s) used on the label. Arrange for pickup by EHS.
Sharps Waste Puncture-resistant sharps container labeled as "Hazardous Sharps Waste."Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[4]

The following diagram illustrates the decision-making process for the disposal of this compound waste.

disposal_plan start This compound Waste Generated is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes solid_waste Collect in Solid Hazardous Waste Container is_sharp->solid_waste No sharps_waste Collect in Hazardous Sharps Container is_sharp->sharps_waste Yes ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_waste->ehs_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.